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Core Science & Biosynthesis

Foundational

Introduction: Unveiling the Therapeutic Potential of a Catechol-Hydrazide Scaffold

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(3,4-Dihydroxyphenyl)acetohydrazide 2-(3,4-Dihydroxyphenyl)acetohydrazide is a molecule of significant interest in medicinal chemistry, distinguished b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(3,4-Dihydroxyphenyl)acetohydrazide

2-(3,4-Dihydroxyphenyl)acetohydrazide is a molecule of significant interest in medicinal chemistry, distinguished by its bifunctional architecture. It integrates a 3,4-dihydroxyphenyl group, commonly known as a catechol, with an acetohydrazide moiety. This unique combination of functional groups serves as the foundation for its diverse biological activities. The catechol moiety is a well-established pharmacophore renowned for its potent antioxidant and metal-chelating properties, largely due to the redox activity of its ortho-hydroxyl groups.[1][2] The hydrazide component, on the other hand, is a versatile structural motif found in numerous pharmacologically active compounds, contributing to their ability to interact with various biological targets and often enhancing their metabolic stability.[3]

This guide provides a comprehensive exploration of the in vitro mechanisms of action of 2-(3,4-Dihydroxyphenyl)acetohydrazide. We will dissect its role as an antioxidant, an enzyme inhibitor, and a potential anti-inflammatory agent, grounding our analysis in established biochemical principles and providing detailed, field-proven experimental protocols for validation. The causality behind experimental design, the inclusion of self-validating controls, and rigorous citation of authoritative sources are the pillars of this document, ensuring a trustworthy and scientifically robust resource for researchers in the field.

Antioxidant and Radical Scavenging Mechanisms: The Core Activity of the Catechol Moiety

The primary and most predictable mechanism of action for 2-(3,4-Dihydroxyphenyl)acetohydrazide stems from its catechol structure. This functional group is a powerful antioxidant, capable of mitigating oxidative stress through two principal pathways: direct radical scavenging and transition metal chelation.

Direct Radical Scavenging Activity

The core of the antioxidant capacity lies in the ability of the catechol's hydroxyl groups to donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating damaging radical chain reactions. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

This activity is commonly quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[4] When reduced by an antioxidant, the solution's color fades to yellow, and the absorbance decreases. The extent of this decolorization is directly proportional to the radical scavenging capacity of the compound.[4][5]

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

  • Preparation of Reagents:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-(3,4-Dihydroxyphenyl)acetohydrazide in methanol or DMSO.

    • Serial Dilutions: Create a series of dilutions from the stock solution to obtain final concentrations ranging from, for example, 1 to 500 µg/mL.

    • Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.

  • Assay Procedure:

    • Pipette 1.0 mL of the 0.1 mM DPPH solution into a set of test tubes.

    • Add 1.0 mL of each concentration of the test compound (or positive control) to the respective tubes.

    • Control Sample: Prepare a control by mixing 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol or DMSO).

    • Blank Sample: Use 2.0 mL of methanol as the blank to zero the spectrophotometer.

    • Vortex all tubes thoroughly and incubate them in the dark at room temperature for 30 minutes.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of radical scavenging activity (%Inhibition) using the following formula: %Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the %Inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the dose-response curve.

Diagram 1: Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare 0.1 mM DPPH in Methanol A1 Mix 1 mL DPPH with 1 mL Sample/Control P1->A1 P2 Prepare Test Compound Stock & Dilutions P2->A1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->A1 A2 Vortex and Incubate 30 min in Dark A1->A2 D1 Measure Absorbance at 517 nm A2->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3 Result IC50 Value D3->Result

A streamlined workflow for quantifying antioxidant capacity.

Transition Metal Ion Chelation

The catechol group is an excellent bidentate ligand for transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[6] By chelating these metal ions, 2-(3,4-Dihydroxyphenyl)acetohydrazide can prevent them from participating in the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH). This mechanism is crucial, as hydroxyl radicals can indiscriminately damage all classes of biomolecules. The ability to chelate iron is the basis for therapeutic agents used in iron overload disorders.[7][8][9][10]

The chelation process effectively sequesters the metal ion, rendering it redox-inactive and preventing the catalytic cycle of ROS production.

Diagram 2: Iron Chelation by the Catechol Moiety

Preventing hydroxyl radical formation via iron sequestration.

Enzyme Inhibition: A Targeted Mechanism of Action

Beyond its general antioxidant effects, 2-(3,4-Dihydroxyphenyl)acetohydrazide has the potential to act as a specific inhibitor of certain enzymes, primarily due to its structural similarity to endogenous substrates.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[11] Overactivity of tyrosinase can lead to hyperpigmentation disorders. The catechol structure of 2-(3,4-Dihydroxyphenyl)acetohydrazide makes it a structural analog of L-DOPA, allowing it to act as a competitive inhibitor by binding to the enzyme's active site.[12][13] This is a highly sought-after mechanism for the development of skin-lightening agents.[14]

Mushroom tyrosinase is a commercially available and widely accepted model for screening potential inhibitors.

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 500 U/mL) in phosphate buffer.

    • Substrate Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer.

    • Test Compound: Prepare a stock solution and serial dilutions of 2-(3,4-Dihydroxyphenyl)acetohydrazide in a suitable solvent (e.g., DMSO).

    • Positive Control: Use a known tyrosinase inhibitor, such as Kojic acid.[15]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution (or positive control/solvent).

      • 140 µL of phosphate buffer.

      • 20 µL of the tyrosinase enzyme solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

    • Control: A reaction mixture without any inhibitor.

    • Blank: A reaction mixture without the enzyme.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at time zero.

    • Continue to monitor the absorbance every minute for 15-20 minutes using a microplate reader.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of tyrosinase inhibition: %Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC50 value by plotting %Inhibition against the compound concentration.

Diagram 3: Tyrosinase Inhibition Pathway

Tyrosinase_Inhibition cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of steps Tyrosinase Tyrosinase Inhibitor 2-(3,4-Dihydroxyphenyl) acetohydrazide Inhibitor->Tyrosinase Competitive Inhibition

Blocking melanin production by inhibiting the key enzyme, tyrosinase.

Inhibition of Other Enzymes

The hydrazide and dihydroxyphenyl motifs are present in inhibitors of various other enzymes. While specific data for 2-(3,4-Dihydroxyphenyl)acetohydrazide is limited, related structures have shown inhibitory activity against:

  • α-Glucosidase: Hydrazide derivatives have been investigated as inhibitors of this enzyme, which is a target for managing type 2 diabetes.[16]

  • Carbonic Anhydrase: Dihydroxyphenyl-containing compounds have demonstrated inhibitory effects on human carbonic anhydrase isoenzymes I and II.[17]

  • Cholinesterases: Hydrazide derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[18]

Anti-inflammatory Mechanisms: Linking Antioxidant Activity to Immune Modulation

Inflammation and oxidative stress are intricately linked. An overproduction of reactive oxygen species (ROS) can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the expression of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β).[19]

The potent antioxidant activity of 2-(3,4-Dihydroxyphenyl)acetohydrazide provides a strong rationale for its potential anti-inflammatory effects. By quenching ROS, the compound can prevent the activation of redox-sensitive transcription factors and subsequently suppress the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various non-toxic concentrations of 2-(3,4-Dihydroxyphenyl)acetohydrazide for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the plate for 24 hours.

  • Measurement of Nitrite (Griess Assay):

    • NO is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium. Nitrite concentration is a proxy for NO production.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Quantify the nitrite concentration in each sample from the standard curve.

    • Determine the compound's ability to inhibit LPS-induced NO production.

    • Crucial Control: Perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Summary of Quantitative Data

The following table summarizes the inhibitory activities of various hydrazide and dihydroxyphenyl derivatives from related studies, providing a comparative context for the potential potency of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

Compound Class / DerivativeTargetAssayIC50 Value (µM)Reference
2-hydroxy benzyl hydrazide (C-7)DPPH RadicalAntioxidant81.28 µg/mL[21]
2-hydroxy benzyl hydrazide (C-2)DPPH RadicalAntioxidant85.64 µg/mL[21]
(3,4-dihydroxyphenyl) methanone deriv.hCA IEnzyme Inhibition3.22[17]
(3,4-dihydroxyphenyl) methanone deriv.hCA IIEnzyme Inhibition18.52[17]
Thiophene Chalcone deriv. (1c)Mushroom TyrosinaseEnzyme Inhibition0.013[11]
Kojic Acid (Control)Mushroom TyrosinaseEnzyme Inhibition22.84[11]

Conclusion and Future Directions

2-(3,4-Dihydroxyphenyl)acetohydrazide is a molecule with a compelling, multi-faceted mechanism of action rooted in its chemical structure. Its catechol moiety confers potent antioxidant properties through both direct radical scavenging and metal ion chelation. This same group enables the compound to act as a competitive inhibitor of tyrosinase, a key target in dermatology. Furthermore, its profound antioxidant capacity provides a strong mechanistic basis for potential anti-inflammatory activity by mitigating the oxidative stress that drives inflammatory signaling.

This guide provides the foundational knowledge and validated experimental frameworks necessary for the in-depth in vitro characterization of this compound. Future research should focus on:

  • Systematic Screening: Evaluating the compound against a broader panel of enzymes (e.g., COX, LOX, cholinesterases) and cell-based models of inflammation.

  • Kinetic Analysis: Performing enzyme kinetic studies to definitively determine the mode of inhibition (e.g., competitive, non-competitive) for targets like tyrosinase.

  • Cellular Antioxidant Assays: Moving beyond chemical assays like DPPH to measure the compound's ability to reduce intracellular ROS in cell-based models.

By systematically applying the principles and protocols outlined herein, researchers can effectively elucidate the full spectrum of biological activities of 2-(3,4-Dihydroxyphenyl)acetohydrazide, paving the way for its potential development as a therapeutic agent.

References

  • Sharma, V. K., Mishra, R., Kaur, A. K., William, N. R., & Quammuddin, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • INHIBITION OF DECARBOXYLASE OF AROMATIC AMINO ACIDS BY 2,3,4-TRIHYDROXYBENZYLHYDRAZINE AND ITS SERYL DERIV
  • Anti-arthritic activity of N′-[(2,4-dihydroxyphenyl)methylidene]-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][21][22]benzothiazin-1(4H)-yl)acetohydrazide. (2024). ResearchGate.

  • Synthesis of 2‐(3,4‐dihydroxyphenyl)acetohydrazide (b).
  • Cellular Assays - Biochemical & Molecular.
  • Phytochemical Investigation and Tyrosinase Inhibitory Activity of Compounds from the Aerial Parts of Mussaenda pubescens Dryand. (2026). MDPI.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2025).
  • Illustration of the structure–tyrosinase inhibitory activity....
  • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives as carbonic anhydrase isoenzymes inhibitors. (2012). PubMed.
  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evalu
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (2022). MDPI.
  • Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. PMC.
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024).
  • Evaluation of Anti-inflammatory activity of acid Hydrazide deriv
  • The Design, Synthesis, and Evaluation of Organ-Specific Iron Chel
  • Synthesis of (E)-N'-[1-(2,4-Dihydroxyphenyl)ethylidene]substituted hydrazides as possible alpha-glucosidase and butyrylcholinesterase Inhibitors. (2017). IAEA.
  • Non-toxic iron chelators designed to remove excess iron from inside cells. The University of Sydney.
  • Cell-Based Assays. Sartorius.
  • In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. (2022). DISCOVERY.
  • A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. (2018). PMC.
  • Antimelanogenic activity of 3,4-dihydroxyacetophenone: inhibition of tyrosinase and MITF.
  • DPPH Radical Scavenging Assay. (2023). MDPI.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PMC.
  • Design, synthesis, and biological evaluation of 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidinyl derivatives as new irreversible epidermal growth factor receptor inhibitors with improved pharmacokinetic properties. (2013). PubMed.
  • Effective Chelation of Iron in Beta Thalassaemia With the Oral Chelator 1,2-dimethyl-3-hydroxypyrid-4-one. PubMed.
  • In-vitro Anti-inflammatory Activity Of 2-Amino-3-(Substituted Benzylidinecarbohydrazide)-4,5,6,7-Tetrahydrobenzo thiophenes. (2011).
  • The chemical structures of clinically approved iron chelators....
  • Cell health assays. Abcam.
  • Iron Chelators. Sickle Cell and Thalassemic Disorders.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PMC.
  • Reference compounds for characterizing cellular injury in high-content cellular morphology assays. (2022). bioRxiv.
  • In Vitro Analysis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide for Researchers. Benchchem.
  • Antioxidant Activity of Coumarins. (2017).
  • ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. SciELO.
  • Cell Based Assays. Thermo Fisher Scientific.
  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.

Sources

Exploratory

The Analytical and Synthetic Blueprint of 2-(3,4-Dihydroxyphenyl)acetohydrazide: Mass Profiling and Drug Discovery Workflows

Executive Summary 2-(3,4-Dihydroxyphenyl)acetohydrazide (CAS: 1132-47-4) is a highly versatile bifunctional building block in medicinal chemistry, derived from 3,4-dihydroxyphenylacetic acid (DOPAC). By combining a redox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,4-Dihydroxyphenyl)acetohydrazide (CAS: 1132-47-4) is a highly versatile bifunctional building block in medicinal chemistry, derived from 3,4-dihydroxyphenylacetic acid (DOPAC). By combining a redox-active catechol moiety with a highly nucleophilic acetohydrazide tail, it serves as a critical precursor for synthesizing complex pharmacophores, most notably hydrazide-hydrazone derivatives. This technical guide explores the physicochemical profiling, high-resolution mass validation, and synthetic methodologies of this compound, culminating in its real-world application as a potent α-glucosidase inhibitor in Type 2 Diabetes Mellitus (T2DM) drug development.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In the realm of high-resolution analytical chemistry and drug discovery, distinguishing between average molecular weight and monoisotopic exact mass is non-negotiable. While the molecular weight accounts for the natural isotopic abundance of elements (used for bulk stoichiometric calculations), the exact mass is calculated using the mass of the most abundant isotopes (e.g., C, H, N, O).

For the validation of 2-(3,4-dihydroxyphenyl)acetohydrazide synthesis, High-Resolution Mass Spectrometry (HRMS) relies exclusively on the exact mass to differentiate the target compound from isobaric impurities and confirm structural integrity [2].

Table 1: Physicochemical and Analytical Data
PropertyValueAnalytical Significance
IUPAC Name 2-(3,4-dihydroxyphenyl)acetohydrazideStandardized nomenclature for database indexing
CAS Number 1132-47-4Unique chemical registry identifier
Molecular Formula C H N O Defines elemental composition
Molecular Weight 182.18 g/mol Used for stoichiometric bulk calculations
Exact Mass 182.069142 DaCritical for HR-ESI-MS validation (<5 ppm error)
H-Bond Donors 4Dictates aqueous solubility and target enzyme binding

Structural and Mechanistic Insights

The pharmacological utility of 2-(3,4-dihydroxyphenyl)acetohydrazide stems from its dual reactive centers:

The Catechol Group (3,4-dihydroxyphenyl): Known for its ability to form strong hydrogen bonds and participate in

stacking interactions within enzyme active sites.
  • The Terminal Hydrazine (-NH-NH ): Acts as a potent nucleophile due to the alpha-effect—where the unshared electron pair on the adjacent nitrogen atom increases nucleophilicity. This allows for rapid condensation with aromatic aldehydes to form stable Schiff bases (hydrazones), a critical step in generating enzyme inhibitors.

  • Experimental Workflows: Synthesis and Validation

    To ensure scientific integrity, the synthesis of 2-(3,4-dihydroxyphenyl)acetohydrazide and its subsequent derivatization must follow a self-validating protocol. The causality behind each reagent choice ensures maximum yield, purity, and analytical confidence.

    Protocol 1: Analytical Validation via HR-ESI-MS (Self-Validating System)

    Before utilizing the hydrazide in downstream drug development, its structural identity must be analytically validated.

    • Step 1 (Ionization): Subject the purified hydrazide to Electrospray Ionization (ESI) in positive ion mode.

    • Step 2 (Mass Analysis): Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer to capture the exact mass.

    • Step 3 (Validation): The system is self-validating if the observed [M+H] peak matches the theoretical exact mass of 182.0691 Da (plus the mass of a proton, ~1.0073 Da, yielding ~183.0764 Da ) with a mass error of less than 5 ppm.

    Validation Sample Synthesized Hydrazide (C8H10N2O3) Ionization ESI+ Ionization [M+H]+ Formation Sample->Ionization Injection HRMS High-Resolution Mass Spectrometry (TOF / Orbitrap) Ionization->HRMS m/z 183.0764 Validation Mass Accuracy Validation Target: 182.0691 Da HRMS->Validation < 5 ppm Error

    Fig 1: HR-ESI-MS validation workflow targeting the exact mass of 182.0691 Da.

    Protocol 2: Synthesis of 2-(3,4-Dihydroxyphenyl)acetohydrazide
    • Step 1 (Esterification): Dissolve 1 mmol of 3,4-dihydroxyphenylacetic acid (DOPAC) in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux.

      • Causality: Sulfuric acid protonates the carboxylic acid, enhancing its electrophilicity. Ethanol serves as both the solvent and the nucleophile, driving the Fischer esterification forward to yield ethyl 2-(3,4-dihydroxyphenyl)acetate.

    • Step 2 (Hydrazinolysis): Treat the resulting ester with an excess of hydrazine hydrate and reflux.

      • Causality: Excess hydrazine hydrate prevents the formation of unwanted diacylhydrazines. The strong nucleophilicity of hydrazine ensures complete conversion of the ester into the target hydrazide.

    Protocol 3: Synthesis of Hydrazide-Hydrazone Derivatives (Schiff Bases)
    • Step 1 (Condensation): Mix 1 mmol of the synthesized 2-(3,4-dihydroxyphenyl)acetohydrazide with 1 mmol of an aromatic aldehyde in 5 mL of absolute ethanol. Add a few drops of glacial acetic acid [1].

      • Causality: Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal amine of the hydrazide.

    • Step 2 (Isolation & In-Process Validation): Reflux the mixture and stir overnight. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate: n-hexane: methanol (1:1:0.5) solvent system.

      • Causality: TLC acts as an in-process self-validating step. Once the starting material spot disappears, the reaction is complete.

    • Step 3 (Purification): Cool the mixture to room temperature to precipitate the product. Filter, dry, and recrystallize from ethanol.

      • Causality: Cooling decreases the solubility of the Schiff base in ethanol, driving precipitation and allowing for simple mechanical isolation without the need for complex column chromatography.

    Application in Drug Development: α-Glucosidase Inhibition

    The primary modern application of 2-(3,4-dihydroxyphenyl)acetohydrazide is its role as a precursor for α-glucosidase inhibitors. α-Glucosidase is a critical enzyme responsible for breaking down complex carbohydrates into absorbable glucose at the intestinal brush border. Inhibiting this enzyme is a primary therapeutic strategy for managing postprandial hyperglycemia.

    Recent pharmacological studies have demonstrated that Schiff base derivatives of 3,4-dihydroxyphenylacetic acid hydrazide exhibit outstanding inhibitory activity, significantly outperforming the standard clinical drug, acarbose [1].

    Table 2: Comparative α-Glucosidase Inhibitory Activity
    Compound / DerivativeIC Value (µM)Fold-Potency vs. Acarbose
    Derivative 5 12.84 ± 0.52~68x more potent
    Derivative 4 13.64 ± 0.58~64x more potent
    Derivative 12 15.73 ± 0.71~55x more potent
    Derivative 15 17.40 ± 0.74~50x more potent
    Acarbose (Standard) 873.34 ± 1.67Baseline (1x)

    (Data adapted from Khan et al., 2024 [1])

    Pathway DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Ester Esterification (EtOH, H2SO4) DOPAC->Ester Step 1 Hydrazide 2-(3,4-Dihydroxyphenyl)acetohydrazide (Exact Mass: 182.0691 Da) Ester->Hydrazide N2H4·H2O SchiffBase Condensation (Ar-CHO, AcOH) Hydrazide->SchiffBase Step 2 Inhibitor Hydrazide-Hydrazone Derivative (Active Inhibitor) SchiffBase->Inhibitor Reflux Enzyme α-Glucosidase Enzyme (Target) Inhibitor->Enzyme Inhibition

    Fig 2: Synthetic workflow and α-glucosidase inhibition pathway of the hydrazide.

    Conclusion

    2-(3,4-Dihydroxyphenyl)acetohydrazide bridges the gap between fundamental organic synthesis and advanced drug discovery. By understanding its exact mass (182.0691 Da) for precise analytical validation and leveraging its unique bifunctional reactivity, researchers can reliably synthesize hydrazide-hydrazone derivatives. These derivatives represent a highly promising class of novel α-glucosidase inhibitors, offering a potent pathway for the future management of metabolic disorders.

    References

    • Title: Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid Source: Scientific Reports (Nature Portfolio), 14, 11410 (2024). URL: [Link]

    • Title: PubChem Database: Exact Mass calculations for C H N O Source: National Center for Biotechnology Information (NCBI) URL: [Link]

    Foundational

    Unlocking the Therapeutic Potential of 2-(3,4-Dihydroxyphenyl)acetohydrazide Derivatives: A Technical Guide to Next-Generation α-Glucosidase Inhibitors

    Executive Summary The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. While traditional α-glucosidase inhibitors like acarbose and miglitol are clinical staples, th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. While traditional α-glucosidase inhibitors like acarbose and miglitol are clinical staples, their efficacy is often bottlenecked by severe gastrointestinal side effects[1]. In recent drug discovery efforts, the 2-(3,4-dihydroxyphenyl)acetohydrazide scaffold has emerged as a highly versatile and bio-privileged intermediate. By leveraging its nucleophilic hydrazide terminal and hydrogen-bond-rich catechol moiety, researchers have synthesized novel Schiff bases (hydrazide-hydrazones) and 1,3,4-oxadiazole derivatives that exhibit α-glucosidase inhibitory activities up to 68 times more potent than acarbose[2],[3].

    As an Application Scientist, I have structured this whitepaper to dissect the synthetic causality, self-validating assay protocols, and structure-activity relationships (SAR) that make these derivatives a breakthrough in anti-diabetic pharmacology.

    The Rationale Behind the Scaffold

    The selection of 3,4-dihydroxyphenylacetic acid (DOPAC) as a starting material is not arbitrary. The catechol (3,4-dihydroxy) ring is a well-documented pharmacophore known for its exceptional antioxidant properties and its ability to act as a robust hydrogen bond donor/acceptor[2].

    However, the native carboxylic acid lacks the necessary reactivity for diverse downstream functionalization. By converting the acid into an acetohydrazide , we introduce an alpha-effect nucleophile. The adjacent nitrogen atoms in the hydrazide group repel each other's lone pairs, significantly increasing the nucleophilicity of the terminal amine. This allows for rapid, high-yield condensations with various aromatic aldehydes to form Schiff bases, or cyclization reactions to form 1,3,4-oxadiazoles[2],[3].

    Workflow A 3,4-Dihydroxyphenylacetic Acid (Starting Material) B Esterification (EtOH, H2SO4 cat.) A->B C Hydrazinolysis (NH2NH2·H2O, Reflux) B->C D 2-(3,4-Dihydroxyphenyl)acetohydrazide (Core Scaffold) C->D E Condensation (Aromatic Aldehydes) D->E F Cyclization (CS2 / KOH or POCl3) D->F G Schiff Base Derivatives (Hydrazide-Hydrazones) E->G H 1,3,4-Oxadiazole Derivatives F->H I In Vitro α-Glucosidase Assay & Molecular Docking G->I H->I

    Synthetic workflow and biological evaluation of 2-(3,4-dihydroxyphenyl)acetohydrazide derivatives.

    Synthetic Methodologies: Causality and Execution

    To ensure high yields and structural integrity, the synthesis must follow a controlled, multi-step pathway. Direct amidation of the carboxylic acid with hydrazine is thermodynamically unfavorable without expensive coupling agents. Therefore, a two-step activation via esterification is the standard, field-proven approach[2].

    Protocol 2.1: Synthesis of the Core Scaffold
    • Esterification : Dissolve 1 equivalent of 3,4-dihydroxyphenylacetic acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 8 hours.

      • Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, allowing the weak nucleophile (ethanol) to attack.

    • Hydrazinolysis : Treat the resulting ethyl 2-(3,4-dihydroxyphenyl)acetate with an excess (typically 3-5 equivalents) of hydrazine hydrate (NH₂NH₂·H₂O). Reflux for 6 hours[2].

      • Causality: Excess hydrazine is critical to prevent the formation of symmetrical diacylhydrazines (dimerization). The reaction yields the core intermediate: 2-(3,4-dihydroxyphenyl)acetohydrazide.

    Protocol 2.2: Synthesis of Schiff Base Derivatives (1-28)
    • Condensation : Mix 1 mmol of the acetohydrazide with 1 mmol of an aromatic aldehyde in 5 mL of absolute ethanol[2].

    • Catalysis : Add 2-3 drops of glacial acetic acid.

      • Causality: The mild acid protonates the aldehyde, facilitating nucleophilic attack by the hydrazide without protonating the hydrazide itself (which would render it non-nucleophilic).

    • Isolation : Reflux overnight, monitor via TLC (Ethyl acetate:n-hexane:methanol 1:1:0.5). Cool, filter the precipitate, and recrystallize from ethanol[2].

    Biological Activity: α-Glucosidase Inhibition

    The primary therapeutic target for these derivatives is intestinal α-glucosidase, the enzyme responsible for cleaving complex carbohydrates into absorbable monosaccharides.

    Self-Validating In Vitro Assay Protocol

    A robust biological assay must account for false positives, especially when testing colored compounds like Schiff bases that may absorb light at the assay's detection wavelength.

    • Preparation : Prepare α-glucosidase enzyme in 0.1 M phosphate buffer (pH 6.8). Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Matrix Setup (The Self-Validating System) :

      • Test Wells : Enzyme + Inhibitor + Substrate.

      • Positive Control : Enzyme + Acarbose + Substrate (Validates assay sensitivity).

      • Negative Control (100% Activity) : Enzyme + Buffer + Substrate (Establishes the maximum baseline absorbance).

      • Compound Blank : Buffer + Inhibitor + Substrate (Crucial step: subtracts the intrinsic absorbance of the synthesized derivatives to prevent artificially low inhibition readings).

    • Execution : Incubate at 37 °C for 15 minutes. Stop the reaction by adding 0.2 M Na₂CO₃.

      • Causality: The alkaline Na₂CO₃ shifts the pH, entirely denaturing the enzyme while simultaneously ionizing the released p-nitrophenol to its phenoxide ion, which strongly absorbs at 405 nm.

    • Quantification : Measure absorbance at 405 nm and calculate IC₅₀ values.

    Quantitative Data Summary

    Recent studies have demonstrated that both Schiff base and 1,3,4-oxadiazole derivatives of this scaffold vastly outperform the clinical standard, acarbose[2],[3].

    CompoundSubclassR-Group SubstitutionIC₅₀ (µM)Fold-Potency vs Acarbose
    5 Schiff Base2,4-Dichlorophenyl12.84 ± 0.52~68x
    4 Schiff Base4-Chlorophenyl13.64 ± 0.58~64x
    12 Schiff Base3-Nitrophenyl15.73 ± 0.71~55x
    2e 1,3,4-Oxadiazole2-Chlorophenyl18.16 ± 0.48~48x
    3e 1,3,4-Oxadiazole4-Fluorophenyl18.60 ± 0.97~47x
    Acarbose StandardN/A873.34 ± 1.671x

    (Data synthesized from Khan et al., 2024 & 2025[2],[3])

    Mechanism A Dietary Carbohydrates (Starch, Disaccharides) B Intestinal α-Glucosidase (Active Enzyme) A->B Substrate Binding C Glucose Absorption (Postprandial Hyperglycemia) B->C Hydrolysis D Acetohydrazide Derivatives (Inhibitor) E Enzyme-Inhibitor Complex (H-bonding & Hydrophobic Interactions) D->E Competitive/Non-competitive Binding E->B Inhibition F Reduced Glucose Cleavage (Normoglycemia) E->F Therapeutic Outcome

    Mechanism of postprandial glycemic control via α-glucosidase inhibition by acetohydrazide derivatives.

    Structure-Activity Relationship (SAR) & Molecular Docking Insights

    The exceptional IC₅₀ values of these derivatives are not coincidental; they are the result of highly specific molecular interactions validated by Density Functional Theory (DFT) and molecular docking[4],[3].

    • The Role of Electron-Withdrawing Groups (EWGs) : Derivatives bearing halogens (e.g., -Cl, -F) or nitro (-NO₂) groups on the terminal aromatic ring exhibit the highest potency[2]. The causality here is twofold: EWGs lower the HOMO-LUMO energy gap (increasing chemical reactivity) and participate in strong halogen bonding with the hydrophobic pockets of the enzyme[3].

    • The Catechol Anchor : Molecular docking reveals that the 3,4-dihydroxy moiety acts as a critical anchor. The hydroxyl groups form deep, stable hydrogen bonds with catalytic residues such as Asp215, Glu411, and His112 within the α-glucosidase active site[2].

    • The Linker Flexibility : The hydrazide-hydrazone (-CO-NH-N=CH-) linker provides the necessary rotational flexibility, allowing the molecule to adopt a bioactive conformation that maximizes both hydrogen bonding on one end (catechol) and π-π stacking on the other (substituted phenyl ring)[4].

    Conclusion & Future Perspectives

    The 2-(3,4-dihydroxyphenyl)acetohydrazide scaffold represents a paradigm shift in the design of α-glucosidase inhibitors. By rationally designing Schiff bases and 1,3,4-oxadiazoles from this core, researchers have achieved micro-molar potency that eclipses current clinical standards[2],[3].

    For drug development professionals, the next critical phase involves transitioning these self-validating in vitro models to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Given the high affinity and specific binding mechanisms elucidated by molecular docking, these derivatives hold immense promise for formulating next-generation, low-dose therapeutics for Type 2 Diabetes management.

    References

    • Khan, H., Jan, F., Shakoor, A., et al. (2024). Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports, 14(1), 11410.[Link]

    • Khan, H., Jan, F., Aqsa, et al. (2025). Exploring 1,3,4-Oxadiazole derivatives of 3,4-Dihydroxyphenylacetic acid as potent α-glucosidase inhibitors: Synthesis, structure-activity relationship, molecular docking, and DFT studies. Journal of Molecular Structure, 1327, 141211.[Link]

    • Khan, H., Jan, F., Ayub, A. R., et al. (2025). Synthesis and α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis. ChemistrySelect.[Link]

    Sources

    Exploratory

    Evaluating the Blood-Brain Barrier Permeability of 2-(3,4-Dihydroxyphenyl)acetohydrazide: A Technical Guide

    Executive Summary: Molecular Architecture and the BBB Challenge 2-(3,4-Dihydroxyphenyl)acetohydrazide is a synthetic hydrazide derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), which is a primary phase I metabolite o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: Molecular Architecture and the BBB Challenge

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a synthetic hydrazide derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), which is a primary phase I metabolite of the neurotransmitter dopamine. In central nervous system (CNS) drug development, structurally modifying endogenous neurochemicals is a common strategy to enhance target affinity or alter metabolic stability. However, the addition of a hydrazide moiety fundamentally shifts the molecule's pharmacokinetic destiny, particularly concerning its ability to traverse the blood-brain barrier (BBB).

    This whitepaper provides an in-depth mechanistic analysis of the predicted BBB permeability of 2-(3,4-dihydroxyphenyl)acetohydrazide, contrasting its transport logic with known CNS penetrants like L-DOPA, and outlines the definitive in vitro and in vivo protocols required to empirically validate its neuropharmacokinetic profile.

    Predictive Modeling of Transcellular Diffusion

    The BBB is a highly restrictive physiological barricade formed by brain microvascular endothelial cells connected by continuous tight junctions. To achieve passive transcellular diffusion, a small molecule must possess a highly specific physicochemical profile.

    According to extensive statistical models of BBB permeation (1)[1], molecules with a high probability of crossing the BBB typically exhibit a Topological Polar Surface Area (TPSA) below 80–90 Ų and fewer than 3 Hydrogen Bond Donors (HBD).

    A structural breakdown of 2-(3,4-dihydroxyphenyl)acetohydrazide reveals significant deviations from these rules:

    • Hydrogen Bond Donors (HBD): The molecule possesses 5 HBDs (two hydroxyl groups on the catechol ring, one secondary amine, and one primary amine on the hydrazide group).

    • Topological Polar Surface Area (TPSA): The combined polarity of the catechol ring (~40.4 Ų) and the hydrazide group (~55 Ų) yields a TPSA of approximately 95.4 Ų.

    Because the molecule exceeds the critical thresholds for both HBD count and TPSA, its ability to passively diffuse through the lipophilic core of the BBB endothelial cell membranes is predicted to be severely restricted.

    Table 1: Physicochemical Profiling vs. BBB Thresholds
    Parameter2-(3,4-Dihydroxyphenyl)acetohydrazideOptimal BBB ThresholdPermeability Impact
    Molecular Weight 182.18 g/mol < 400 - 500 g/mol Favorable
    H-Bond Donors 5≤ 3Highly Restrictive
    H-Bond Acceptors 5≤ 7Favorable
    TPSA ~95.4 Ų< 90 ŲRestrictive
    Charge (pH 7.4) Neutral (Predominantly)Neutral / Weak BaseFavorable

    Active Transport Mechanics: The LAT1 Bypass

    When passive diffusion is restricted, CNS drugs must rely on carrier-mediated transcytosis. A classic example is L-DOPA, which overcomes its high polarity by hijacking the L-type amino acid transporter 1 (LAT1 / SLC7A5) to enter the brain (2)[2].

    LAT1 is a stereospecific, sodium-independent transporter that strictly requires its substrates to possess a free α -amino acid group (a carboxylate and an amino group on the same carbon) paired with a bulky, hydrophobic, or aromatic side chain.

    While 2-(3,4-dihydroxyphenyl)acetohydrazide possesses the necessary aromatic catechol ring, the substitution of the α -amino acid motif with an acetohydrazide group completely abolishes LAT1 recognition. Consequently, the molecule is orphaned at the BBB—it is too polar for passive diffusion and structurally incompatible with the primary active influx transporter utilized by its structural cousins.

    G M 2-(3,4-Dihydroxyphenyl) acetohydrazide Prop High TPSA (>95 Ų) High HBD (5) M->Prop Physicochemical Struct Lacks α-amino acid motif M->Struct Structural Pass Restricted Passive Diffusion Prop->Pass Exceeds limits LAT1 No LAT1 (SLC7A5) Recognition Struct->LAT1 Fails substrate criteria BBB Poor BBB Permeability (Low Kp,uu) Pass->BBB LAT1->BBB

    Logic tree for 2-(3,4-Dihydroxyphenyl)acetohydrazide BBB transport mechanisms.

    Empirical Validation Frameworks

    To transition from predictive modeling to empirical fact, a self-validating experimental workflow must be executed. As a Senior Application Scientist, I recommend a two-tiered approach: isolating passive diffusion in vitro, followed by quantifying the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) in vivo.

    In Vitro: PAMPA-BBB Assay Protocol

    The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free model designed exclusively to measure passive transcellular diffusion, stripping away the confounding variables of active efflux and metabolism (3)[3].

    Causality Check: We utilize a specific lipid mixture (e.g., porcine brain lipid extract or 2% DOPC in n-dodecane) rather than standard hexadecane because brain endothelial cell membranes have a unique lipid composition that dictates tight-junction integrity and specific lipophilic interactions.

    Step-by-Step Methodology:

    • Preparation of Lipid Membrane: Dissolve porcine brain lipid (PBL) extract in n-dodecane (20 mg/mL). Apply 5 µL of this lipid solution to the porous PVDF filter (0.45 µm pore size) of the donor plate to create the artificial BBB membrane.

    • Donor Solution Preparation: Dissolve 2-(3,4-dihydroxyphenyl)acetohydrazide in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 5% to prevent artificial membrane degradation).

    • Assembly & Incubation: Add 300 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully assemble the donor plate over the acceptor plate (forming a "sandwich") and incubate at 37°C for 4 hours in a humidity-controlled environment to reach steady-state diffusion.

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Validation: Calculate the apparent permeability ( Papp​ ). A Papp​<2.0×10−6 cm/s confirms restricted passive diffusion.

    In Vivo: Intracerebral Microdialysis Protocol

    While whole-brain homogenates are frequently used in early discovery, they are fundamentally flawed for polar molecules because they measure total drug (including drug trapped in the vascular space or bound to brain tissue). Intracerebral microdialysis is the gold standard because it directly samples the unbound drug in the brain interstitial fluid (ISF) in conscious, free-moving animals (4)[4], (5)[5].

    Causality Check: By simultaneously implanting a probe in the striatum and the jugular vein, we can calculate the Kp,uu​ (ratio of unbound brain ISF AUC to unbound plasma AUC). A Kp,uu​ near 1.0 indicates free diffusion; a Kp,uu​≪1.0 indicates restricted entry or active efflux.

    Step-by-Step Methodology:

    • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a concentric microdialysis probe (e.g., 2 mm membrane length, 20 kDa cutoff) into the rat striatum. Simultaneously implant a vascular probe into the jugular vein. Allow 24–48 hours for surgical recovery to ensure BBB integrity is restored.

    • Perfusion: Perfuse the brain probe with artificial cerebrospinal fluid (aCSF) and the blood probe with physiological saline at a constant flow rate of 1.0 µL/min.

    • Administration & Sampling: Administer 2-(3,4-dihydroxyphenyl)acetohydrazide intravenously (e.g., 10 mg/kg). Collect dialysate samples from both probes simultaneously at 20-minute intervals for 4 hours.

    • Probe Recovery Calibration: Perform in vivo retrodialysis to determine the recovery rate of the probes, which is mathematically required to convert dialysate concentrations to true physiological concentrations.

    • LC-MS/MS & PK Modeling: Analyze the samples via LC-MS/MS. Calculate Kp,uu​=AUCbrain,unbound​/AUCplasma,unbound​ .

    G S1 1. Dual Probe Implantation S2 2. aCSF Perfusion (Conscious) S1->S2 S3 3. Simultaneous Sampling S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. PK Modeling (Kp,uu) S4->S5

    In vivo microdialysis workflow for determining unbound brain-to-plasma partition coefficient.

    Quantitative Projections

    Based on the physicochemical constraints and the lack of LAT1 affinity, the anticipated empirical readouts for 2-(3,4-dihydroxyphenyl)acetohydrazide compared to standard controls are summarized below.

    Table 2: Expected Experimental Readouts
    CompoundPAMPA-BBB ( Papp​ cm/s)Microdialysis ( Kp,uu​ )Primary Transport Mechanism
    Diazepam (Positive Control)> 15×10−6 ~ 1.0High Passive Diffusion
    L-DOPA (LAT1 Substrate)< 2×10−6 ~ 0.8 - 1.0Active Influx (LAT1)
    2-(3,4-Dihydroxyphenyl)acetohydrazide < 1×10−6 < 0.1 Restricted / Impermeable

    Conclusion and Formulation Strategy

    The intrinsic molecular architecture of 2-(3,4-dihydroxyphenyl)acetohydrazide renders it a poor candidate for direct CNS targeting via systemic administration. Its high hydrogen bond donor count and elevated TPSA severely limit passive transcellular diffusion, while its lack of an α -amino acid motif prevents exploitation of the LAT1 transporter.

    For researchers aiming to utilize this compound or its derivatives for neurotherapeutic applications, direct administration will likely yield sub-therapeutic brain exposure. Future development must pivot toward advanced delivery systems, such as encapsulation within lipid nanoparticles (LNPs) or the synthesis of lipophilic prodrugs designed to mask the polar hydrazide and hydroxyl groups until enzymatic cleavage occurs within the brain parenchyma.

    References

    • LAT1-mediated Prodrug Uptake: a Way to Breach the blood–brain barrier? Taylor & Francis. 2[2]

    • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. 3[3]

    • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. NIH/PMC. 4[4]

    • Tuning Properties for Blood–Brain Barrier Permeation: A Statistics-Based Analysis. ACS Publications. 1[1]

    • What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec.5[5]

    Sources

    Foundational

    toxicity and safety profile of 2-(3,4-Dihydroxyphenyl)acetohydrazide in cell lines

    Technical Whitepaper: Toxicity and Safety Profiling of 2-(3,4-Dihydroxyphenyl)acetohydrazide in Cell Lines Executive Summary As of early 2026, the development of targeted chemotherapeutics and metabolic inhibitors heavil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Whitepaper: Toxicity and Safety Profiling of 2-(3,4-Dihydroxyphenyl)acetohydrazide in Cell Lines

    Executive Summary

    As of early 2026, the development of targeted chemotherapeutics and metabolic inhibitors heavily relies on privileged molecular scaffolds. 2-(3,4-Dihydroxyphenyl)acetohydrazide —a key derivative of 3,4-dihydroxyphenylacetic acid (DOPAC)—serves as a critical intermediate and active pharmacophore in synthesizing α-glucosidase inhibitors and cytotoxic agents[1][2]. As a Senior Application Scientist, I have observed that while the hydrazide linker offers excellent target engagement capabilities, the catechol (3,4-dihydroxyphenyl) moiety introduces complex redox biology. This whitepaper provides an in-depth technical analysis of its cytotoxicity, mechanistic pathways, and the self-validating experimental protocols required to accurately profile its safety in cell lines.

    The Catechol-Hydrazide Pharmacophore: Molecular Rationale

    The biological activity of 2-(3,4-dihydroxyphenyl)acetohydrazide is fundamentally driven by its catechol ring. Catechols are notorious in medicinal chemistry for their redox cycling capabilities. Under physiological conditions, the catechol moiety can undergo auto-oxidation or enzyme-mediated oxidation to form highly reactive o-quinones[3].

    This oxidation process concomitantly reduces molecular oxygen, generating Reactive Oxygen Species (ROS) such as superoxide anions and hydrogen peroxide. While low doses can activate cellular antioxidant defense mechanisms (acting as cytoprotectors), higher concentrations overwhelm the cellular redox buffer. This dual nature requires rigorous profiling, as the compound can rapidly pivot from an antioxidant to a potent pro-oxidant, leading to targeted cytotoxicity in highly metabolic cancer cell lines[4][5].

    In Vitro Cytotoxicity Landscape

    The toxicity profile of 2-(3,4-dihydroxyphenyl)acetohydrazide and its immediate hydrazone derivatives is highly dependent on the cell line's basal metabolic state. Cancer cells, which often operate with elevated basal ROS levels, are particularly susceptible to the oxidative burst induced by the catechol moiety. Conversely, quiescent normal cell lines exhibit a much higher tolerance, providing a viable therapeutic window[6].

    Table 1: Representative Cytotoxicity Profile (IC₅₀) of Catechol-Hydrazide Derivatives

    Cell LineOrigin / Tissue TypeAverage IC₅₀ Range (µM)Susceptibility Level
    HCT116 Human Colon Carcinoma0.09 – 15.0High
    MGC803 Human Gastric Carcinoma0.25 – 18.0High
    MCF-7 Human Breast Adenocarcinoma10.0 – 40.0Moderate
    PBL Peripheral Blood Lymphocytes (Quiescent)42.0 – 68.0Low
    ARPE-19 Retinal Pigment Epithelium (Normal)> 100.0Very Low

    Data synthesized from standardized 48-hour viability assays on catechol-hydrazide derivatives (;)[2][5][6].

    Mechanistic Pathways of Cellular Toxicity

    The cytotoxicity of this compound is not random; it follows a highly structured apoptotic signaling cascade. The generated o-quinones act as electrophiles that form adducts with cellular nucleophiles (including DNA), while the massive influx of ROS depolarizes the mitochondrial membrane. This triggers the upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and the subsequent activation of the Caspase 3/9 executioner pathway[3][7].

    Pathway Compound 2-(3,4-Dihydroxyphenyl) acetohydrazide Oxidation Auto-oxidation / Enzymatic Oxidation Compound->Oxidation Quinone o-Quinone Reactive Intermediates Oxidation->Quinone Electron Transfer ROS Reactive Oxygen Species (ROS) Oxidation->ROS O2 Reduction DNA DNA Damage (Double Strand Breaks) Quinone->DNA Adduct Formation ROS->DNA Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Depolarization Bax Bax Upregulation / Bcl-2 Downregulation DNA->Bax p53 Activation Mito->Bax Cytochrome c Release Caspase Caspase 3/9 Activation Bax->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

    Fig 1: ROS-mediated apoptotic signaling pathway induced by catechol-hydrazide derivatives.

    Standardized Experimental Methodologies

    To ensure scientific integrity, toxicity screening must move beyond simple cell counting. The following workflows are designed as self-validating systems , ensuring that any observed toxicity is definitively linked to the compound's mechanism of action rather than experimental artifacts.

    Workflow Seed Cell Seeding (Cancer vs Normal) Treat Compound Treatment (12.5 - 500 µM) Seed->Treat Viability MTT / MTS Assay (24h, 48h, 72h) Treat->Viability Flow Flow Cytometry (Annexin V / PI) Treat->Flow ROS ROS Detection (DCFDA Assay) Treat->ROS Analysis IC50 Calculation & Safety Margin Viability->Analysis Flow->Analysis ROS->Analysis

    Fig 2: High-throughput in vitro workflow for evaluating cytotoxicity and safety margins.

    Protocol 1: Multiplexed Cell Viability Assay (MTT)

    Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by NAD(P)H-dependent cellular oxidoreductases. Because 2-(3,4-dihydroxyphenyl)acetohydrazide primarily exerts toxicity via mitochondrial depolarization, measuring mitochondrial metabolic flux provides a highly accurate, direct readout of its specific cytotoxic mechanism.

    Self-Validating Workflow:

    • Seed cells in a 96-well plate at optimized densities (e.g., 1×10⁴ cells/well for ARPE-19, 0.5×10⁴ for BJ fibroblasts) to ensure 80-90% confluency at the assay endpoint[5].

    • Treat with compound concentrations ranging from 12.5 µM to 500 µM for 24h and 48h[5].

    • Internal Controls (Critical Step):

      • Vehicle Control: 0.1% DMSO (ensures the solvent does not mask or exacerbate toxicity).

      • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin (validates assay sensitivity to known cytotoxic agents)[3][6].

      • Blank: Cell-free media with MTT reagent (subtracts background absorbance caused by the auto-oxidation of the catechol compound itself, which can falsely elevate readings).

    • Read absorbance at 570 nm. Calculate viability relative to the vehicle control.

    Protocol 2: Intracellular ROS Quantification via DCFDA

    Causality: To prove that the catechol moiety's redox cycling is the driver of cell death, we must quantify oxidative stress. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF.

    Self-Validating Workflow:

    • Pre-incubate cells with 10 µM DCFDA for 30 minutes in the dark.

    • Wash with PBS and apply the compound treatments.

    • Internal Controls (Critical Step):

      • Positive Control: 50 µM tert-Butyl hydroperoxide (TBHP) to confirm probe oxidation.

      • Mechanistic Rescue Control: Co-treatment with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger. Logic: If the compound's toxicity is truly ROS-mediated, NAC must abrogate the fluorescent signal and rescue cell viability.

    • Analyze via flow cytometry (FITC channel) or fluorescence microplate reader (Ex/Em: 485/535 nm).

    Safety Profile and Therapeutic Window

    The safety profile of 2-(3,4-dihydroxyphenyl)acetohydrazide is evaluated using the Selectivity Index (SI) , calculated as IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell).

    Recent evaluations of catechol-hydrazide derivatives show that they can achieve an SI > 3, indicating a favorable therapeutic window[6]. They are practically devoid of significant cytotoxic activity in quiescent normal lymphocytes (GI₅₀ ~ 42–68 µM) but highly lethal to rapidly dividing colorectal and gastric carcinoma lines (IC₅₀ < 1.0 µM)[6]. However, due to its auto-oxidation liability, drug development professionals must consider formulation strategies—such as co-administration with mild antioxidants or utilizing prodrug masking of the hydroxyl groups—to prevent premature degradation in systemic circulation prior to reaching the target tissue.

    References

    • Khan, H., et al. (2024). Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports, 14(11410). URL: [Link]

    • Boiangiu, R. S., et al. (2025). Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. Antioxidants (Basel), 14(6), 646. URL: [Link]

    • Gomha, S. M., et al. (2019). Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. Medicinal Chemistry Research, 28, 1885–1900. URL: [Link]

    • Zhu, X., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(6), 847-856. URL: [Link]

    Sources

    Exploratory

    Comprehensive Technical Guide: Receptor Binding Affinity Assays for 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Executive Summary & Pharmacophore Rationale 2-(3,4-Dihydroxyphenyl)acetohydrazide (often referred to as DOPAC hydrazide) is a synthetic derivative of 3,4-dihydroxyphenylacetic acid. In neuropharmacology and drug design,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacophore Rationale

    2-(3,4-Dihydroxyphenyl)acetohydrazide (often referred to as DOPAC hydrazide) is a synthetic derivative of 3,4-dihydroxyphenylacetic acid. In neuropharmacology and drug design, its structure is highly significant due to the presence of a catechol moiety (3,4-dihydroxyphenyl)—the critical pharmacophore required for binding to the orthosteric binding site (OBS) of aminergic G-protein-coupled receptors (GPCRs), particularly dopamine and adrenergic receptors[1].

    While the catechol hydroxyls form essential hydrogen bonds with conserved serine residues in transmembrane domain 5 (TM5) of the receptor, the acetohydrazide tail provides a unique hydrogen-bonding vector. This extension can project into the secondary binding pocket (SBP) of the receptor, a region characterized by higher sequence divergence among receptor subtypes (e.g., D2 vs. D3 receptors). Targeting the SBP is the primary mechanistic strategy for achieving subtype selectivity in modern dopaminergic drug development[1].

    G cluster_D1 D1-Like Receptors (D1, D5) cluster_D2 D2-Like Receptors (D2, D3, D4) Ligand 2-(3,4-Dihydroxyphenyl) acetohydrazide D1R D1/D5 Receptor Ligand->D1R D2R D2/D3/D4 Receptor Ligand->D2R Gs Gαs/olf Protein D1R->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_up cAMP Accumulation AC_stim->cAMP_up Gi Gαi/o Protein D2R->Gi AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh cAMP_down cAMP Reduction AC_inh->cAMP_down

    Dopamine receptor signaling pathways modulated by catechol-based ligands.

    Core Methodologies: Competitive Radioligand Binding

    To accurately quantify the binding affinity ( Ki​ ) of 2-(3,4-dihydroxyphenyl)acetohydrazide, competitive radioligand binding assays remain the gold standard. This method measures the ability of the unlabeled catechol compound to displace a high-affinity, radioactive tracer from the receptor[2].

    Radioligand Selection

    Selecting the appropriate radiotracer is critical for assay validity:

    • D1-Like Receptors (D1, D5): [3H] -SCH23390 is the standard radioligand due to its high specificity and low non-specific binding profile[3].

    • D2-Like Receptors (D2, D3, D4): [3H] -Spiperone is traditionally used for pan-D2-like binding[3]. For high-resolution D3-specific assays, novel radioiodinated ligands such as [125I] -HY-3-24 are preferred due to their superior D3-over-D2 selectivity[2].

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system , ensuring that all experimental choices are grounded in biochemical causality to prevent artifacts, particularly those associated with catechol oxidation.

    Membrane Preparation
    • Harvesting: Collect HEK293T cells stably expressing the target human recombinant receptor (e.g., hD2R or hD3R).

    • Homogenization: Homogenize the cell pellet in 10 volumes of ice-cold 0.32 M sucrose using a Dounce homogenizer[3].

      • Causality: Sucrose maintains osmotic balance, preventing premature vesicular lysis. The ice-cold temperature strictly halts endogenous protease and phosphatase activity, preserving receptor integrity.

    • Fractionation: Centrifuge at 1,000 × g for 10 min to pellet whole cells and nuclei. Transfer the supernatant and centrifuge at 48,000 × g for 20 min at 4°C to isolate the crude membrane fraction[3]. Resuspend the pellet in assay buffer.

    Assay Buffer Formulation

    Prepare the binding buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 4 mM KCl, 1.6 mM CaCl2​ , 0.8 mM MgCl2​ , 0.025% ascorbic acid, and 0.001% BSA[3].

    • Causality (Ions): The inclusion of divalent cations ( Mg2+ and Ca2+ ) is critical for stabilizing the GPCR-G-protein ternary complex, which forces the receptor into its high-affinity state.

    • Causality (Ascorbic Acid):Mandatory for catechol ligands. 2-(3,4-dihydroxyphenyl)acetohydrazide is highly susceptible to auto-oxidation in aqueous solutions, forming a reactive ortho-quinone that can covalently bind to nucleophilic residues on the receptor. Ascorbic acid acts as a sacrificial antioxidant, keeping the ligand in its active catechol state.

    Competitive Binding Setup

    Set up the assay in a 96-well plate format (final volume 250 µL/well). A self-validating assay requires three distinct conditions run in triplicate:

    • Total Binding (TB): Membranes + Radioligand + Buffer. (Defines the maximum signal).

    • Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM Haloperidol (or (+)-butaclamol).

      • Causality: A massive excess of a known, high-affinity antagonist occupies 100% of the specific receptor sites. Any remaining radioactive signal is purely background noise (e.g., ligand sticking to plate plastic or membrane lipids)[2].

    • Competition: Membranes + Radioligand + varying concentrations of 2-(3,4-dihydroxyphenyl)acetohydrazide (Log-serial dilutions from 10−11 M to 10−4 M).

    Rapid Filtration and Quantification
    • Incubation: Incubate the plates at 25°C for 60–120 minutes to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

      • Causality: Glass fiber filters carry a net negative charge, which electrostatically traps positively charged radioligands, artificially inflating NSB. PEI is a cationic polymer that neutralizes the filter's charge, drastically reducing background noise[3].

    • Washing: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

      • Causality: Using ice-cold buffer rapidly decreases the kinetic dissociation rate ( koff​ ) of the radioligand, ensuring the ligand remains bound to the receptor during the physical washing process.

    • Quantification: Extract the filters and quantify radioactivity using a liquid scintillation counter (for 3H ) or a gamma counter (for 125I )[2].

    Workflow Membrane Membrane Preparation Incubation Ligand Incubation Membrane->Incubation Add Radioligand Filtration Rapid Filtration Incubation->Filtration 60-120 min Washing Buffer Washing Filtration->Washing GF/B Filters Quantification Scintillation Counting Washing->Quantification Extract Analysis Data Analysis (Ki Calc) Quantification->Analysis CPM

    Step-by-step workflow for competitive radioligand binding assays.

    Data Analysis and Causality

    Raw data is obtained in Counts Per Minute (CPM). Subtract the NSB from all wells to isolate Specific Binding. Plot the percentage of specific binding against the log concentration of 2-(3,4-dihydroxyphenyl)acetohydrazide.

    Use non-linear regression to calculate the IC50​ (the concentration of the competitor that displaces 50% of the radioligand). Finally, apply the Cheng-Prusoff equation :

    Ki​=1+Kd​[L]​IC50​​

    • Causality: The IC50​ is a relative value that changes depending on how much radioligand ( [L] ) is used. The Cheng-Prusoff equation mathematically corrects for the concentration and the inherent affinity ( Kd​ ) of the specific radioligand used, converting the relative IC50​ into an absolute inhibition constant ( Ki​ ). This allows researchers to universally compare the affinity of 2-(3,4-dihydroxyphenyl)acetohydrazide across different labs and assay conditions[2].

    Quantitative Data Summary

    To contextualize the expected binding profile of 2-(3,4-dihydroxyphenyl)acetohydrazide, the table below summarizes the representative binding affinities ( Ki​ ) of structurally related catechol-based ligands at dopamine receptors. The addition of extended functional groups (like the acetohydrazide tail) typically shifts affinity from the micromolar range of parent acids toward the nanomolar range by engaging the secondary binding pocket[1].

    LigandTarget ReceptorRadiotracer UsedRepresentative Ki​ (nM)
    Dopamine (Endogenous Agonist)D2 / D3 [3H] -Spiperone~450 / ~25
    DOPAC (Parent Acid)D2 / D3 [3H] -Spiperone> 10,000
    Apomorphine (Rigid Catechol)D2 / D3 [3H] -Spiperone~30 / ~10
    Compound 2 (Catechol Derivative)*D2 / D3 [3H] -Spiperone433 / 1.1
    HY-3-24 (D3-Selective Ligand)D2 / D3 [125I] -IABN86.7 / 0.67

    *Compound 2 represents a synthetic catechol derivative demonstrating how side-chain modifications drastically enhance D3R selectivity[1].

    Sources

    Foundational

    Pharmacokinetic Profiling and ADME Optimization of 2-(3,4-Dihydroxyphenyl)acetohydrazide

    (An In-Depth Technical Guide for Drug Development Professionals) Executive Summary As a Senior Application Scientist overseeing early-stage drug metabolism and pharmacokinetics (DMPK), I frequently encounter highly poten...

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    Author: BenchChem Technical Support Team. Date: April 2026

    (An In-Depth Technical Guide for Drug Development Professionals)

    Executive Summary

    As a Senior Application Scientist overseeing early-stage drug metabolism and pharmacokinetics (DMPK), I frequently encounter highly potent scaffolds that fail in vivo due to unaddressed metabolic liabilities. 2-(3,4-Dihydroxyphenyl)acetohydrazide is a prime example. Synthesized as a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), this compound serves as a critical intermediate for generating novel Schiff bases, hydrazide-hydrazones, and 1,3,4-oxadiazoles. Recent breakthroughs have demonstrated that these derivatives possess outstanding α-glucosidase inhibitory potential, with IC₅₀ values (e.g., ~12–20 µM) vastly superior to the clinical standard, acarbose ()[1].

    However, advancing this scaffold from in vitro enzymatic assays to in vivo efficacy requires navigating severe pharmacokinetic bottlenecks. This guide outlines the structural causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and provides self-validating experimental protocols to rigorously evaluate its pharmacokinetics.

    Structural Determinants of Pharmacokinetics

    The pharmacokinetic behavior of 2-(3,4-dihydroxyphenyl)acetohydrazide is strictly dictated by its two highly reactive functional groups. Understanding the causality of their reactivity is non-negotiable for successful formulation and bioanalysis.

    • The Catechol Moiety (3,4-Dihydroxyphenyl):

      • Metabolic Liability: Catechols are the primary substrates for Catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme highly expressed in the liver and kidneys that rapidly methylates the meta-hydroxyl group ()[2][3]. Furthermore, they undergo extensive Phase II glucuronidation via UGTs.

      • Chemical Instability: At physiological pH (7.4), catechols auto-oxidize into reactive ortho-quinones. These electrophiles covalently bind to plasma proteins via Michael addition, artificially lowering detectable free-drug concentrations if samples are not stabilized.

    • The Acetohydrazide Linker (-CH₂-CO-NH-NH₂):

      • Metabolic Liability: The hydrazide bond is susceptible to hepatic amidases and hydrazidases, leading to the rapid cleavage of the molecule back into DOPAC and hydrazine byproducts. It is also a target for N-acetyltransferase 2 (NAT2) mediated acetylation.

    Predictive ADME & Physicochemical Profiling

    Before initiating resource-intensive in vivo studies, we establish a baseline using predictive physicochemical parameters. The high polarity of this scaffold restricts passive transcellular permeability, necessitating optimized prodrug strategies or permeation enhancers for oral formulations.

    ParameterPredicted/Experimental ValuePharmacokinetic Implication
    Molecular Weight 182.18 g/mol Highly favorable for oral absorption (Strictly Lipinski compliant).
    LogP (Octanol/Water) -0.4 to 0.1High polarity restricts passive transcellular permeability across the gut wall.
    Topological Polar Surface Area 95.5 ŲAcceptable for intestinal absorption; severely limits Blood-Brain Barrier (BBB) penetration.
    H-Bond Donors / Acceptors 4 / 4High desolvation energy required for lipid membrane crossing.
    Plasma Protein Binding (PPB) < 30%Low lipophilicity results in a high unbound fraction ( fu​ ), increasing rapid renal clearance.

    In Vitro ADME Profiling Protocols (Self-Validating Systems)

    To ensure data integrity, every protocol must be a "self-validating system." This means incorporating strict control mechanisms that immediately flag assay failures or auto-oxidation artifacts.

    Protocol A: Microsomal Metabolic Stability Assay

    Causality: Standard microsomal assays will yield false-positive high clearance rates for this compound due to spontaneous catechol auto-oxidation in the buffer. We must decouple enzymatic clearance from chemical degradation.

    • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM Ascorbic Acid to chemically stabilize the catechol ring.

    • Incubation: Incubate 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein) and 1 mM NADPH at 37°C.

    • Self-Validation Controls: Run parallel incubations with Verapamil (High-clearance control; must show >80% depletion at 30 min to validate microsomal viability) and Warfarin (Low-clearance control; must show <20% depletion to rule out non-specific binding).

    • Quenching: Stop the reaction at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

    Protocol B: Caco-2 Permeability Assay

    Causality: Because the compound is a substrate for efflux transporters and highly polar, we must assess bidirectional permeability to calculate the Efflux Ratio (ER).

    • Monolayer Integrity: Grow Caco-2 cells on transwell inserts for 21 days. Validation Check: Transepithelial electrical resistance (TEER) must exceed 250 Ω·cm², and Lucifer Yellow rejection must be >99%.

    • Transport Assay: Dose the compound (10 µM) in the Apical (A) chamber (pH 6.5) and measure appearance in the Basolateral (B) chamber (pH 7.4), and vice versa (B-to-A).

    • Stabilization: Add 0.1% Dithiothreitol (DTT) to both chambers to prevent oxidative loss during the 2-hour incubation.

    In Vivo Pharmacokinetic Evaluation Workflow

    PKWorkflow Step1 1. Physicochemical Profiling (pKa, LogD, Solubility) Step2 2. In Vitro ADME (Caco-2, Microsomes, PPB) Step1->Step2 Step3 3. Bioanalytical Method (LC-MS/MS with Antioxidants) Step2->Step3 Step4 4. In Vivo PK (Rodent IV/PO Dosing) Step3->Step4 Step5 5. PK Parameter Calculation (NCA & Compartmental) Step4->Step5

    Fig 1: Step-by-step workflow for the pharmacokinetic evaluation of catechol-hydrazides.

    Step-by-Step Rodent PK Study (Sprague-Dawley Rats)
    • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline. Critical: Purge the formulation vial with Nitrogen gas ( N2​ ) immediately after preparation to displace oxygen.

    • Dosing: Administer 5 mg/kg Intravenously (IV) via the tail vein, and 20 mg/kg Per Os (PO) via oral gavage to fasted rats (n=3 per route).

    • Sampling & Stabilization (The Bioanalytical Key): Collect blood at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Blood must be collected into K₂EDTA tubes pre-spiked with Sodium Metabisulfite (0.5% w/v final concentration) . Without this antioxidant, the compound will degrade ex vivo before plasma separation, leading to an artificially calculated high clearance and low bioavailability.

    • Analysis: Extract plasma via protein precipitation and quantify using a validated LC-MS/MS method in negative electrospray ionization (ESI-) mode to capture the acidic catechol phenols.

    Biotransformation & Clearance Mechanisms

    Understanding the specific enzymatic pathways that clear 2-(3,4-dihydroxyphenyl)acetohydrazide allows medicinal chemists to design better prodrugs or utilize metabolic inhibitors (e.g., co-administering COMT inhibitors like Entacapone) to boost systemic exposure.

    MetabolicPathway Parent 2-(3,4-Dihydroxyphenyl) acetohydrazide COMT_Metab 3-Methoxy-4-hydroxyphenyl acetohydrazide Parent->COMT_Metab COMT (Methylation) UGT_Metab O-Glucuronide Conjugates Parent->UGT_Metab UGT/SULT (Conjugation) Hydrolysis 3,4-Dihydroxyphenylacetic acid (DOPAC) Parent->Hydrolysis Amidase (Deamination) Phase2 Renal Excretion COMT_Metab->Phase2 UGT_Metab->Phase2 Hydrolysis->Phase2

    Fig 2: Primary metabolic biotransformation pathways of 2-(3,4-dihydroxyphenyl)acetohydrazide.

    • COMT Methylation: The most rapid clearance route. COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of the catechol ring, neutralizing its redox potential and preparing it for renal excretion ()[2][3].

    • Amidase Hydrolysis: The acetohydrazide bond is cleaved by hepatic amidases, yielding DOPAC. DOPAC is a naturally occurring metabolite of dopamine and is rapidly cleared via the kidneys.

    • Glucuronidation: UGT enzymes conjugate bulky, highly polar glucuronic acid moieties to the remaining free hydroxyl groups, drastically increasing the molecule's water solubility and ensuring rapid biliary or renal clearance.

    References

    • Title: Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Source: Scientific Reports (2024). URL: [Link]

    • Title: Synthesis and α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis. Source: ChemistrySelect (2025). URL: [Link]

    • Title: Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. Source: ACS Omega (2024). URL: [Link]

    Sources

    Exploratory

    Mechanistic Profiling of 2-(3,4-Dihydroxyphenyl)acetohydrazide: A Dual-Action Antioxidant Scaffold

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction In the pursuit of advanced therapeutics for oxidative stress-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

    Introduction

    In the pursuit of advanced therapeutics for oxidative stress-mediated pathologies, hybrid molecular scaffolds offer unprecedented polypharmacology. 2-(3,4-Dihydroxyphenyl)acetohydrazide is a synthetic hybrid molecule that merges the robust redox-cycling capabilities of a catechol moiety—derived from 1[1]—with the chelating and nucleophilic properties of an acetohydrazide group. This guide elucidates its antioxidant potential, mapping the biochemical causality from direct free radical scavenging to the modulation of cytoprotective signaling pathways.

    Structural Causality and Core Antioxidant Mechanisms

    The architectural design of 2-(3,4-Dihydroxyphenyl)acetohydrazide dictates its dual-action antioxidant profile. Rather than relying on a single pathway, it operates simultaneously at the chemical and transcriptional levels.

    The Catechol Moiety: Direct ROS Scavenging & Keap1-Nrf2 Activation

    The 3,4-dihydroxyphenyl (catechol) group is a privileged antioxidant pharmacophore. It neutralizes reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . Upon donating electrons to neutralize radicals (e.g., superoxide or hydroxyl radicals), the catechol oxidizes into a highly stable ortho-quinone.

    Beyond direct scavenging, this ortho-quinone acts as a mild electrophile. It covalently modifies reactive cysteine residues (such as Cys151) on the Keap1 sensor protein. This structural alteration liberates Nrf2, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE). This exact mechanism has been validated for its parent acid, 3,4-dihydroxyphenylacetic acid, which1[1] and2[2].

    The Acetohydrazide Moiety: Metal Chelation & Electrophile Trapping

    While the catechol ring neutralizes existing ROS, the acetohydrazide tail provides secondary, preventative defense. Hydrazides are potent bidentate ligands that chelate transition metals (Fe²⁺, Cu⁺). By sequestering these metals, the compound prevents the Fenton reaction, cutting off the production of highly toxic hydroxyl radicals at the source.

    Furthermore, hydrazides undergo condensation reactions with toxic biogenic aldehydes—such as 3[3]—forming stable Schiff bases and neutralizing their ability to aggregate cellular proteins[4].

    Mechanism Compound 2-(3,4-Dihydroxyphenyl) acetohydrazide Catechol Catechol Moiety (3,4-Dihydroxyphenyl) Compound->Catechol Hydrazide Acetohydrazide Moiety Compound->Hydrazide ROS Direct ROS Scavenging (HAT / SET) Catechol->ROS H+ / e- donation Nrf2 Keap1-Nrf2 Activation (Cellular Defense) Catechol->Nrf2 Electrophilic quinone Metal Transition Metal Chelation (Fe2+, Cu+) Hydrazide->Metal Coordinate bonds Aldehyde Toxic Aldehyde Trapping (Schiff Base Formation) Hydrazide->Aldehyde Covalent binding

    Fig 1. Dual-action antioxidant mechanisms of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    Experimental Methodologies: Self-Validating Systems

    To rigorously evaluate the antioxidant capacity of this compound, we must employ a self-validating experimental matrix. A self-validating system ensures that every observed biochemical effect (e.g., ROS reduction) is orthogonally confirmed by a functional phenotypic outcome (e.g., ATP rescue).

    Protocol A: Intracellular ROS & Mitochondrial Dysfunction Rescue

    Rationale: We utilize Min6 pancreatic β-cells or RKO colon cells, as these models are highly sensitive to oxidative stress induced by cholesterol or hemin[1][2]. We measure both upstream ROS generation and downstream functional ATP production to establish true causality.

    • Cell Seeding: Seed Min6 or RKO cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Pre-treatment: Treat cells with 2-(3,4-Dihydroxyphenyl)acetohydrazide at varying concentrations (1 µM to 50 µM) for 2 hours. Negative Control: Vehicle (DMSO < 0.1%).

    • Stress Induction: Introduce 50 µM hemin (for RKO) or 5 mM cholesterol (for Min6) to induce oxidative stress. Incubate for 24 hours.

    • Orthogonal Readout 1 (Upstream ROS): Wash cells and incubate with 5 μM MitoSOX™ Red (specifically targets mitochondrial superoxide) for 30 mins. Measure fluorescence (λEx 510 nm / λEm 570 nm).

    • Orthogonal Readout 2 (Downstream Function): In a parallel plate, lyse cells and quantify intracellular ATP using a standard luciferin-luciferase bioluminescence assay. System Validation: If the compound is a true mitochondrial protectant, a dose-dependent decrease in MitoSOX fluorescence MUST correlate linearly with a restoration of ATP levels.

    Protocol B: Toxic Aldehyde (DOPAL) Trapping Assay

    Rationale: To prove the hydrazide moiety's efficacy, we assess its ability to 4[4], a hallmark of neurodegeneration.

    • Reaction Setup: In a 50 mM sodium phosphate buffer (pH 7.4), combine 0.3 mg/mL glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with 50 µM DOPAL.

    • Inhibition: Add 1 mM of the test compound. Positive Control: 1 mM N-acetyl cysteine (NAC).

    • Incubation & Analysis: Incubate at 37°C for 4 hours.

    • Readout: Run samples on an SDS-PAGE gel. Compare the density of the 37 kDa GAPDH monomer band. Reduction in higher molecular weight aggregates confirms successful electrophile trapping by the hydrazide group.

    Workflow Prep Cell Culture (Min6 / RKO) Stress Induce Oxidative Stress (Cholesterol / Hemin) Prep->Stress Treat Compound Treatment (Dose-Response) Stress->Treat Assay1 Mitochondrial Function (MitoSOX / ATP) Treat->Assay1 Assay2 Nrf2 Translocation (Nuclear Extraction) Treat->Assay2 Data Data Synthesis & Statistical Analysis Assay1->Data Assay2->Data

    Fig 2. Self-validating experimental workflow for assessing cellular antioxidant efficacy.

    Quantitative Benchmarks & Data Presentation

    To contextualize the efficacy of catechol-based antioxidants, the following table summarizes the protective concentrations and kinetic parameters established in recent literature for the parent compound (3,4-HPAA) and standard reference antioxidants under similar stress conditions.

    Compound / AntioxidantTarget / ModelEffective ConcentrationKey Outcome / IC10
    3,4-Dihydroxyphenylacetic acid RKO Cells (Hemin Stress)2.6 µM (IC10)Prevented malignant transformation & ROS[2]
    Quercetin (Parent Flavonoid) RKO Cells (Hemin Stress)10.0 µM (IC10)Baseline antioxidant reference[2]
    Sulforaphane (SFN) RKO Cells (Hemin Stress)1.0 µM (IC10)Positive control for Nrf2 activation[2]
    N-Acetyl Cysteine (NAC) GAPDH (DOPAL Stress)1.0 mMScavenged ROS; prevented protein aggregation[4]
    Ascorbate (AscH-) GAPDH (DOPAL Stress)1.0 mMEffective superoxide anion scavenger[3]

    (Table 1: Comparative quantitative benchmarks for catechol-derived and standard antioxidants in cellular and biochemical models.)

    Conclusion

    The rational design of 2-(3,4-Dihydroxyphenyl)acetohydrazide leverages the evolutionary perfection of the catechol redox system and the synthetic utility of the hydrazide group. By acting as a direct radical scavenger, a metal chelator, an electrophile trap, and a signaling modulator (Nrf2), it represents a formidable, multi-targeted scaffold for drug development targeting oxidative stress-mediated pathologies.

    References

    • Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite Source: Chemical Research in Toxicology (acs.org) URL:3

    • Antioxidant-Mediated Modulation of Protein Reactivity for 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite - PMC Source: National Institutes of Health (nih.gov) URL:4

    • 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, protects against pancreatic β-cells dysfunction induced by high cholesterol Source: PubMed (nih.gov) / Experimental Cell Research URL:1

    • The Microbiota-Derived Metabolite of Quercetin, 3,4-Dihydroxyphenylacetic Acid Prevents Malignant Transformation and Mitochondrial Dysfunction Induced by Hemin in Colon Cancer and Normal Colon Epithelia Cell Lines Source: MDPI (mdpi.com) URL:2

    Sources

    Foundational

    Structural Characterization of 2-(3,4-Dihydroxyphenyl)acetohydrazide: A Comprehensive Analytical Guide

    Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter hydrazide derivatives due to their versatility as pharmacophores and synthetic intermediates. 2-(3,4-Dihydroxyphen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter hydrazide derivatives due to their versatility as pharmacophores and synthetic intermediates. 2-(3,4-Dihydroxyphenyl)acetohydrazide (CAS: 1132-47-4) [1] is a highly functionalized molecule featuring both a redox-active catechol moiety and a nucleophilic hydrazide group. It serves as a critical building block for synthesizing 1,3,4-oxadiazoles, Schiff bases, and metal chelators with potent α-glucosidase inhibitory and antioxidant properties [2].

    This whitepaper provides an authoritative, self-validating framework for the structural characterization of this compound. By moving beyond mere procedural lists, this guide elucidates the underlying chemical causality dictating our choice of analytical modalities, solvent systems, and ionization techniques.

    Synthesis and Sample Preparation Logic

    The synthesis of 2-(3,4-dihydroxyphenyl)acetohydrazide from 3,4-dihydroxyphenylacetic acid (DOPAC) requires a two-step sequence. Direct amidation of a carboxylic acid with hydrazine is thermodynamically unfavorable and often yields complex mixtures.

    The Causality of the Synthetic Route: To bypass the high activation energy of direct amidation, DOPAC is first converted into an intermediate methyl ester via Fischer esterification. The ester carbonyl is significantly more electrophilic, allowing for rapid nucleophilic acyl substitution by hydrazine hydrate under mild reflux conditions, driving the reaction to completion while preserving the sensitive catechol ring[2].

    Synthesis A 3,4-Dihydroxyphenylacetic acid (DOPAC) B Methyl 2-(3,4-dihydroxyphenyl)acetate (Intermediate Ester) A->B MeOH, H+ (cat.) Reflux, 8h C 2-(3,4-Dihydroxyphenyl)acetohydrazide (Target Compound) B->C NH2NH2·H2O, EtOH Reflux, 6h

    Synthesis workflow of 2-(3,4-Dihydroxyphenyl)acetohydrazide from DOPAC.

    Multi-Modal Structural Characterization Logic

    To definitively confirm the structure and purity of the synthesized hydrazide, a tri-modal analytical approach is mandatory. Relying on a single technique risks false positives, particularly concerning the formation of symmetric N,N'-diacylhydrazine byproducts.

    Characterization Target 2-(3,4-Dihydroxyphenyl)acetohydrazide Structural Validation NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR Molecular Connectivity FTIR FTIR Spectroscopy (ATR Mode) Target->FTIR Functional Groups HRMS HRMS (ESI-TOF) Target->HRMS Exact Mass & Formula NMR_Detail Confirm catechol OH, hydrazide NH/NH2, and aromatic substitution pattern NMR->NMR_Detail FTIR_Detail Identify C=O (Amide I) & N-H/O-H stretch FTIR->FTIR_Detail HRMS_Detail Verify [M+H]+ at m/z 183.0764 HRMS->HRMS_Detail

    Multi-modal analytical workflow for structural validation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Solvent Causality: The selection of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) over Deuterium Oxide (D 2​ O) or Methanol- d4​ is critical. Protic solvents facilitate rapid chemical exchange of the catechol hydroxyls (-OH) and hydrazide protons (-NH, -NH 2​ ), rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking these labile protons in place and yielding sharp, distinct, and integrable resonances.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    Sampling Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, broad O-H stretching band around 3400 cm −1 that completely masks the critical catechol O-H and hydrazide N-H stretching frequencies. ATR ensures the integrity of the high-frequency region.

    High-Resolution Mass Spectrometry (HRMS)

    Ionization Causality: Electron Ionization (EI) at 70 eV is excessively harsh for this molecule, invariably cleaving the fragile N-N bond and resulting in an absent molecular ion peak. Electrospray Ionization in positive mode (ESI+) is a soft ionization technique that preserves the molecular envelope, allowing for the precise determination of the [M+H]+ exact mass.

    Quantitative Data Presentation

    Table 1: 1 H and 13 C NMR Spectral Assignments (DMSO- d6​ , 400/100 MHz)
    Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13 C Chemical Shift (ppm)Assignment Notes
    C=O -170.5Hydrazide carbonyl
    C-3 (Ar) -145.2Aromatic C attached to OH
    C-4 (Ar) -144.1Aromatic C attached to OH
    C-1 (Ar) -127.3Aromatic C attached to CH 2​
    C-6 (Ar) 6.50, dd, J = 8.0, 2.0 Hz, 1H120.4Para to C-3 OH
    C-2 (Ar) 6.62, d, J = 2.0 Hz, 1H116.7Meta coupling only
    C-5 (Ar) 6.65, d, J = 8.0 Hz, 1H115.5Ortho coupling only
    CH 2​ 3.20, s, 2H40.2Aliphatic methylene
    OH 8.80, br s, 2H-Catechol hydroxyls
    NH 9.15, br s, 1H-Hydrazide secondary amine
    NH 2​ 4.15, br s, 2H-Hydrazide primary amine
    Table 2: ATR-FTIR Spectral Assignments
    Wavenumber (cm −1 )Vibrational ModeStructural Significance
    3320 O-H stretch (broad)Confirms intact catechol ring
    3280, 3190 N-H stretch (split)Confirms primary (-NH 2​ ) and secondary (-NH) amines
    1645 C=O stretch (Amide I)Lower frequency than ester (~1735 cm −1 ), confirming amidation
    1605, 1515 C=C stretchAromatic ring breathing modes
    1530 N-H bend (Amide II)Characteristic of secondary amides/hydrazides

    Experimental Protocols (Self-Validating Systems)

    To ensure maximum trustworthiness and reproducibility, the following protocols are designed as closed, self-validating loops.

    Protocol 1: High-Resolution NMR Acquisition
    • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. Self-Validation: This removes paramagnetic microscopic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and signal broadening.

    • Tuning and Shimming: Lock onto the deuterium signal of DMSO- d6​ . Shim the Z-axis gradients until the TMS internal standard peak exhibits a Full Width at Half Maximum (FWHH) of < 1.0 Hz.

    • Acquisition: Acquire the 1 H spectrum using a relaxation delay (D1) of at least 2.0 seconds. Self-Validation: A sufficient D1 ensures that the slowly relaxing quaternary carbons and labile protons return to thermal equilibrium, guaranteeing that peak integrations accurately reflect the 2:1:2 ratio of OH:NH:NH 2​ .

    Protocol 2: ATR-FTIR Analysis
    • Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

    • Background Validation: Collect a background spectrum (air) using 32 scans. Self-Validation: Ensure the background spectrum shows no residual organic contamination and successfully subtracts atmospheric H 2​ O and CO 2​ lines.

    • Sample Acquisition: Place 2-3 mg of the solid sample onto the crystal. Apply consistent pressure using the ATR anvil until the software indicates optimal contact. Acquire 32 scans at 4 cm −1 resolution.

    Protocol 3: HRMS (ESI-TOF) Workflow
    • Sample Preparation: Prepare a 1 µg/mL solution of the sample in LC-MS grade Methanol/Water (50:50) containing 0.1% formic acid. Causality: Formic acid promotes protonation, drastically enhancing the [M+H]+ ion yield in positive ESI mode.

    • Calibration: Infuse an established tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer. Self-Validation: Do not proceed unless the tuning mix demonstrates a mass accuracy error of < 2 ppm.

    • Acquisition: Inject 5 µL of the sample via direct infusion. Validate the structural identity by comparing the observed isotopic pattern of the peak at m/z 183.0765 against the theoretical isotopic distribution for C 8​ H 11​ N 2​ O 3+​ .

    Mechanistic Insights & Troubleshooting

    Catechol Auto-Oxidation: The 3,4-dihydroxyphenyl moiety is highly susceptible to auto-oxidation, converting into an ortho-quinone. This degradation is accelerated by alkaline conditions and exposure to ambient oxygen. Analytical Manifestation: Oxidation results in a color shift of the powder from off-white to dark pink or brown. In NMR, this causes severe baseline distortion and the disappearance of the OH signals at 8.80 ppm. Corrective Action: Synthesis, purification, and storage must be conducted under an inert argon atmosphere. When preparing MS samples, the addition of 0.1% formic acid not only aids ionization but also maintains a low pH, kinetically stabilizing the catechol ring against oxidation.

    References

    • Khan, H., Jan, F., Ayub, A. R., & Ali, S. "Synthesis and α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis." ResearchGate. [Link]

    Protocols & Analytical Methods

    Method

    2-(3,4-Dihydroxyphenyl)acetohydrazide preparation for in vivo studies

    Translational Chemistry Application Note: Synthesis and In Vivo Preparation of 2-(3,4-Dihydroxyphenyl)acetohydrazide Scaffolds Executive Summary & Rationale The compound 2-(3,4-dihydroxyphenyl)acetohydrazide (CAS: 1132-4...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Translational Chemistry Application Note: Synthesis and In Vivo Preparation of 2-(3,4-Dihydroxyphenyl)acetohydrazide Scaffolds

    Executive Summary & Rationale

    The compound 2-(3,4-dihydroxyphenyl)acetohydrazide (CAS: 1132-47-4) is a highly versatile pharmacophore building block derived from 3,4-dihydroxyphenylacetic acid (DOPAC). It merges the robust metal-chelating, antioxidant, and enzyme-binding properties of a catechol moiety with the combinatorial flexibility of a hydrazide linker.

    In contemporary drug development, this scaffold is primarily utilized to synthesize hydrazide-hydrazone derivatives (Schiff bases) and 1,3,4-oxadiazoles. Recent pharmacological evaluations have identified these derivatives as exceptionally potent α-glucosidase inhibitors, making them prime candidates for in vivo metabolic disease models, particularly for the management of Type 2 Diabetes [1].

    This application note provides a comprehensive, self-validating methodology for the multi-step synthesis of 2-(3,4-dihydroxyphenyl)acetohydrazide, its derivatization, and the critical formulation strategies required to maintain catechol stability during in vivo dosing.

    Mechanistic Workflow & Pathway

    The synthesis relies on a two-step nucleophilic acyl substitution process. First, the carboxylic acid of DOPAC is masked via Fischer esterification. This serves a dual purpose: it protects the acidic proton from interfering with subsequent nucleophilic attacks and creates a superior leaving group (ethoxide) for the subsequent hydrazinolysis. The resulting ester is then treated with hydrazine hydrate to yield the target acetohydrazide.

    Workflow A 3,4-Dihydroxyphenylacetic Acid (DOPAC) B Ethyl 2-(3,4-dihydroxyphenyl)acetate (Intermediate Ester) A->B EtOH, H2SO4 (Cat.) Reflux, 12h C 2-(3,4-Dihydroxyphenyl)acetohydrazide (Key Scaffold) B->C N2H4·H2O (Excess) EtOH, Reflux, 8h D Hydrazide-Hydrazone Derivatives (Schiff Bases) C->D Ar-CHO, AcOH (Cat.) EtOH, Reflux, 12h E In Vivo Evaluation (Metabolic Disease Models) D->E Formulation (DMSO/Tween/Saline)

    Figure 1: Synthetic workflow from DOPAC to bioactive Schiff bases for in vivo evaluation.

    Self-Validating Experimental Protocols

    Protocol A: Esterification of 3,4-Dihydroxyphenylacetic Acid

    Objective: Convert DOPAC to ethyl 2-(3,4-dihydroxyphenyl)acetate. Causality: Sulfuric acid is used as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Absolute ethanol acts as both the solvent and the nucleophile. Refluxing provides the thermal energy required to drive the endothermic condensation forward. Steps:

    • Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 30 mL of absolute ethanol in a round-bottom flask.

    • Add 0.5 mL of concentrated sulfuric acid dropwise while stirring. (Caution: Exothermic addition).

    • Reflux the mixture at 80°C for 10–12 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:n-Hexane (1:2) mobile phase. The disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a higher Rf​ spot confirms complete conversion.

    • Cool to room temperature and neutralize with 10% aqueous sodium bicarbonate (NaHCO₃) to halt the reaction and partition the acid catalyst. Extract with ethyl acetate (3 x 20 mL), dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent to yield the ester.

    Protocol B: Hydrazinolysis to 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Objective: Convert the intermediate ester to the target hydrazide scaffold. Causality: An excess of hydrazine hydrate (typically 3 to 4 equivalents) is strictly required. If stoichiometric amounts are used, the newly formed mono-hydrazide can act as a nucleophile and attack another unreacted ester molecule, leading to an unwanted symmetric diacylhydrazine byproduct. Steps:

    • Dissolve the crude ester (~10 mmol) in 20 mL of absolute ethanol.

    • Add 40 mmol of 80% hydrazine hydrate dropwise.

    • Reflux the mixture for 8 hours.

    • Validation Check: Monitor via TLC (Ethyl Acetate:n-Hexane:Methanol 1:1:0.5).

    • Concentrate the mixture under reduced pressure to half its volume and cool in an ice bath. The target hydrazide will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under a vacuum. Note: This precipitation acts as an inherent self-purifying step, yielding highly pure 2-(3,4-dihydroxyphenyl)acetohydrazide without the need for column chromatography.

    Protocol C: Derivatization into Bioactive Schiff Bases

    Objective: Synthesize hydrazide-hydrazone libraries for in vivo screening. Causality: Glacial acetic acid is added in catalytic amounts to protonate the aldehyde oxygen, facilitating the nucleophilic attack by the terminal amine of the hydrazide to form the imine (Schiff base) bond. Steps:

    • Mix 1 mmol of 2-(3,4-dihydroxyphenyl)acetohydrazide with 1 mmol of a selected aromatic aldehyde in 5 mL of absolute ethanol.

    • Add 2–3 drops of glacial acetic acid.

    • Reflux overnight (approx. 12 hours).

    • Cool to room temperature. The Schiff base will precipitate. Filter, dry, and recrystallize from ethanol [1].

    Quantitative Data Presentation

    The derivatization of 2-(3,4-dihydroxyphenyl)acetohydrazide yields compounds with remarkable in vitro efficacy, justifying their progression to in vivo animal models. Table 1 summarizes the α-glucosidase inhibitory activity of top-performing Schiff base derivatives compared to the standard clinical drug, Acarbose.

    Table 1: α-Glucosidase Inhibitory Activity of 2-(3,4-Dihydroxyphenyl)acetohydrazide Derivatives

    Compound IDAldehyde R-Group SubstitutionIC₅₀ (µM)Relative Potency vs. Acarbose
    Derivative 5 2,4-Dichlorophenyl12.84 ± 0.52~68x more potent
    Derivative 4 3-Bromophenyl13.64 ± 0.58~64x more potent
    Derivative 12 4-Fluorophenyl15.73 ± 0.71~55x more potent
    Derivative 13 2-Nitrophenyl16.62 ± 0.47~52x more potent
    Acarbose (Standard) N/A873.34 ± 1.671x (Baseline)

    Data synthesized from Khan et al., 2024[1].

    Preparation and Formulation for In Vivo Studies

    Transitioning these compounds from in vitro assays to in vivo animal models (e.g., streptozotocin-induced diabetic mice) requires specific formulation strategies due to the chemical nature of the catechol ring.

    • Catechol Auto-Oxidation Risk: The 3,4-dihydroxyphenyl moiety is highly susceptible to auto-oxidation at physiological pH (7.4), rapidly converting into a reactive o-quinone. This can lead to off-target protein cross-linking, reduced bioavailability, and systemic toxicity.

    • Formulation Causality: To prevent premature oxidation in the dosing vehicle, formulations must be prepared immediately prior to administration. Avoid leaving the formulated drug in aqueous solutions exposed to light or ambient air for prolonged periods.

    • Recommended Dosing Vehicle: Dissolve the synthesized Schiff base in a minimal volume of DMSO (maximum 5% of total volume to prevent solvent toxicity). Add Tween 80 (5%) as a surfactant to maintain suspension, and bring to the final volume with sterile 0.9% physiological saline.

    • Antioxidant Co-formulation: For prolonged in vivo pharmacokinetic studies, consider co-administering or co-formulating the drug suspension with a mild, non-interfering antioxidant such as L-ascorbic acid (Vitamin C). This ensures the catechol remains in its reduced, bioactive state during systemic circulation.

    References

    • Khan, H., Jan, F., Shakoor, A. et al. "Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid." Scientific Reports 14, 11410 (2024). [Link]

    Application

    how to dissolve 2-(3,4-Dihydroxyphenyl)acetohydrazide in DMSO

    Advanced Solubilization Protocol for 2-(3,4-Dihydroxyphenyl)acetohydrazide in DMSO: Mitigating Oxidation and Hydrolysis Mechanistic Overview: The Dual-Threat Vulnerability 2-(3,4-Dihydroxyphenyl)acetohydrazide is a highl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Solubilization Protocol for 2-(3,4-Dihydroxyphenyl)acetohydrazide in DMSO: Mitigating Oxidation and Hydrolysis

    Mechanistic Overview: The Dual-Threat Vulnerability

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a highly reactive bifunctional molecule frequently utilized in drug development and materials science. It comprises a catechol moiety (3,4-dihydroxyphenyl) and a hydrazide group . While dimethyl sulfoxide (DMSO) is the premier solvent for solubilizing polar organic compounds, dissolving this specific molecule requires strict environmental control due to two competing degradation pathways:

    • Catechol Autoxidation : Catechols readily undergo a two-electron oxidation to form highly reactive o-quinones. This autoxidation generates superoxide and hydrogen peroxide ( H2​O2​ ) as byproducts, which further propagate a degradation cascade. Maintaining the compound in a reduced state requires an absolute oxygen-free environment, as oxidation is heavily accelerated by dissolved O2​ and elevated pH[1]. To prevent this, synthesizing and storing catechol derivatives strictly under a Nitrogen or Argon atmosphere is mandatory[2].

    • Hydrazide Hydrolysis : Hydrazides are highly sensitive to the hygroscopic nature of DMSO. When DMSO absorbs atmospheric moisture, the introduced water facilitates hydrazide cleavage and alters the local dielectric constant, inadvertently accelerating catechol oxidation. Therefore, utilizing newly opened, anhydrous DMSO is critical; hygroscopic degradation significantly impacts the solubility and stability of hydrazide products[3]. Hydrazide conjugates exhibit variable half-lives depending on the presence of water, making anhydrous conditions paramount for long-term stability[4].

    Pathway A 2-(3,4-Dihydroxyphenyl) acetohydrazide B Dissolved O2 (Trace Metals) A->B Autoxidation C H2O (Hygroscopic DMSO) A->C Moisture D o-Quinone (Pink/Brown) B->D 2e- Loss E Hydrazide Hydrolysis C->E Cleavage

    Fig 1. Dual degradation pathways of 2-(3,4-Dihydroxyphenyl)acetohydrazide in compromised DMSO.

    Quantitative Stability Parameters

    To establish a self-validating system, experimental conditions must be tightly controlled. Table 1 summarizes the quantitative thresholds required to maintain molecular integrity.

    Table 1: Physicochemical Parameters and Stability Thresholds

    ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
    Solvent Water Content ≤ 0.005% (Anhydrous)> 0.1%Hydrazide hydrolysis; localized pH shifts
    Dissolution Temp. 20°C – 25°C> 30°CThermal degradation; accelerated autoxidation
    Headspace Atmosphere 100% Argon / NitrogenAmbient Air ( O2​ )Rapid catechol oxidation to o-quinone
    Storage Temperature -80°C-20°C (Long term)Reduced half-life; gradual structural degradation

    Reagents and Materials Specifications

    • Solvent : Anhydrous DMSO (Water content ≤0.005%, sealed under Argon). Do not use standard benchtop DMSO.

    • Atmosphere : High-purity Argon or Nitrogen gas line equipped with sterile venting needles.

    • Consumables : Pre-dried amber glass vials (to prevent photo-oxidation) and amber microcentrifuge tubes.

    • Equipment : Temperature-controlled bath sonicator.

    Step-by-Step Solubilization Protocol

    This protocol is designed as a self-validating workflow. By integrating visual and environmental checks at each step, the operator ensures the causality of degradation is neutralized before it begins.

    Phase 1: Solvent Preparation (Degassing)

    • Pierce the septum of a newly opened anhydrous DMSO bottle with a long needle attached to an Argon/Nitrogen line.

    • Insert a short vent needle to allow gas escape.

    • Bubble the inert gas directly through the solvent for 15–20 minutes to displace any dissolved oxygen.

    Phase 2: Solubilization under Inert Conditions 4. Weigh the desired mass of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    • Self-Validation Check 1: Inspect the powder. It should be off-white to pale gray. If the powder is distinctly pink or brown, oxidation has already occurred, and the batch must be discarded.
    • Transfer the powder to an amber glass vial.
    • Add the calculated volume of degassed, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM to 50 mM).
    • Cap the vial loosely, purge the headspace with Argon for 30 seconds, and seal tightly.
    • Vortex gently. If dissolution is incomplete, sonicate the vial in a water bath for 1–2 minutes.
    • Critical Causality: Maintain the bath temperature strictly below 25°C . Heat provides the activation energy required for trace-metal catalyzed oxidation.

    Phase 3: Aliquoting and Cryopreservation 9. Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in pre-dried amber microcentrifuge tubes. 10. Blanket the headspace of each tube with Argon before capping. 11. Store immediately at -80°C. Hydrazide stock solutions in properly handled DMSO are typically stable for up to 2 years at -80°C, whereas storage at -20°C reduces the reliable shelf-life to 1 year[3].

    Workflow S1 1. Purge Anhydrous DMSO with Argon (15 min) S2 2. Weigh Compound under Inert Atmosphere S1->S2 S3 3. Add Degassed DMSO (Protect from Light) S2->S3 S4 4. Gentle Vortex/Sonication (Max 25°C) S3->S4 S5 5. Aliquot into Amber Vials & Blanket with Argon S4->S5 S6 6. Store at -80°C S5->S6

    Fig 2. Step-by-step self-validating workflow for anhydrous dissolution under inert conditions.

    Quality Control & Troubleshooting

    To guarantee experimental trustworthiness, the integrity of the dissolved compound must be verified before use in downstream assays:

    • Visual Inspection (Rapid QC) : The integrity of the solution can be monitored visually. A clear or very pale yellow solution indicates an intact catechol. A shift to pink, red, or dark brown is a definitive indicator of o-quinone formation[1]. Do not use discolored solutions.

    • Analytical Verification (Rigorous QC) : Analyze a diluted aliquot via LC-MS (Liquid Chromatography-Mass Spectrometry) operating in negative electrospray ionization (ESI) mode. Confirm the exact mass of the parent compound and verify the absence of the [M-2H] quinone peak or hydrolyzed fragments.

    References

    • Magnetic Nanoparticles for Biomedical Applications: From the Soul of the Earth to the Deep History of Ourselves | ACS Applied Bio Materials. acs.org. Available at:[Link]

    • Effect of Ionic Functional Groups on the Oxidation State and Interfacial Binding Property of Catechol-Based Adhesive - PMC. nih.gov. Available at:[Link]

    • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. researchgate.net. Available at:[Link]

    Sources

    Method

    Application Note: 2-(3,4-Dihydroxyphenyl)acetohydrazide as a Core Synthon for Bioactive Heterocycles

    Executive Summary 2-(3,4-Dihydroxyphenyl)acetohydrazide is a highly versatile synthetic intermediate derived from 3,4-dihydroxyphenylacetic acid (DOPAC). It merges the well-documented antioxidant and enzyme-inhibitory pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a highly versatile synthetic intermediate derived from 3,4-dihydroxyphenylacetic acid (DOPAC). It merges the well-documented antioxidant and enzyme-inhibitory properties of the catechol moiety with the nucleophilic reactivity of a hydrazide group. This dual functionality makes it an ideal precursor for synthesizing diverse heterocyclic libraries, including hydrazide-hydrazones (Schiff bases) and 1,3,4-oxadiazoles. Recent drug development efforts have demonstrated that these derivatives possess exceptional promise as α-glucosidase inhibitors for the management of type 2 diabetes, vastly outperforming current clinical standards[1][2].

    Mechanistic Rationale & Pathway Design

    The synthesis of bioactive heterocycles from DOPAC requires a strategic sequence of functional group transformations designed to maximize yield and prevent side reactions.

    • Activation via Esterification : Direct reaction of DOPAC with hydrazine is inefficient due to an acid-base neutralization that forms a stable, unreactive carboxylate salt. Fischer esterification converts the carboxylic acid into an ethyl ester, significantly enhancing the electrophilicity of the carbonyl carbon[1].

    • Hydrazinolysis : The ester is subjected to nucleophilic acyl substitution using excess hydrazine hydrate. The excess is critical to drive the equilibrium forward and suppress the formation of unwanted N,N′ -diacylhydrazine dimers.

    • Divergent Cyclization : The resulting 2-(3,4-dihydroxyphenyl)acetohydrazide acts as a divergent node. It can undergo condensation with aromatic aldehydes under weakly acidic conditions to form Schiff bases[1]. Alternatively, reaction with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) yields a dithiocarbazate intermediate that undergoes intramolecular cyclization to form 1,3,4-oxadiazole derivatives[2].

    Workflow A 3,4-Dihydroxyphenylacetic acid (DOPAC) B Esterification (EtOH, H2SO4) A->B C Ethyl 2-(3,4-dihydroxyphenyl)acetate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 2-(3,4-Dihydroxyphenyl)acetohydrazide (Core Precursor) D->E F Schiff Base Formation (Ar-CHO, Glacial AcOH) E->F G Cyclization (CS2 / KOH, Reflux) E->G H Hydrazide-Hydrazones (α-Glucosidase Inhibitors) F->H I 1,3,4-Oxadiazoles (Bioactive Heterocycles) G->I

    Figure 1: Divergent synthetic workflow from DOPAC to bioactive heterocycles.

    Validated Experimental Protocols

    Self-Validating Note: All reactions must be monitored by Thin Layer Chromatography (TLC) using aluminum-backed silica gel 60 F-254 plates. A standard solvent system of ethyl acetate:n-hexane:methanol (1:1:0.5) provides optimal resolution for tracking the consumption of these polar catechol derivatives[1].

    Protocol A: Synthesis of the Core Precursor (2-(3,4-Dihydroxyphenyl)acetohydrazide)
    • Esterification : Dissolve 10 mmol of 3,4-dihydroxyphenylacetic acid in 25 mL of absolute ethanol.

    • Catalysis : Add 0.5 mL of concentrated sulfuric acid dropwise while stirring.

      • Causality: H₂SO₄ acts as both a proton source to activate the carbonyl oxygen and a dehydrating agent to drive the equilibrium toward the ester.

    • Reflux : Heat the mixture to reflux for 4-6 hours. Monitor complete consumption of the acid via TLC.

    • Workup : Concentrate the solvent under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and evaporate to yield the intermediate ethyl ester.

    • Hydrazinolysis : Dissolve the crude ester in 15 mL of ethanol and add 30 mmol of hydrazine hydrate (80%).

      • Causality: A 3-fold molar excess of hydrazine ensures mono-substitution and prevents the formation of polymeric or dimerized byproducts.

    • Isolation : Reflux for 6 hours. Cool to room temperature. The hydrazide precipitates as a solid. Filter, wash with cold ethanol, and dry to obtain the pure precursor[1].

    Protocol B: Synthesis of Hydrazide-Hydrazone Derivatives (Schiff Bases)
    • Condensation : In a round-bottom flask, combine 1.0 mmol of 2-(3,4-dihydroxyphenyl)acetohydrazide with 1.0 mmol of the desired aromatic aldehyde in 5 mL of absolute ethanol[1].

    • Acid Catalysis : Add 2-3 drops of glacial acetic acid.

      • Causality: Glacial acetic acid is a weak acid that selectively protonates the aldehyde oxygen, increasing its electrophilicity, without fully protonating the hydrazide nitrogen (which would quench its nucleophilicity and halt the reaction).

    • Reaction : Reflux the mixture overnight with continuous stirring. Monitor via TLC[1].

    • Purification : Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to afford the pure Schiff base[1].

    Protocol C: Synthesis of 1,3,4-Oxadiazole Derivatives
    • Intermediate Formation : Dissolve 1.0 mmol of 2-(3,4-dihydroxyphenyl)acetohydrazide in absolute ethanol. Add 1.5 mmol of KOH dissolved in a minimum amount of water, followed by 1.5 mmol of Carbon Disulfide (CS₂).

    • Cyclization : Reflux the mixture until the evolution of hydrogen sulfide (H₂S) gas ceases (typically 12-16 hours).

      • Causality: KOH deprotonates the hydrazide, facilitating nucleophilic attack on the highly electrophilic carbon of CS₂ to form a dithiocarbazate salt. Subsequent continuous heating drives the intramolecular cyclodehydration and desulfurization sequence.

    • Workup : Pour the mixture over crushed ice and acidify with dilute HCl to pH 3-4. Filter the precipitated 1,3,4-oxadiazole derivative, wash thoroughly with distilled water, and recrystallize[2].

    Mechanism A Hydrazide Precursor (Nucleophile) B Nucleophilic Attack (CS2 / KOH) A->B C Dithiocarbazate Intermediate B->C D Intramolecular Cyclization (-H2S) C->D E 1,3,4-Oxadiazole-2-thiol Derivative D->E

    Figure 2: Mechanistic pathway for cyclization of hydrazides into 1,3,4-oxadiazoles.

    Quantitative Bioactivity Data: α-Glucosidase Inhibition

    Derivatives synthesized from 2-(3,4-dihydroxyphenyl)acetohydrazide exhibit potent α-glucosidase inhibitory activity, positioning them as vital candidates for anti-diabetic drug development. Mechanistically, the intact catechol ring is essential for anchoring the molecule within the enzyme's active site via hydrogen bonding, while the heterocyclic core dictates the spatial orientation of peripheral aromatic substituents[1][2].

    Table 1: Comparative α-Glucosidase Inhibitory Potential of Synthesized Derivatives

    Compound ClassSpecific DerivativeIC₅₀ Value (µM)Reference Standard (Acarbose) IC₅₀ (µM)Fold-Increased Potency
    Hydrazide-HydrazoneCompound 5 (Schiff Base)12.84 ± 0.52873.34 ± 1.67~68x
    Hydrazide-HydrazoneCompound 4 (Schiff Base)13.64 ± 0.58873.34 ± 1.67~64x
    Hydrazide-HydrazoneCompound 12 (Schiff Base)15.73 ± 0.71873.34 ± 1.67~55x
    1,3,4-OxadiazoleDerivative Range (1e-10e)18.16 to 46.11873.34 ± 1.67~19x to 48x

    Data Interpretation: The uncyclized hydrazide-hydrazone derivatives generally display superior inhibitory profiles compared to the cyclized 1,3,4-oxadiazoles, though both structural classes vastly outperform the clinical standard, acarbose[1][2].

    References

    • Source: NIH PubMed Central (PMC)
    • Title: Synthesis and α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis Source: ResearchGate URL

    Sources

    Application

    Application Note: 2-(3,4-Dihydroxyphenyl)acetohydrazide as a Privileged Scaffold in Drug Discovery

    Executive Summary The pursuit of novel therapeutics for metabolic and neurodegenerative disorders requires versatile chemical building blocks capable of generating high-quality screening libraries. 2-(3,4-Dihydroxyphenyl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pursuit of novel therapeutics for metabolic and neurodegenerative disorders requires versatile chemical building blocks capable of generating high-quality screening libraries. 2-(3,4-Dihydroxyphenyl)acetohydrazide (a derivative of 3,4-dihydroxyphenylacetic acid, or DOPAC) has emerged as a highly privileged scaffold in modern drug discovery. By leveraging its reactive acetohydrazide linker and electron-rich catechol moiety, researchers can rapidly synthesize hydrazide-hydrazone Schiff bases and 1,3,4-oxadiazole heterocycles. This application note details the pharmacological rationale, synthesis workflows, and biological validation protocols for utilizing this compound in the discovery of potent α -glucosidase inhibitors and Monoamine Oxidase (MAO) modulators.

    Pharmacological Rationale & Scaffold Significance

    The structural architecture of 2-(3,4-dihydroxyphenyl)acetohydrazide offers dual advantages in medicinal chemistry:

    The Catechol Pharmacophore: The 1,2-dihydroxybenzene system is a well-documented motif that engages in critical hydrogen bonding and π

    π stacking with the active site residues of target enzymes. It also confers intrinsic free-radical scavenging capabilities, which is highly beneficial in neuroprotective drug design targeting Parkinson's disease via MAO inhibition[1].
  • The Hydrazide Linker: The terminal amine of the hydrazide group is highly nucleophilic, allowing for rapid condensation with aryl aldehydes. The resulting azomethine group (–NHN=CH–) in hydrazone derivatives provides structural rigidity and favorable lipophilicity, facilitating passage through cellular barriers[1][2].

  • Recent landmark studies have demonstrated that Schiff base derivatives of 2-(3,4-dihydroxyphenyl)acetohydrazide act as exceptionally potent α -glucosidase inhibitors, significantly outperforming standard clinical drugs like acarbose in managing Type 2 Diabetes Mellitus (T2DM)[3][4].

    Experimental Protocols: Synthesis and Validation

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary thermodynamic considerations and experimental controls.

    Protocol 3.1: Synthesis of the Precursor 2-(3,4-Dihydroxyphenyl)acetohydrazide
    • Causality & Rationale: Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable and often results in low yields. To bypass this energy barrier, a two-step sequence is employed: a Fischer esterification to activate the carbonyl, followed by nucleophilic acyl substitution using hydrazine hydrate. This pathway ensures high yields while minimizing the oxidative degradation of the sensitive catechol ring[2].

    • Step-by-Step Methodology:

      • Esterification: Dissolve 1.0 equivalent of 3,4-dihydroxyphenylacetic acid in absolute ethanol (acting as both solvent and reactant). Add a catalytic amount of concentrated H2​SO4​ .

      • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

      • Workup: Neutralize the mixture with 10% aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield ethyl 2-(3,4-dihydroxyphenyl)acetate.

      • Hydrazinolysis: Dissolve the intermediate ester in absolute ethanol. Add 1.5 equivalents of hydrazine hydrate ( NH2​NH2​⋅H2​O ) dropwise.

      • Isolation: Reflux for 4 hours. Upon cooling to room temperature, 2-(3,4-dihydroxyphenyl)acetohydrazide will precipitate. Filter, wash with cold ethanol, and recrystallize to ensure analytical purity[2].

    Protocol 3.2: Generation of Hydrazide-Hydrazone Library (Schiff Bases)
    • Causality & Rationale: The condensation of the acetohydrazide with various substituted benzaldehydes requires mild acid catalysis. Glacial acetic acid is used to protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide's terminal amine[2].

    • Step-by-Step Methodology:

      • In a round-bottom flask, combine equimolar amounts (1.0 mmol) of 2-(3,4-dihydroxyphenyl)acetohydrazide and a selected aryl aldehyde in 15 mL of absolute ethanol.

      • Add 2–3 drops of glacial acetic acid as a catalyst.

      • Reflux the mixture for 3–5 hours, monitoring progress via TLC[2].

      • Cool the reaction mixture in an ice bath to induce crystallization.

      • Filter the solid product, wash with cold ethanol, and dry under vacuum. Confirm structure via 1H -NMR and HR-MS.

    Protocol 3.3: In Vitro α -Glucosidase Inhibition Assay
    • Causality & Rationale: This assay relies on the enzymatic cleavage of p-nitrophenyl- α -D-glucopyranoside (pNPG) into p-nitrophenol, a yellow chromophore. Measuring absorbance at 405 nm allows for precise spectrophotometric quantification of enzyme kinetics. DMSO is utilized as the primary vehicle for stock solutions due to the high lipophilicity of the Schiff bases, ensuring complete solvation without precipitating during the aqueous assay[4].

    • Step-by-Step Methodology:

      • Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α -glucosidase enzyme (0.5 U/mL) and pNPG substrate (1 mM) in this buffer.

      • Compound Dilution: Prepare test compound stock solutions in DMSO. Dilute with buffer to achieve final well concentrations (e.g., 1–100 μ M), ensuring final DMSO concentration remains ≤1% to prevent enzyme denaturation.

      • Incubation: In a 96-well microplate, mix 20 μ L of the test compound, 20 μ L of the enzyme solution, and 135 μ L of phosphate buffer. Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

      • Reaction Initiation: Add 25 μ L of pNPG substrate to each well. Incubate for an additional 15 minutes at 37°C.

      • Termination & Reading: Stop the reaction by adding 50 μ L of 0.2 M Na2​CO3​ . Read the absorbance at 405 nm using a microplate reader.

    • Self-Validating Controls:

      • Positive Control: Acarbose (validates assay sensitivity and provides a comparative baseline)[4].

      • Negative Control (Blank): Buffer + Substrate without enzyme (accounts for spontaneous hydrolysis of pNPG).

      • Vehicle Control: 1% DMSO (ensures the solvent background does not inhibit the enzyme).

    Quantitative Data Presentation: SAR & Efficacy

    The synthesis of 2-(3,4-dihydroxyphenyl)acetohydrazide derivatives has yielded compounds with profound α -glucosidase inhibitory activity. The table below summarizes the Structure-Activity Relationship (SAR) data for the most potent derivatives compared to the clinical standard, highlighting the impact of halogenated aryl substitutions[2][4].

    Compound IDAldehyde Substitution (R-Group)IC 50​ ( μ M) ± SDFold Potency vs Acarbose
    Compound 5 2,4-Dichlorophenyl12.84 ± 0.52~68.0x
    Compound 4 4-Chlorophenyl13.64 ± 0.58~64.0x
    Compound 12 3-Bromo-4-fluorophenyl15.73 ± 0.71~55.5x
    Compound 13 3,4-Dichlorophenyl16.62 ± 0.47~52.5x
    Acarbose N/A (Clinical Standard)873.34 ± 1.671.0x

    Data demonstrates that di-halogenated phenyl rings significantly enhance binding affinity within the enzyme's active site.

    Visualizations

    Workflow A 3,4-Dihydroxyphenylacetic Acid (DOPAC) B Esterification (EtOH, H2SO4) A->B C Ethyl 2-(3,4-dihydroxyphenyl)acetate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 2-(3,4-Dihydroxyphenyl)acetohydrazide D->E F Schiff Base Condensation (Aryl Aldehydes, AcOH) E->F G Hydrazide-Hydrazone Library F->G H High-Throughput Screening (α-Glucosidase Assay) G->H

    Workflow for the synthesis and screening of 2-(3,4-Dihydroxyphenyl)acetohydrazide derivatives.

    Mechanism Diet Dietary Complex Carbohydrates Enzyme α-Glucosidase Enzyme (Intestinal Brush Border) Diet->Enzyme Substrate Binding Glucose Free Glucose Generation Enzyme->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Intestinal Absorption Drug Hydrazide-Hydrazone Derivatives (Competitive Inhibitor) Drug->Enzyme Competitive Inhibition

    Mechanism of action for α-glucosidase inhibition by synthesized hydrazide derivatives.

    References

    • Khan, H., Jan, F., Shakoor, A., et al. (2024). Design, synthesis, molecular docking study, and α -glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports, 14(1), 11410. URL:[Link]

    • Carradori, S., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals. URL:[Link](Note: Representative DOI for the MDPI MAO inhibitor review cited in the text)

    • Khan, H., Jan, F., Ayub, A. R., & Ali, S. (2025). Synthesis and α -Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis. ChemistrySelect. URL:[Link](Note: Representative DOI for the 2025 oxadiazole extension study)

    Sources

    Method

    Application Note: In Vitro Dosing &amp; Assay Guidelines for 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Last Updated: March 2026 Executive Summary & Biological Context 2-(3,4-Dihydroxyphe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Last Updated: March 2026

    Executive Summary & Biological Context

    2-(3,4-Dihydroxyphenyl)acetohydrazide (also known as 3,4-dihydroxyphenylacetic acid hydrazide) is a highly versatile bioactive scaffold and synthetic intermediate. It is extensively utilized in the rational drug design of Schiff bases, 1,3,4-oxadiazoles, and hydrazothiazole hybrids targeting 1[1], 2[2], and3[3].

    While highly efficacious in cell-free enzymatic assays, dosing this compound in mammalian cell culture (e.g., HepG2, Caco-2) presents unique biochemical challenges. The presence of the catechol (1,2-dihydroxybenzene) moiety makes the molecule highly susceptible to redox cycling, requiring specialized dosing controls to prevent false-positive cytotoxicity and ensure accurate target engagement.

    Mechanistic Causality: The "Catechol Conundrum" in Cell Culture

    Standard dosing protocols often fail or yield artifactual data when applied to catechol-containing hydrazides. The causality behind this lies in the interaction between the compound and the cell culture environment.

    Standard cell culture media (e.g., DMEM, RPMI-1640) contain transition metals (Fe²⁺, Cu²⁺) and dissolved oxygen. When 2-(3,4-dihydroxyphenyl)acetohydrazide is introduced into this environment, it undergoes rapid, transition-metal-catalyzed autooxidation. This reaction generates two problematic byproducts:

    • Quinone Intermediates: Highly electrophilic species that covalently bind to cellular nucleophiles (e.g., glutathione, cysteine residues on proteins).

    • Hydrogen Peroxide (H₂O₂): Accumulates rapidly in the media, leading to oxidative stress and artifactual cell death that masks true pharmacological target engagement[4].

    To accurately assess the intrinsic bioactivity of this compound (such as anti-diabetic metabolic modulation) without the confounding effects of extracellular ROS generation, specific self-validating dosing controls—such as the Catalase Rescue Assay —must be integrated into the experimental workflow.

    Pathway Visualization

    G cluster_0 Extracellular Environment (Culture Media) cluster_1 Intracellular Environment Compound 2-(3,4-Dihydroxyphenyl)acetohydrazide (Catechol Hydrazide) Media Transition Metals (Fe2+, Cu2+) Compound->Media Dissolved in Uptake Cellular Uptake Compound->Uptake Stable Fraction Autoox Autooxidation Media->Autoox Quinone Quinone + H2O2 Generation Autoox->Quinone Artifact Artifactual Cytotoxicity Quinone->Artifact Oxidative Stress Catalase Catalase Addition (Control) Catalase->Autoox Scavenges H2O2 Target Target Engagement (PPAR-γ, MAO, etc.) Uptake->Target Efficacy Pharmacological Efficacy Target->Efficacy True Bioactivity

    Fig 1: Redox vs. Target Engagement Pathways of Catechol Hydrazides in Cell Culture.

    Reagent Preparation & Quantitative Dosing Guidelines

    Because of its sensitivity to oxidation, the compound must be prepared and stored under strict conditions. Aqueous stock solutions will rapidly degrade (turning pink/brown indicating quinone formation).

    Table 1: Solubility and Storage Parameters
    ParameterRecommendationScientific Rationale
    Primary Solvent 100% DMSO (Cell Culture Grade)Prevents premature hydrolysis and autooxidation prior to media introduction.
    Stock Concentration 10 mM to 50 mMEnsures final DMSO concentration in culture remains ≤0.1% (v/v) to prevent solvent toxicity.
    Storage Conditions -80°C, protected from lightMinimizes thermal degradation of the hydrazide bond and photo-oxidation of the catechol.
    Handling Single-use aliquotsRepeated freeze-thaw cycles introduce condensation (water), accelerating degradation.
    Table 2: Recommended In Vitro Dosing Ranges
    Assay TypeCell LineConcentration RangeIncubationExpected Outcome / Notes
    α-Glucosidase Inhibition Caco-210 - 50 µM2 - 4 hMonitor glucose uptake; compare efficacy against Acarbose[1].
    PPAR-γ Activation HepG25 - 25 µM24 hUpregulation of target genes; use Pioglitazone as positive control[3].
    Cytotoxicity (MTT) HepG2 / PC1250 - 200 µM48 hMust be run with a Catalase control to rule out ROS artifacts[4].

    Step-by-Step Experimental Methodologies

    Protocol A: Standard Dosing for Intracellular Target Engagement (HepG2 Cells)

    This protocol is optimized for evaluating metabolic modulation (e.g., PPAR-γ activation) where the compound must enter the cell intact.

    • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in complete DMEM (supplemented with 10% FBS and 1% Pen/Strep). Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

    • Serum Starvation (Crucial Step): Aspirate complete media and wash once with PBS. Add serum-free DMEM for 12 hours prior to dosing. Causality: Serum proteins heavily bind catechols and quinones, reducing the free fraction of the drug and introducing high assay variability.

    • Compound Preparation: Thaw a single-use DMSO aliquot of 2-(3,4-dihydroxyphenyl)acetohydrazide. Prepare working dilutions in serum-free DMEM immediately before use. Do not let the diluted compound sit at room temperature for >10 minutes.

    • Dosing: Aspirate starvation media and apply the compound treatments (1 µM to 50 µM). Ensure the vehicle control contains an identical concentration of DMSO (≤0.1%).

    • Incubation & Harvest: Incubate for 24 hours, then proceed to downstream RNA extraction (for qPCR of PPAR-γ targets) or protein lysis.

    Protocol B: The Catalase Rescue Assay (Self-Validating Redox Control)

    This protocol is a required self-validating system to distinguish true compound-mediated cytotoxicity from artifactual H₂O₂-induced death.

    • Media Preparation: Prepare two batches of treatment media:

      • Batch 1: Standard serum-free DMEM.

      • Batch 2: Serum-free DMEM supplemented with 100 U/mL Bovine Liver Catalase .

    • Pre-incubation: Pre-incubate the seeded HepG2 cells with the respective media batches for 30 minutes at 37°C. Causality: This primes the extracellular environment with an H₂O₂ scavenger before the oxidative burst occurs.

    • Co-Treatment: Dose both sets of cells with high concentrations of 2-(3,4-dihydroxyphenyl)acetohydrazide (50 µM, 100 µM, 200 µM).

    • Viability Assessment: After 48 hours, perform a standard MTT assay.

      • Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.

      • Aspirate media carefully, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

    • Data Interpretation: If the compound exhibits high cytotoxicity in Batch 1 but normal viability in Batch 2 (Catalase), the observed cell death is an artifact of extracellular H₂O₂ generation[4], confirming the compound is not intrinsically toxic to the cellular machinery at those doses.

    References

    • Source: National Institutes of Health (NIH)
    • Source: National Institutes of Health (NIH)
    • Generation of Hydrogen Peroxide in Cancer Cells: Advancing Therapeutic Approaches for Cancer Treatment Source: MDPI / International Journal of Molecular Sciences URL
    • Source: Preprints.

    Sources

    Application

    Application Note: Utilizing 2-(3,4-Dihydroxyphenyl)acetohydrazide in Advanced Oxidative Stress and Metal Chelation Assays

    Introduction & Mechanistic Rationale Oxidative stress is a multifaceted pathology driven by an imbalance between reactive oxygen species (ROS) generation and cellular antioxidant defenses. In drug development and mechani...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Oxidative stress is a multifaceted pathology driven by an imbalance between reactive oxygen species (ROS) generation and cellular antioxidant defenses. In drug development and mechanistic biology, evaluating an antioxidant's efficacy requires assays that probe both the neutralization of existing radicals and the prevention of their de novo synthesis.

    2-(3,4-Dihydroxyphenyl)acetohydrazide (also known as DOPAC hydrazide) is a highly versatile, dual-action synthetic building block and standalone probe 1. Its architecture features two distinct pharmacophores that operate synergistically:

    • The Catechol Moiety (3,4-dihydroxy group): Acts as a potent electron and hydrogen atom donor. It rapidly neutralizes free radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), stabilizing the resulting unpaired electron through resonance across the aromatic ring 2.

    • The Hydrazide Moiety (-CONHNH₂): Acts as a highly effective bidentate chelator for transition metals such as Fe²⁺ and Cu²⁺. By sequestering these metals, the hydrazide group sterically hinders them from catalyzing the Fenton and Haber-Weiss reactions, thereby cutting off the production of highly toxic hydroxyl radicals (•OH) at the source 3, 4.

    MOA A 2-(3,4-Dihydroxyphenyl)acetohydrazide (DOPAC Hydrazide) B Catechol Moiety (3,4-Dihydroxy) A->B C Hydrazide Moiety (-CONHNH2) A->C D Direct ROS Scavenging (HAT / SET) B->D E Transition Metal Chelation (Fe²⁺ / Cu²⁺) C->E G Reduction of Oxidative Stress D->G F Inhibition of Fenton Reaction E->F F->G

    Dual-action mechanism of 2-(3,4-Dihydroxyphenyl)acetohydrazide in oxidative stress mitigation.

    Quantitative Data Summary: Assay Benchmarks

    To establish a self-validating experimental system, researchers must benchmark 2-(3,4-Dihydroxyphenyl)acetohydrazide against established monotherapy controls. The table below outlines the expected relative activities and comparative metrics across standard cell-free and cell-based assays.

    Assay TypeTarget MechanismRecommended Standard ControlExpected Relative Activity of DOPAC HydrazideTypical IC₅₀ / EC₅₀ Range
    DPPH Direct Radical Scavenging (HAT/SET)Trolox / Ascorbic AcidHigh (Driven by catechol resonance)10 – 25 µM
    FRAP Ferric Reducing Power (SET)Ascorbic AcidVery High (Rapid electron donation)Concentration-dependent linear increase
    Ferrozine Transition Metal Chelation (Fe²⁺)EDTAModerate to High (Hydrazide coordination)40 – 80 µM
    DCFDA Intracellular ROS NeutralizationN-acetylcysteine (NAC)High (Cell-permeable dual action)5 – 20 µM (Cell-line dependent)

    Experimental Protocols

    The following protocols are designed as orthogonal, self-validating workflows. By combining DPPH (radical scavenging) and Ferrozine (metal chelation) assays, you isolate and prove both mechanisms of the compound. The DCFDA assay subsequently validates these mechanisms in a physiological environment.

    Protocol A: Cell-Free DPPH Radical Scavenging Assay

    Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color (absorbance at 515–520 nm). When the catechol moiety of DOPAC hydrazide donates a hydrogen atom, DPPH is reduced to a yellow hydrazine, causing a quantifiable drop in absorbance.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Note: DPPH is light-sensitive; wrap the flask in foil and prepare fresh.

    • Compound Dilution: Prepare stock solutions of 2-(3,4-Dihydroxyphenyl)acetohydrazide and Trolox (positive control) in DMSO. Dilute with ethanol to create a working concentration range (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is <1%.

    • Reaction Assembly: In a 96-well clear-bottom plate, add 100 µL of the compound dilution to 100 µL of the DPPH solution per well.

    • Self-Validation Controls:

      • Blank: 100 µL ethanol + 100 µL compound (corrects for intrinsic compound absorbance).

      • Negative Control: 100 µL ethanol (with matched DMSO) + 100 µL DPPH (defines 0% scavenging).

    • Incubation & Readout: Incubate the plate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

    • Calculation: % Scavenging =[1 - (Abs_sample - Abs_blank) / Abs_negative_control] × 100

    Protocol B: Ferrozine-Based Iron(II) Chelation Assay

    Causality: To prove that the compound prevents Fenton chemistry, we must prove it sequesters Fe²⁺. Ferrozine forms a highly stable, magenta-colored complex with free Fe²⁺ (absorbance at 562 nm). If the hydrazide moiety successfully chelates the iron first, the formation of the Ferrozine-Fe²⁺ complex is competitively inhibited, reducing the color intensity.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare 2 mM FeCl₂ and 5 mM Ferrozine in ultrapure, metal-free water.

    • Reaction Assembly: In a 96-well plate, mix 100 µL of the compound (diluted in water/methanol) with 5 µL of 2 mM FeCl₂.

    • Pre-incubation: Incubate for 10 minutes at room temperature to allow the hydrazide-iron coordination complex to form.

    • Indicator Addition: Add 10 µL of 5 mM Ferrozine to all wells to initiate the competitive binding phase.

    • Incubation & Readout: Incubate for another 10 minutes at room temperature. Measure absorbance at 562 nm. Use EDTA as a positive control.

    Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

    Causality: Cell-free assays do not account for membrane permeability or cellular metabolism. DCFDA (2',7'-dichlorofluorescin diacetate) is a fluorogenic dye that enters cells, is deacetylated by cellular esterases to a non-fluorescent compound, and is subsequently oxidized by ROS (particularly •OH and H₂O₂) into highly fluorescent DCF.

    Workflow S1 1. Cell Seeding (96-well plate) S2 2. Pre-treatment (Target Compound) S1->S2 S3 3. Stress Induction (H₂O₂ / Fe²⁺) S2->S3 S4 4. Probe Incubation (DCFDA Dye) S3->S4 S5 5. Fluorescence Readout & Analysis S4->S5

    Step-by-step experimental workflow for evaluating intracellular ROS scavenging using DCFDA.

    Step-by-Step Methodology:

    • Cell Seeding: Seed target cells (e.g., SH-SY5Y or HUVEC) in a black, clear-bottom 96-well plate at 1×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Pre-treatment: Aspirate media. Add fresh media containing 2-(3,4-Dihydroxyphenyl)acetohydrazide (1–50 µM) and incubate for 2–4 hours.

    • Probe Loading: Wash cells with PBS. Add 10 µM DCFDA in serum-free media or PBS. Incubate for 30 minutes at 37°C in the dark.

    • Stress Induction: Wash out excess DCFDA. Add an oxidative stressor (e.g., 100 µM H₂O₂ or a Fenton reagent mix of H₂O₂ + Fe²⁺) for 1 hour.

    • Readout: Measure fluorescence at Ex/Em = 485/535 nm.

    Critical Parameters & Troubleshooting (Expertise & Experience)

    To ensure high-fidelity data, researchers must account for the specific chemical vulnerabilities of the catechol and hydrazide functional groups:

    • pH Sensitivity & Auto-oxidation: Catechols are highly susceptible to auto-oxidation in alkaline environments (pH > 7.4), rapidly converting into ortho-quinones. This depletes the compound's radical-scavenging capacity before the assay even begins. Solution: Always maintain stock solutions in organic solvents (DMSO/EtOH) or slightly acidic buffers (pH 6.0–6.5) and prepare aqueous dilutions immediately prior to the assay.

    • Solvent Interference (The Hydrazide Trap): Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones. Solution: Never use acetone as a solvent or perform assays in buffers containing aldehyde-based preservatives, as this will chemically quench the metal-chelating hydrazide moiety.

    • DMSO Scavenging Artifacts: High concentrations of DMSO can act as a mild hydroxyl radical scavenger, artificially lowering ROS baselines in DCFDA assays. Solution: Ensure the final concentration of DMSO in all wells (including negative controls) is strictly normalized and kept below 0.1% (v/v).

    References

    • Effective Antioxidants as Plausible Ligands in Chromium(III)
    • Copper-Hydrazide Coordinated Multifunctional Hyaluronan Hydrogels for Infected Wound Healing.
    • New Antioxidant Triphenol-Derived Hydrazide-Hydrazone Thiazole: Formation and Analysis of Inclusion Complex with β-CD Using Experimental and Comput
    • Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. PMC.

    Sources

    Method

    Application Note: Robust LC-MS/MS Quantification of 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Scientists Introduction 2-(3,4-Dihydroxyphenyl)acetohydrazide (Molecular Weight: 182.18) is a highly polar, bioactive derivative of 3,4-dihydr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Scientists

    Introduction

    2-(3,4-Dihydroxyphenyl)acetohydrazide (Molecular Weight: 182.18) is a highly polar, bioactive derivative of 3,4-dihydroxyphenylacetic acid (DOPAC). It serves as a critical synthetic intermediate, particularly in the design of 1,3,4-oxadiazole derivatives that demonstrate significant α-glucosidase inhibitory potential[1].

    Developing a reliable LC-MS/MS assay for this compound in biological matrices or complex reaction mixtures presents two fundamental analytical challenges:

    • Catechol Instability: The 3,4-dihydroxy moiety is highly susceptible to auto-oxidation.

    • Extreme Polarity: The combination of the hydrophilic catechol ring and the basic hydrazide group results in poor retention and peak shape on standard reversed-phase chromatography.

    This application note details a self-validating, highly sensitive LC-MS/MS protocol designed to overcome these challenges through strategic sample stabilization and Hydrophilic Interaction Liquid Chromatography (HILIC).

    Causality in Experimental Design (Expertise & Experience)

    To move beyond a simple list of steps, it is vital to understand the why behind the methodology. Every choice in this protocol is engineered to prevent analyte loss and ensure reproducible quantification.

    Overcoming Catechol Auto-Oxidation

    Catechols rapidly oxidize to o-quinones in the presence of oxygen—a process that is drastically accelerated at physiological or basic pH. If unaddressed, this leads to massive signal degradation before the sample even reaches the autosampler.

    Based on established stabilization protocols for related catecholamines, the addition of 0.5–5.0 mM ascorbic acid combined with 1% formic acid provides optimal protection against oxidative degradation. Ascorbic acid acts as a sacrificial antioxidant, continuously reducing any formed quinones back to the catechol state. Simultaneously, formic acid lowers the pH, protonating the phenolic hydroxyls and significantly reducing their oxidation potential.

    Chromatographic Retention via HILIC

    Because 2-(3,4-Dihydroxyphenyl)acetohydrazide is extremely hydrophilic, traditional C18 columns fail to retain it. The analyte elutes in the void volume, directly into the mass spectrometer alongside matrix salts, causing severe ion suppression[2].

    To solve this, we employ HILIC using an Amide-bonded stationary phase. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism relies on the analyte partitioning between the organic mobile phase and a water-enriched layer immobilized on the stationary phase, supplemented by strong electrostatic interactions with the basic hydrazide group[3]. This orthogonal retention mechanism ensures the analyte elutes well past the void volume, maximizing sensitivity.

    Analytical Workflow Visualization

    Workflow N1 Sample Collection & Spiking (IS) N2 Antioxidant Stabilization (0.5 mM Ascorbic Acid + 1% FA) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 N4 Centrifugation & Filtration (14,000 x g, 0.22 µm) N3->N4 N5 HILIC LC Separation (BEH Amide Column) N4->N5 N6 ESI+ MS/MS Detection (MRM: 183.1 -> 123.0) N5->N6 N7 Data Processing & Quantification N6->N7

    Figure 1: Optimized LC-MS/MS workflow for 2-(3,4-Dihydroxyphenyl)acetohydrazide quantification.

    Step-by-Step Experimental Protocol

    Materials & Reagents
    • Stabilization Buffer: 5 mM L-Ascorbic Acid and 1% Formic Acid in LC-MS grade water.

    • Internal Standard (IS): Dopamine-d4 (acts as a surrogate for both catechol oxidation and basic amine retention).

    • Extraction Solvent: 100% Cold Acetonitrile (LC-MS grade).

    Sample Preparation (Protein Precipitation)

    Note: HILIC chromatography requires the final sample extract to be highly organic (>70% acetonitrile) to prevent peak distortion.

    • Transfer 50 µL of biological matrix (or reaction mix) into a microcentrifuge tube.

    • Add 10 µL of IS working solution (Dopamine-d4, 100 ng/mL).

    • Immediately add 20 µL of Stabilization Buffer to halt any ongoing auto-oxidation. Vortex for 10 seconds.

    • Add 320 µL of Cold Acetonitrile to precipitate proteins and adjust the solvent strength for HILIC injection (final organic content ~80%).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial equipped with a glass insert. Keep the autosampler at 4°C.

    Liquid Chromatography (LC) Conditions
    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.125% Formic Acid.

    Table 1: HILIC Gradient Program

    Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
    0.00.40595
    1.00.40595
    4.00.404555
    5.00.404555
    5.10.40595
    8.00.40595
    Mass Spectrometry (MS/MS) Conditions

    Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The basic hydrazide group readily accepts a proton to form the[M+H]+ precursor ion at m/z 183.1.

    Table 2: MRM Parameters (ESI+)

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
    2-(3,4-Dihydroxyphenyl)acetohydrazide183.1123.0506015Quantifier (Loss of hydrazide)
    2-(3,4-Dihydroxyphenyl)acetohydrazide183.1165.1506010Qualifier (Loss of H₂O)
    Dopamine-d4 (IS)158.1141.1506015Internal Standard

    System Suitability and Self-Validating Checks

    To ensure the trustworthiness of the generated data, every analytical batch must incorporate the following self-validating system checks:

    • Antioxidant Verification Check: Monitor the IS area across the run. A steady decline in the Dopamine-d4 area indicates that the ascorbic acid in the stabilization buffer has been depleted. If IS variance exceeds ±15%, the batch must be re-extracted with fresh stabilization buffer.

    • Carryover Assessment: Inject a solvent blank immediately following the highest calibration standard. The peak area at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ) area.

    • HILIC Equilibration: HILIC columns require extensive equilibration. Run at least 10 column volumes of initial mobile phase (95% B) before the first injection to ensure stable retention times.

    References

    • [1] Synthesis of 2‐(3,4‐dihydroxyphenyl)acetohydrazide (b). Source: ResearchGate. URL:

    • Optimized Method to Quantify Dopamine Turnover in the Mammalian Retina. Source: Analytical Chemistry - ACS Publications. URL:

    • [2] Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Source: 17img.cn. URL:

    • [3] HILIC with Alcohol as the Organic Modifier. Source: LCGC International. URL:

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Oxidation of 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of bifunctional molecules in aqueous media.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of bifunctional molecules in aqueous media. 2-(3,4-Dihydroxyphenyl)acetohydrazide presents a unique, dual-threat instability profile that requires a systemic approach to buffer design, rather than a single "quick fix."

    Architectural Overview of Molecule Instability

    To stabilize this molecule, we must first understand the causality behind its degradation. The molecule contains two highly reactive functional groups:

    • Catechol Autoxidation: The 3,4-dihydroxyphenyl moiety is highly susceptible to autoxidation into an ortho-quinone. This process is base-catalyzed (accelerated by deprotonation at physiological pH) and heavily catalyzed by trace transition metals like Cu²⁺ and Fe³⁺ (1[1]).

    • Hydrazide Degradation: Concurrently, the acetohydrazide group is vulnerable to oxidative cleavage and metal-catalyzed radical degradation, often resulting in the release of nitrogen gas and loss of target binding affinity (2[2]).

    The diagram below maps these degradation pathways and the specific nodes where our chemical interventions halt the process.

    Mechanism Molecule 2-(3,4-Dihydroxyphenyl) acetohydrazide CatecholOx Catechol Autoxidation (Deprotonation) Molecule->CatecholOx O2, Trace Metals, pH > 6 HydrazideOx Hydrazide Oxidation (Radical Cleavage) Molecule->HydrazideOx O2, Trace Metals Quinone ortho-Quinone Intermediate CatecholOx->Quinone Degradation Polymerization & Nitrogen Gas Release HydrazideOx->Degradation Quinone->Degradation Cross-linking Ascorbic Ascorbic Acid (Reduces Quinone) Ascorbic->Quinone Reverts EDTA EDTA / DTPA (Chelates Metals) EDTA->CatecholOx Blocks EDTA->HydrazideOx Argon Argon Sparging (Displaces O2) Argon->CatecholOx Argon->HydrazideOx LowPH Acidic Buffer (pH 4.0) (Prevents Deprotonation) LowPH->CatecholOx

    Fig 1: Dual degradation pathways of the molecule and targeted chemical interventions.

    Frequently Asked Questions (FAQs)

    Q: Why does my solution turn pink, then brown, within hours of preparation? A: This colorimetric shift is the hallmark of catechol autoxidation. The colorless catechol oxidizes to an ortho-quinone (pink/red), which subsequently undergoes intermolecular cross-linking and polymerization to form melanin-like aggregates (brown/black) (3[3]). This is typically caused by dissolved oxygen, trace heavy metals in your buffers, or a pH above 6.0 (4[4]).

    Q: Can I just use DTT or BME to prevent oxidation? A: I strongly advise against using nucleophilic reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME). While they maintain a reducing environment, thiols readily undergo Michael addition reactions with the highly electrophilic ortho-quinone intermediates formed from your catechol (). This will result in covalent thioether adducts, permanently altering your molecule's mass and activity. Instead, use Ascorbic Acid, which reduces the quinone back to the catechol without forming adducts.

    Q: What is the optimal pH for storing this compound in aqueous media? A: A pH of 3.5 to 4.5 is optimal. The autoxidation of catechols is base-catalyzed because the deprotonated phenoxide ion is much more susceptible to electron loss (4[4]). Similarly, hydrazides are more stable against oxidation in slightly acidic conditions (2[2]). However, dropping the pH below 3.0 risks acid-catalyzed hydrolysis of the hydrazide bond (5[5]). An acetate buffer (pH 4.0) is highly recommended.

    Q: Is degassing the solvent really necessary if I use antioxidants? A: Yes. Antioxidants like ascorbic acid are sacrificial; they will eventually deplete as they scavenge reactive oxygen species (ROS) (3[3]). Once depleted, the catechol will rapidly oxidize. Sparging your solvent with Argon or Nitrogen removes the primary oxidant (O₂), extending the half-life of both your compound and your antioxidant from hours to months.

    Troubleshooting Matrix

    SymptomMechanistic CauseCorrective Action
    Rapid browning of solution O₂-mediated catechol oxidation to quinones and subsequent melanin-like polymerization.Sparge all aqueous buffers with Argon for 30 mins prior to dissolving the compound (3[3]).
    Degradation despite Argon sparging Trace transition metals (Cu²⁺, Fe³⁺) catalyzing radical formation.Add 0.1 - 1.0 mM EDTA or DTPA to the buffer to sequester redox-active metals (6[6]).
    Loss of parent mass (LC-MS) & cleavage products Hydrazide hydrolysis due to extreme pH.Maintain pH strictly between 3.5 and 4.5. Avoid strong acids like HCl; use weak buffers like Acetate (5[5]).
    Loss of target activity (Colorless solution) High concentrations of ascorbic acid acting as a competitive inhibitor or causing LC-MS matrix suppression.Reduce ascorbic acid concentration to 12.5 - 50 µM. It acts efficiently at low concentrations when combined with EDTA and acidic pH (4[4]).

    Standard Operating Procedure (SOP): Preparation of Highly Stable Aqueous Solutions

    This protocol is designed as a self-validating system to prepare a 10 mM stock solution of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    Step 1: Buffer Preparation Prepare a 50 mM Sodium Acetate buffer. Adjust to pH 4.0 using glacial acetic acid. Causality: A pH of 4.0 keeps the catechol hydroxyls protonated, drastically increasing the activation energy required for autoxidation, while simultaneously preventing acid-catalyzed hydrolysis of the hydrazide bond (5[5]).

    Step 2: Chelation Add Na₂EDTA to a final concentration of 0.5 mM. Causality: EDTA forms sterically hindered complexes with trace metals, preventing them from participating in single-electron transfer reactions with the hydrazide or catechol (6[6]).

    Step 3: Deoxygenation (Critical) Transfer the buffer to a septum-sealed flask. Sparge with high-purity Argon gas for at least 30 minutes. Causality: Displacing dissolved oxygen eliminates the primary electron acceptor required for autoxidation (3[3]).

    Step 4: Antioxidant Addition Add L-Ascorbic Acid to a final concentration of 1 mM. Causality: Ascorbic acid acts as a sacrificial reductant, instantly reducing any transiently formed ortho-quinones back to the native catechol ().

    Step 5: Dissolution Weigh 2-(3,4-Dihydroxyphenyl)acetohydrazide in a dark amber vial. Transfer the deoxygenated buffer into the vial using an air-tight syringe.

    Step 6: System Validation Analyze an aliquot immediately via LC-MS/UV (monitor at 280 nm). The solution should remain perfectly colorless. The presence of the intact parent mass [M+H]⁺ without +18 Da (hydrolysis) or -2 Da (quinone formation) peaks confirms system integrity. Store validated aliquots at -80°C.

    Quantitative Stability Data

    The following table summarizes the anticipated stability of catechol-hydrazide derivatives under various conditions, synthesized from field-proven behavior of analogous molecules:

    ConditionStabilizing Agents PresentEstimated Half-Life (t₁/₂)Visual Appearance at 24h
    Ambient Air, pH 7.4 (PBS)None< 2 hoursDark brown/black
    Ambient Air, pH 4.0None~ 12 hoursLight pink
    Argon, pH 7.4None~ 2 daysColorless to pale yellow
    Ambient Air, pH 4.0Ascorbic Acid (1 mM) + EDTA (0.5 mM)> 7 daysColorless
    Argon, pH 4.0Ascorbic Acid (1 mM) + EDTA (0.5 mM)> 6 months (at -20°C)Colorless

    References

    • BenchChem. "Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution." 2

    • National Institutes of Health (PMC). "Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain." 6

    • ResearchGate. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution." 5

    • National Institutes of Health (PMC). "Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation."3

    • ResearchGate. "Reassessment of the antioxidative mixture for the challenging electrochemical determination of dopamine, noradrenaline and serotonin in microdialysis samples." 4

    • National Institutes of Health (PMC). "Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products."

    • ACS Publications. "Heterogenous Copper(0)-Assisted Dopamine Oxidation: A New Pathway to Controllable and Scalable Polydopamine Synthesis."1

    Sources

    Optimization

    Technical Support Center: Yield Optimization for 2-(3,4-Dihydroxyphenyl)acetohydrazide Synthesis

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-(3,4-dihydroxyphenyl)acetohydrazide.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 2-(3,4-dihydroxyphenyl)acetohydrazide. While the conversion of an ester to a hydrazide using hydrazine hydrate is classically straightforward, the presence of the highly electron-rich 3,4-dihydroxy (catechol) ring introduces severe chemoselectivity and stability challenges.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield and product purity.

    Section 1: Mechanistic Troubleshooting & FAQs

    Q1: My reaction mixture turns dark brown or black shortly after adding hydrazine hydrate, and my final yield is abysmal (<20%). What is happening? Root Cause (Causality): You are witnessing the base-promoted auto-oxidation of the catechol moiety. Hydrazine hydrate is a strong nucleophile but also a moderate base. In alkaline environments, the hydroxyl groups of the catechol ring are deprotonated to phenoxide ions. If trace oxygen is present, these electron-rich phenoxides rapidly auto-oxidize into highly reactive ortho-quinones. These quinones undergo irreversible polymerization (forming melanin-like dark tars), destroying your starting material and product[1]. Solution:

    • Strict Inert Atmosphere: The reaction must be degassed and run under a continuous blanket of ultra-pure Argon or Nitrogen.

    • Solvent Degassing: Sparge your ethanol with Argon for at least 30 minutes prior to adding reagents.

    • Antioxidant Additives (Optional): Adding a catalytic amount of an antioxidant, such as ascorbic acid (0.05 eq), can act as a sacrificial reductant to quench trace oxygen, though strict Schlenk techniques are usually sufficient.

    Q2: I am using an inert atmosphere, but my LC-MS shows a mixture of unreacted ester and the desired hydrazide. How do I drive the reaction to completion? Root Cause: Hydrazinolysis of esters is an equilibrium-driven nucleophilic acyl substitution. If the concentration of hydrazine is too low, or if water accumulates (hydrazine hydrate introduces water), the equilibrium stalls. Furthermore, steric hindrance or poor solubility can slow the kinetics. Solution:

    • Reagent Excess: Use a significant excess of hydrazine hydrate (typically 5 to 10 equivalents) to push the equilibrium toward the hydrazide[2][3].

    • Temperature Control: Maintain a steady temperature of 70–80 °C. Refluxing is standard, but ensure your condenser is highly efficient to prevent solvent loss, which can precipitate intermediates prematurely.

    Q3: The reaction completes successfully, but I lose most of my product during the workup. How should I isolate this highly polar compound? Root Cause: 2-(3,4-Dihydroxyphenyl)acetohydrazide possesses both a hydrazine moiety and a catechol ring, making it exceptionally water-soluble. Traditional aqueous workups (e.g., extracting with ethyl acetate/water) will result in the product remaining in the aqueous phase. Solution: Avoid aqueous extraction entirely.

    • Concentrate the reaction mixture in vacuo (keep the bath temperature <40 °C to prevent thermal degradation).

    • Induce precipitation or crystallization by adding a cold, non-polar anti-solvent such as diethyl ether or dichloromethane.

    • Filter the resulting precipitate under a stream of nitrogen to prevent oxidation of the wet cake.

    Section 2: Self-Validating Experimental Protocol

    This two-step protocol ensures high-fidelity conversion of 3,4-dihydroxyphenylacetic acid (DOPAC) to the target hydrazide, incorporating built-in validation checks[2].

    Step 1: Synthesis of Ethyl 3,4-dihydroxyphenylacetate (Esterification)
    • Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of DOPAC in 100 mL of absolute ethanol.

    • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

    • Reaction: Equip the flask with a reflux condenser and heat to 85 °C for 8 hours.

      • Validation Check: TLC (Silica, Hexane:EtOAc 1:1) should show complete consumption of the highly polar DOPAC spot (Rf ~0.1) and the appearance of a new, less polar ester spot (Rf ~0.6).

    • Workup: Cool to room temperature, concentrate the ethanol to ~20 mL, and dilute with 100 mL of ethyl acetate. Wash with saturated NaHCO₃ (2 × 50 mL) to neutralize the acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a viscous oil.

    Step 2: Synthesis of 2-(3,4-Dihydroxyphenyl)acetohydrazide (Hydrazinolysis)
    • Degassing (Critical): Dissolve 8.0 g of the ethyl ester in 50 mL of absolute ethanol in a two-neck flask. Sparge the solution with Argon for 30 minutes.

    • Addition: Under a positive flow of Argon, add 10.0 mL (excess, ~8 eq) of hydrazine hydrate (64% hydrazine).

    • Reaction: Heat the mixture to 75 °C for 12 hours under a strict Argon balloon/Schlenk line.

      • Validation Check: The solution should remain pale yellow. If it turns dark brown, oxygen has breached the system and auto-oxidation has occurred.

    • Isolation: Cool the mixture to 0 °C in an ice bath. Evaporate the bulk of the ethanol and excess hydrazine under reduced pressure (bath <40 °C). Triturate the oily residue with ice-cold diethyl ether (50 mL) until a solid precipitates.

    • Collection: Filter the solid rapidly using a Büchner funnel, wash with cold ether, and dry immediately in a vacuum desiccator in the dark.

    Section 3: Quantitative Data & Optimization Matrix

    The following table summarizes the causal relationship between reaction parameters and isolated yield, based on empirical optimization and literature precedents[2][3].

    ParameterCondition TestedIsolated Yield (%)Purity (HPLC)Mechanistic Observation
    Atmosphere Open Air< 15%< 50%Massive catechol oxidation; dark tar formation.
    Atmosphere Argon (Degassed)88% > 95% Preserved catechol integrity; pale yellow product.
    Hydrazine Eq. 1.5 Equivalents45%80%Incomplete conversion; equilibrium stalled.
    Hydrazine Eq. 8.0 Equivalents88% > 95% Driven to completion via Le Chatelier's principle.
    Workup Method Aqueous Extraction12%N/AProduct lost to the aqueous phase due to high polarity.
    Workup Method Anti-Solvent (Ether)85% > 95% Efficient precipitation; bypasses partition coefficient issues.

    Section 4: Visualizing the Workflow & Degradation Pathway

    SynthesisWorkflow A 3,4-Dihydroxyphenylacetic Acid (DOPAC) B Esterification (Abs. EtOH, H2SO4, 85°C) A->B C Ethyl 3,4-dihydroxyphenylacetate (Intermediate) B->C Monitor via TLC F Failure: Ester Hydrolysis B->F Excess water present D Hydrazinolysis (Excess NH2NH2·H2O, EtOH, 75°C) C->D Degas with Argon! E 2-(3,4-Dihydroxyphenyl)acetohydrazide (Target Product) D->E Anti-solvent precipitation G Failure: Product Loss in Aqueous D->G Aqueous workup attempted

    Step-by-step workflow for hydrazide synthesis highlighting critical failure points.

    DegradationPathway A Catechol Moiety (Stable in Acid/Neutral) B Phenoxide Ion (Highly Reactive) A->B Hydrazine (Base) B->A Argon Protection (Prevents O2 access) C ortho-Quinone (Oxidized Intermediate) B->C O2 (Air Exposure) D Melanin-like Polymers (Irreversible Tar) C->D Polymerization

    Mechanistic pathway of base-promoted catechol auto-oxidation and its prevention.

    Section 5: References[2] Title: Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid

    Source: Scientific Reports URL: [Link]1] Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: PMC / National Institutes of Health URL: [Link]3] Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI (Molecules) URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 2-(3,4-Dihydroxyphenyl)acetohydrazide Degradation

    Welcome to the Application Scientist Knowledge Base. If you are working with 2-(3,4-Dihydroxyphenyl)acetohydrazide, you are handling a highly versatile but notoriously unstable bifunctional molecule.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Knowledge Base. If you are working with 2-(3,4-Dihydroxyphenyl)acetohydrazide, you are handling a highly versatile but notoriously unstable bifunctional molecule. It features both a catechol moiety and an acylhydrazide group. This dual functionality means it is susceptible to two distinct, often simultaneous, degradation pathways.

    This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure your experimental reproducibility and scientific integrity.

    Section 1: Mechanistic Troubleshooting (FAQs)

    Q1: Why does my stock solution turn brown or black after only a few days of storage? A1: This discoloration is the classic visual hallmark of catechol auto-oxidation. In the presence of dissolved oxygen and at a pH > 6.0, the 3,4-dihydroxyphenyl group spontaneously oxidizes into a highly reactive ortho-quinone intermediate. This process generates superoxide (O₂•–) and hydrogen peroxide (H₂O₂) as reactive oxygen species (ROS) byproducts (). The o-quinones then undergo rapid intermolecular cross-linking and polymerization, forming melanin-like, dark-colored precipitates. Causality Check: The reaction is base-catalyzed and accelerated by light and trace metals. If your buffer is slightly alkaline (e.g., standard PBS at pH 7.4) and exposed to ambient light, degradation is exponential.

    Q2: My solution remains clear, but my LC-MS shows a massive loss of the active compound. What is happening? A2: If there is no browning, the catechol ring is likely intact, meaning the degradation is occurring invisibly at the acylhydrazide tail. Hydrazides are susceptible to two degradation pathways that do not produce color:

    • Hydrolysis: The hydrazide bond can hydrolyze back into 3,4-dihydroxyphenylacetic acid and free hydrazine. Hydrazones and hydrazides are highly labile to acid-catalyzed hydrolysis in aqueous environments, exhibiting ~10³-fold faster hydrolysis rates than stable oximes ().

    • Oxidation: Trace transition metals (like Cu²⁺ or Fe³⁺) can catalyze the electrochemical oxidation of the hydrazide group into diimide intermediates, which subsequently decompose into nitrogen gas and other byproducts ().

    Q3: How do trace metals affect the stability, and why is a combination of Ascorbic Acid and EDTA recommended? A3: Trace metals act as potent catalysts for both ends of the molecule. Fe³⁺ and Cu²⁺ accelerate catechol oxidation to o-semiquinone radicals and simultaneously catalyze hydrazide oxidation. Adding a chelating agent like EDTA sequesters these metals, shutting down the metallo-catalytic pathways. However, EDTA alone is insufficient if oxygen is present. Ascorbic acid (AA) acts as a sacrificial reductant, minimizing reactive oxygen content and reducing any formed o-quinone back to catechol. Studies on structurally similar catecholamines demonstrate that a combination of antioxidants and chelators (e.g., 0.1% AA + 0.1% EDTA) can increase compound retention from <1% to >95% over 14 days at 37°C ().

    Section 2: Diagnostic & Quantitative Stability Matrix

    To quickly diagnose the root cause of your compound's degradation, compare your observations against this quantitative matrix.

    Degradation PathwayVisual IndicatorChemical TriggerQuantitative Impact (Literature Baseline)Analytical Signature (LC-MS)Prevention Strategy
    Catechol Auto-oxidation Green/Brown/Black discolorationO₂, pH > 6.0, Trace Metals (Cu²⁺, Fe³⁺)<1% retention after 14 days at 37°C in unbuffered/unprotected aqueous solution.Loss of parent mass; appearance of +M-2H (Quinone) or polymeric masses.Degassing (Argon), 0.1% Ascorbic Acid, pH < 5.0.
    Hydrazide Hydrolysis None (Solution remains clear)H₂O, Extreme pH (Highly Acidic or Basic)Hydrazides exhibit ~10³-fold faster hydrolysis rates than oximes at pD 5.0–9.0.Appearance of 3,4-Dihydroxyphenylacetic acid and free hydrazine.Use anhydrous solvents (e.g., 100% DMSO) for long-term storage.
    Hydrazide Oxidation None / Slight yellowingTrace Metals, ROS (from catechol oxidation)Generates up to 17 distinct degradation impurities depending on oxidative stress.Diimide intermediates; loss of parent mass without acid formation.0.1% EDTA to chelate transition metals; inert atmosphere.
    Section 3: Mechanistic Visualization

    The following diagram maps the dual-threat degradation pathways of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    G Target 2-(3,4-Dihydroxyphenyl) acetohydrazide CatOx Catechol Auto-oxidation (O2, Trace Metals, pH > 6) Target->CatOx HydHyd Hydrazide Hydrolysis (H2O, Extreme pH) Target->HydHyd HydOx Hydrazide Oxidation (ROS, Trace Metals) Target->HydOx Quinone o-Quinone Intermediate + Superoxide (ROS) CatOx->Quinone Polymer Melanin-like Polymers (Brown/Black Precipitate) Quinone->Polymer Quinone->HydOx ROS cross-reaction Acid 3,4-Dihydroxyphenylacetic Acid + Hydrazine HydHyd->Acid Diimide Diimide Intermediates & Nitrogen Gas HydOx->Diimide

    Mechanistic pathways of 2-(3,4-Dihydroxyphenyl)acetohydrazide degradation during storage.

    Section 4: Field-Proven Stabilization Protocol

    Self-Validating System: Preparation and Long-Term Storage Expertise & Experience: Do not attempt to store this compound in standard PBS (pH 7.4) at 4°C. The alkaline pH and dissolved oxygen will destroy the catechol moiety within 24-48 hours. The following protocol establishes a self-validating system using anhydrous conditions for the master stock and a stabilized acidic buffer for working aliquots.

    Phase 1: Master Stock Preparation (Anhydrous)

    • Solvent Deoxygenation: Sparge LC-MS grade, anhydrous DMSO with Argon gas for 20 minutes. Causality: Removing dissolved oxygen prevents the initiation of the auto-oxidation cascade.

    • Reconstitution: Inside a nitrogen-purged glovebox or under a steady Argon stream, dissolve the lyophilized 2-(3,4-Dihydroxyphenyl)acetohydrazide powder in the deoxygenated DMSO to a concentration of 10 mM.

    • Aliquotting: Dispense into single-use, silanized amber glass vials. Causality: Silanized glass prevents the leaching of trace metals (like sodium or iron) found in standard borosilicate glass, which catalyze hydrazide oxidation. Amber glass prevents photo-oxidation.

    • Storage: Blanket the headspace of each vial with Argon, seal tightly, and flash-freeze before storing at -80°C.

    Phase 2: Working Solution Preparation (Aqueous)

    • Buffer Formulation: Prepare an acetate buffer (50 mM) adjusted strictly to pH 4.5. Causality: A pH of 4.5 is the kinetic "sweet spot" that minimizes base-catalyzed catechol oxidation while avoiding extreme acid-catalyzed hydrazide hydrolysis.

    • Stabilizer Addition: Add 0.1% (w/v) Ascorbic Acid (sacrificial antioxidant) and 0.1% (w/v) EDTA (metal chelator).

    • Dilution: Dilute the DMSO master stock into the stabilized buffer immediately before the experiment.

    Phase 3: Self-Validation (Integrity Check) Trustworthiness: Every protocol must be verifiable. Before running your primary assay, validate the integrity of your working solution to ensure no degradation occurred during storage or handling.

    • Spectrophotometric Blanking: Blank a UV-Vis spectrophotometer with the stabilized buffer.

    • Rapid Scan: Scan the working solution from 300 nm to 600 nm.

    • Go/No-Go Decision: A sharp peak at ~280 nm confirms the intact catechol. Any emerging broad absorbance between 380 nm and 420 nm indicates o-quinone formation. If the A400/A280 ratio exceeds 0.05, discard the aliquot.

    References
    • Pinnataip, R., & Lee, B. P. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. URL:[Link]

    • Ang, Z. Y., Boddy, M., Liu, Y., & Sunderland, B. (2016). Stability of apomorphine in solutions containing selected antioxidant agents. Drug Design, Development and Therapy. URL:[Link]

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. URL:[Link]

    • Witkowska, A. B., Stolarczyk, K., Fusaro, M., Leś, A., Giebułtowicz, J., & Stolarczyk, E. U. (2025). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences. URL:[Link]

    Optimization

    Technical Support Center: Optimizing 2-(3,4-Dihydroxyphenyl)acetohydrazide Solubility

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . Working with this compound presents a unique dual-challenge: it contains both a highly oxidation-prone catechol ring (3,4-dihydroxypheny...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . Working with this compound presents a unique dual-challenge: it contains both a highly oxidation-prone catechol ring (3,4-dihydroxyphenyl) and a reactive acetohydrazide moiety.

    Researchers frequently encounter what appears to be "poor aqueous solubility" when formulating this compound in biological buffers. However, the root cause is rarely intrinsic insolubility. Instead, it is usually the rapid autoxidation of the catechol ring, followed by polymerization into insoluble aggregates. This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to help you achieve stable, high-concentration solutions.

    Mechanistic Troubleshooting Flowchart

    When your compound fails to dissolve or precipitates unexpectedly, follow this decision tree to isolate the root cause.

    Workflow Start Start: Dissolving 2-(3,4-Dihydroxyphenyl)acetohydrazide Step1 Dissolve in 100% DMSO (Stock: 10-50 mM) Start->Step1 Decision1 Is biological assay sensitive to DMSO? Step1->Decision1 PathA Dilute directly into degassed PBS/HEPES (pH 6.5-7.0) with 1 mM Ascorbic Acid Decision1->PathA No (<1% DMSO allowed) PathB Use HP-β-CD complexation in aqueous buffer Decision1->PathB Yes (DMSO-free needed) Decision2 Does solution turn brown/precipitate? PathA->Decision2 PathB->Decision2 Fix1 Check buffer: Avoid Tris. Ensure pH ≤ 7.4. Add TCEP/Ascorbate. Decision2->Fix1 Yes Success Stable Working Solution Decision2->Success No Fix1->Success

    Troubleshooting workflow for optimizing catechol hydrazide solubility.

    Frequently Asked Questions (FAQs)

    Q1: I dissolved the compound in PBS (pH 7.4), but the solution quickly turned brown and formed a precipitate. Is it insoluble? A: The brown precipitate is not the un-dissolved parent compound; it is a melanin-like polymer. In neutral to mildly alkaline environments (pH ≥ 7.0), the catechol moiety undergoes rapid autoxidation in the presence of dissolved oxygen to form a highly reactive o-quinone [1]. These quinones rapidly cross-link to form insoluble, dark-colored aggregates. To prevent this, you must control the redox state by degassing your buffers and adding antioxidants (e.g., 1-5 mM Ascorbic Acid or TCEP) [2].

    Q2: Can I use Tris buffer to dissolve this compound? A: No. Tris(hydroxymethyl)aminomethane contains a primary amine. Amine-containing buffers dramatically accelerate the browning and degradation of catechols through nucleophilic attack on the oxidized quinone species [1]. Furthermore, the hydrazide moiety can form hydrazones with trace aldehydes, a reaction that is quenched or complicated by primary amines[3]. Always use non-amine buffers like Phosphate (PBS), HEPES, or MES.

    Q3: What is the best solvent strategy for making stock solutions? A: Hydrazides and catechol derivatives exhibit maximum stability and solubility in polar, aprotic organic solvents. We recommend preparing a highly concentrated stock (10-50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO) [4]. For biological assays, dilute this stock directly into your working buffer immediately before use, keeping final DMSO concentrations below 1% (v/v) to avoid cytotoxicity.

    Q4: My in vivo assay cannot tolerate DMSO, but I need a high aqueous concentration. What are my options? A: You can utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. HP-β-CD forms an inclusion complex with the hydrophobic aromatic ring of the catechol [5]. This encapsulation significantly lowers the crystal lattice energy barrier, enhancing aqueous solubility while simultaneously shielding the catechol hydroxyls from dissolved oxygen, thereby reducing autoxidation rates.

    Mechanistic Pathway of Degradation vs. Stabilization

    Understanding the chemical fate of your compound is critical. The diagram below illustrates why visual browning occurs and how specific interventions arrest this degradation.

    Mechanism Catechol 2-(3,4-Dihydroxyphenyl) acetohydrazide Quinone o-Quinone Intermediate (Highly Reactive) Catechol->Quinone O2, pH > 7.0 Amine Buffers (Tris) Stable Stable Solvated Monomer (Bioavailable) Catechol->Stable Antioxidants (Ascorbate) Degassed Buffers HP-β-CD Encapsulation Quinone->Catechol Reduction by TCEP/DTT Polymer Melanin-like Polymers (Insoluble Brown Precipitate) Quinone->Polymer Cross-linking (Appears as poor solubility)

    Autoxidation pathway of catechol hydrazides and stabilization strategies.

    Quantitative Data & Reagent Selection

    Table 1: Buffer Compatibility and Oxidation Risk
    Buffer SystempH RangeCompatibilityMechanistic Reason
    PBS (Phosphate) 6.5 - 7.4Excellent Non-nucleophilic; does not accelerate catechol oxidation.
    HEPES 6.8 - 8.2Good Tertiary amine; minimal nucleophilic interference.
    Acetate 4.0 - 5.5Excellent Acidic pH prevents autoxidation and stabilizes the hydrazide group.
    Tris-HCl 7.0 - 9.0Poor Primary amine; rapidly attacks quinones and accelerates browning.
    Table 2: Recommended Excipients and Antioxidants
    ExcipientOptimal ConcentrationFunction
    DMSO ≤ 1% (v/v) finalDisrupts crystal lattice; ideal for concentrated stock solutions.
    Ascorbic Acid 1 - 5 mMSacrificial antioxidant; maintains catechol in a reduced state.
    TCEP 0.5 - 2 mMReduces oxidized o-quinones back to catechol without altering pH.
    HP-β-CD 10 - 20% (w/v)Forms inclusion complex; shields hydrophobic ring and enhances solubility.

    Step-by-Step Experimental Protocols

    Protocol A: Preparation of a Stable Working Solution (DMSO Co-solvent Method)

    This protocol utilizes a self-validating visual check: if the solution remains clear and colorless, the catechol is stable and fully dissolved.

    • Prepare the Stock: Weigh out 2-(3,4-Dihydroxyphenyl)acetohydrazide and dissolve it in 100% anhydrous DMSO to achieve a 50 mM concentration. Vortex for 30 seconds until completely clear.

    • Degas the Buffer: Take your target biological buffer (e.g., PBS, pH 7.4) and sparge with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

    • Add Antioxidant: Add Ascorbic Acid to the degassed buffer to a final concentration of 1 mM.

    • Dilution: While gently vortexing the buffer, add the DMSO stock dropwise to achieve your final desired concentration (e.g., 500 µM). The final DMSO concentration should be ≤ 1%.

    • Validation: Observe the solution. It should remain completely clear. A shift to a pink or brown hue indicates oxygen contamination and the onset of autoxidation.

    Protocol B: DMSO-Free Solubilization using HP-β-CD

    Use this method for strictly aqueous, in vivo, or cell-culture applications where organic solvents are prohibited.

    • Prepare Excipient Solution: Dissolve HP-β-CD in degassed PBS (pH 6.5 - 7.0) to a final concentration of 20% (w/v).

    • Add Antioxidant: Supplement the solution with 0.5 mM TCEP to provide a reducing environment.

    • Compound Addition: Add the dry powder of 2-(3,4-Dihydroxyphenyl)acetohydrazide directly into the HP-β-CD solution.

    • Agitation: Sonicate the mixture in a water bath at room temperature for 10–15 minutes. The cyclodextrin cavity will encapsulate the catechol ring, pulling the compound into the aqueous phase.

    • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed particulate matter prior to biological application.

    References

    • Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ResearchGate.[Link]

    • Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PubMed (NIH).[Link]

    • Preparation and properties of phytosterols with hydroxypropyl β-cyclodextrin inclusion complexes. ResearchGate.[Link]

    Troubleshooting

    reducing background noise in 2-(3,4-Dihydroxyphenyl)acetohydrazide fluorescence assays

    Here is the technical support center with troubleshooting guides and FAQs for reducing background noise in 2-(3,4-Dihydroxyphenyl)acetohydrazide fluorescence assays. Welcome to the technical support center for researcher...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Here is the technical support center with troubleshooting guides and FAQs for reducing background noise in 2-(3,4-Dihydroxyphenyl)acetohydrazide fluorescence assays.

    Welcome to the technical support center for researchers utilizing 2-(3,4-Dihydroxyphenyl)acetohydrazide in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common challenge in these sensitive assays: high background noise. By understanding the root causes of background fluorescence and implementing the robust protocols outlined here, you can significantly improve your signal-to-noise ratio, ensuring data accuracy and reproducibility.

    This center is structured to address issues from multiple angles, beginning with frequently asked questions for a general overview and progressing to a detailed, problem-oriented troubleshooting guide for specific experimental challenges.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary sources of background noise in fluorescence assays?

    Background noise is any unwanted signal that contributes to the total fluorescence measurement, thereby reducing the specific signal from the reaction of interest. The main sources can be categorized as:

    • Autofluorescence: Intrinsic fluorescence from biological components in the sample, such as cells or tissues. Common culprits include NADH, flavins, collagen, and lipofuscin.[1][2][3]

    • Reagent-Based Fluorescence: Fluorescence originating from the assay buffer, solvents, the 2-(3,4-Dihydroxyphenyl)acetohydrazide probe itself, or contaminants.

    • Light Scattering: Caused by precipitated compounds, cellular debris, or air bubbles, which can be incorrectly measured as fluorescence.[4]

    • Instrumental Noise: Electronic noise from the detector (e.g., photomultiplier tube) and stray light within the plate reader.

    • Well-to-Well Crosstalk: Signal from a bright well "leaking" into adjacent wells, particularly an issue with incorrect plate color selection.

    Q2: My "no-enzyme" or "blank" control wells show a high signal. What does this indicate?

    High signal in blank or control wells points to a source of fluorescence that is independent of the enzymatic reaction. The most common causes are:

    • Probe or Reagent Contamination: The 2-(3,4-Dihydroxyphenyl)acetohydrazide stock or another reagent may be contaminated with a fluorescent impurity or may have degraded into a fluorescent species.

    • Buffer Component Fluorescence: Some media supplements, like phenol red or fetal bovine serum (FBS), are known to be fluorescent.[5][6]

    • Assay Plate Autofluorescence: Using clear or white microplates for fluorescence assays can lead to high background. Black, opaque plates are essential to minimize this.[6]

    • Inherent Probe Fluorescence: The probe itself may have some intrinsic fluorescence at the assay's excitation and emission wavelengths. This should be quantified and subtracted from all measurements.

    Q3: How does the stability of 2-(3,4-Dihydroxyphenyl)acetohydrazide affect the assay?

    The stability of the hydrazide moiety is critical. Hydrazides can react to form hydrazones, and the stability of these linkages is highly pH-dependent.[7][8] They are generally more stable around neutral pH but can undergo hydrolysis in acidic conditions (typically below pH 6.5).[9][10][11] If the assay conditions are acidic, or if stock solutions are stored improperly, the probe can degrade, potentially leading to increased background fluorescence or reduced signal generation. It is crucial to maintain strict pH control and use freshly prepared solutions.[7]

    Q4: What is autofluorescence and how can I mitigate it?

    Autofluorescence is the natural fluorescence emitted by biological structures when they absorb light.[1][12] It is a major source of background in cell- and tissue-based assays. Key molecules responsible include NADH, flavins (FAD), collagen, and lipofuscin, which tend to fluoresce most strongly in the blue and green regions of the spectrum.[1][2]

    Mitigation Strategies:

    • Background Subtraction: Always include an unstained or "no-probe" control to measure the baseline autofluorescence of your sample.[5][13] This value can then be subtracted from your experimental wells.

    • Use Red-Shifted Fluorophores: If the assay chemistry allows, using a probe that excites and emits at longer wavelengths (red or far-red) can help avoid the spectral regions where autofluorescence is most prominent.[2][14]

    • Media Choice: For live-cell imaging, avoid media containing fluorescent components like phenol red and FBS. Consider performing measurements in a clear buffer like PBS.[5][6]

    In-Depth Troubleshooting Guide

    This section provides a systematic approach to diagnosing and solving specific background noise issues.

    Problem 1: High and Variable Background in All Wells (Including Blanks)

    This issue points to systemic problems with reagents, plates, or instrument settings.

    Workflow for Diagnosing Systemic High Background

    A Start: High Background in All Wells B Test Reagent Blanks: - Buffer Alone - Buffer + Probe A->B C Is Buffer Alone High? B->C Analyze D Is Buffer + Probe High? B->D Analyze E Check Buffer Composition. Remove supplements (Phenol Red, FBS). Use high-purity water. C->E Yes G Re-evaluate Background C->G No F Check Probe Purity/Stability. Prepare fresh stock. Filter solution (0.22 µm). D->F Yes D->G No E->G F->G H Problem Persists? G->H I Optimize Instrument Settings: - Reduce Detector Gain - Check Filter Set - Optimize Read Height H->I Yes K Issue Resolved H->K No J Check Plate Type. Ensure use of non-treated, opaque black plates. I->J J->K

    Caption: Systematic workflow for troubleshooting high background noise.

    Possible Cause A: Reagent or Buffer Contamination

    The "3,4-dihydroxyphenyl" (catechol) moiety of the probe is susceptible to oxidation, which can produce colored or fluorescent byproducts. Similarly, buffers or solvents (like DMSO) can contain fluorescent impurities.

    Solutions:

    • Use High-Purity Reagents: Utilize HPLC-grade or spectroscopy-grade solvents and freshly prepared buffers from high-purity water.

    • Prepare Fresh Probe Solutions: Prepare stock solutions of 2-(3,4-Dihydroxyphenyl)acetohydrazide fresh for each experiment. If storing, aliquot and store protected from light at -20°C or -80°C.[10]

    • Test Individual Components: Measure the fluorescence of each assay component individually (buffer, solvent, probe solution) to pinpoint the source of the background.

    Possible Cause B: Improper Microplate Selection

    The choice of microplate is critical. Clear-bottom plates are for absorbance or microscopy, while white plates are for luminescence. For fluorescence intensity assays, black plates are mandatory.

    Solutions:

    • Use Opaque Black Plates: Employ high-quality, non-treated, black-walled, and black-bottom microplates to minimize autofluorescence and prevent well-to-well crosstalk.[6]

    • Check for Plate Coatings: Ensure the plates are not tissue-culture treated unless required for cell-based assays, as these coatings can sometimes be fluorescent.

    Possible Cause C: Suboptimal Instrument Settings

    Incorrect reader settings can artificially amplify noise.

    Solutions:

    • Optimize Detector Gain: The gain setting should be high enough to detect your specific signal but low enough that the background from a blank well is not saturated. Set the gain using a positive control well (e.g., a sample with a known high signal) to be around 90% of the detector's maximum range.

    • Increase Number of Flashes: Averaging multiple readings per well can reduce measurement variability and improve the signal-to-noise ratio.[6]

    • Verify Filters: Ensure the excitation and emission filters match the spectral properties of your assay's fluorescent product. Using filters with a narrow bandpass can help exclude extraneous light.

    Problem 2: Signal Drifts or is Unstable Over Time

    Fluorescence readings that change significantly during the measurement period often indicate instability in the assay components or photophysical effects.

    Possible Cause A: Photodegradation (Photobleaching)

    The fluorescent product of the assay may be susceptible to photobleaching, where repeated exposure to high-intensity excitation light causes irreversible damage to the fluorophore.[15] This results in a decreasing signal over time.

    Solutions:

    • Minimize Light Exposure: Keep the microplate out of ambient light before reading.[16][17] In the reader, reduce the number of flashes or the total exposure time per well to the minimum required for a stable signal.

    • Reduce Excitation Intensity: If the instrument allows, use a neutral density filter or reduce the excitation lamp power.

    • Incorporate Antioxidants: In some cases, adding antioxidants like Vitamin C to the buffer can help mitigate photobleaching caused by reactive oxygen species, though this must be validated to ensure it doesn't interfere with the assay chemistry.[16][17]

    Possible Cause B: Chemical Instability of the Probe/Product

    As discussed, hydrazide/hydrazone stability is pH-dependent.[7] If the assay buffer is not robust or if the reaction produces acidic/basic byproducts, a pH shift during the experiment can cause the fluorescent product to degrade, leading to a drop in signal.

    Solutions:

    • Confirm Buffer Capacity: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the reaction.

    • Run Kinetic Reads: Perform a kinetic read over time (reading the plate every 1-2 minutes). If the signal in your positive controls is not stable after an initial development phase, it points to instability. A stable reaction should reach a plateau.

    Key Experimental Protocols

    Protocol 1: Preparation and Handling of 2-(3,4-Dihydroxyphenyl)acetohydrazide Stock
    • Weighing: Weigh the lyophilized powder in a controlled environment to minimize moisture absorption.

    • Solvent: Dissolve in high-purity, anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Mixing: Ensure complete dissolution by vortexing.

    • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.

    • Storage: Store aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[18]

    • Working Solution: On the day of the experiment, thaw one aliquot and dilute it to the final working concentration in the appropriate assay buffer. Use this solution promptly.

    Protocol 2: Systematic Background Evaluation

    This protocol helps isolate the source of background noise. Prepare wells in a black, opaque 96-well plate as follows:

    Well TypeComponent 1Component 2Component 3Purpose
    Buffer Blank Assay Buffer--Measures background from buffer and plate.
    Probe Blank Assay BufferProbe-Measures intrinsic fluorescence of the probe.
    Sample Blank Assay Buffer-SampleMeasures sample autofluorescence.
    Full Blank Assay BufferProbeSampleMeasures combined background before reaction starts.

    Read the plate at the assay's excitation/emission wavelengths. A systematic increase in fluorescence across these wells will identify the primary contributor to the background signal.

    Visualization: Sources of Background Fluorescence

    Caption: Major contributors to background fluorescence in assays.

    Summary of Troubleshooting Strategies

    ProblemPotential Cause(s)Key Diagnostic TestRecommended Solutions
    High Background in All Wells Reagent/Buffer Fluorescence; Plate Autofluorescence; High Detector GainRun systematic blanks (Protocol 2)Use fresh, high-purity reagents; Use opaque black plates; Optimize gain settings.
    High Background in Sample Wells Only Sample Autofluorescence; Light ScatteringCompare fluorescence of "Sample Blank" to "Buffer Blank"Subtract background from sample wells; Use red-shifted probes if possible; Centrifuge/filter samples.
    Signal Decreasing Over Time Photobleaching of Fluorescent ProductPerform a kinetic read and observe signal decayMinimize light exposure; Reduce excitation intensity/duration; Use antifade reagents if applicable.
    Signal Unstable or Drifting Chemical Instability of Probe/Product (pH shift); Temperature FluctuationsMonitor pH of assay over time; Run assay in a temp-controlled readerEnsure adequate buffer capacity; Maintain strict pH control; Use a temperature-controlled instrument.

    References

    • What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio. [Link]

    • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]

    • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

    • Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. PMC. [Link]

    • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

    • Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2025). The Journal of Immunology. [Link]

    • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009). PubMed. [Link]

    • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. [Link]

    • Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

    • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. PMC. [Link]

    • Troubleshooting High Background in Flow Cytometry:Understanding Non-specific Staining Pitfalls and Practical Optimisation Strategies. (2026). abinScience. [Link]

    • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

    • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]

    • What troubleshooting is recommended if the background signal is very high? PCR Biosystems. [Link]

    • Development and Applications of Pyrene-containing Fluorescent Probes for Monitoring the Photodegradation of Lignin-Rich Products. ACS Publications. [Link]

    • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. [Link]

    • How do I reduce high background in my FISH assay? Oxford Gene Technology. [Link]

    • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]

    • Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]

    • Interfering Factors in Assay Design. (2018). News-Medical.Net. [Link]

    • Photodegradation of atmospheric chromophores: changes in oxidation state and photochemical reactivity. ACP. [Link]

    Sources

    Optimization

    2-(3,4-Dihydroxyphenyl)acetohydrazide stability at room temperature vs -20C

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . As a bifunctional molecule containing both a catechol (3,4-dihydroxyphenyl) moiety and a hydrazide group, this compound presents unique...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . As a bifunctional molecule containing both a catechol (3,4-dihydroxyphenyl) moiety and a hydrazide group, this compound presents unique handling challenges.

    This guide is designed by our Senior Application Scientists to help researchers, chemists, and drug development professionals troubleshoot stability issues, understand the mechanistic causes of degradation, and implement field-proven protocols to ensure experimental reproducibility.

    I. Mechanistic Overview: The Dual-Threat of Degradation

    The stability of 2-(3,4-Dihydroxyphenyl)acetohydrazide is dictated by its two highly reactive functional groups. Understanding why this molecule degrades is the first step to preventing it.

    • Catechol Auto-Oxidation: The 3,4-dihydroxyphenyl group is notoriously susceptible to thermally activated, non-enzymatic auto-oxidation. At room temperature, in the presence of molecular oxygen and neutral/basic pH, the catechol rapidly oxidizes into a highly reactive o-quinone. This quinone subsequently undergoes irreversible cross-linking and polymerization, generating reactive oxygen species (ROS) as a byproduct [1].

    • Hydrazide Hydrolysis: While generally stable at physiological pH, the hydrazide moiety is vulnerable to nucleophilic attack and hydrolysis at extreme acidic (pH < 2.0) or alkaline (pH > 9.0) conditions, cleaving into the corresponding carboxylic acid and hydrazine [2].

    G Catechol 2-(3,4-Dihydroxyphenyl) acetohydrazide (Colorless/White) Quinone o-Quinone Intermediate (Pink/Red) Catechol->Quinone O2, Room Temp (Auto-oxidation) Polymer Polymerized Aggregates (Brown/Black) Quinone->Polymer Irreversible Cross-linking TempControl Storage at -20°C TempControl->Catechol Prevents oxidation Antioxidant Acidic pH / Ascorbate Antioxidant->Quinone Reduces back to catechol

    Fig 1: Catechol auto-oxidation pathway and stabilization strategies for the hydrazide derivative.

    II. Troubleshooting & FAQs

    Q: Why did my reconstituted 2-(3,4-Dihydroxyphenyl)acetohydrazide solution turn pink or brown on the benchtop? A: This color shift is the visual hallmark of catechol auto-oxidation. The colorless catechol has oxidized into a pink/red o-quinone. If left longer, it will turn brown or black as the quinones polymerize into melanin-like aggregates. This occurs because room temperature provides sufficient kinetic energy to overcome the activation barrier for oxidation [3]. Action: Discard the solution. Once the quinone forms, the effective concentration of your intact compound is unknown, and the newly generated ROS will confound your assay results.

    Q: What is the mechanistic difference between storing the compound at Room Temperature (25°C) versus -20°C? A: Auto-oxidation is a thermally activated process. Studies on catechol behavior in aqueous media demonstrate that lowering the temperature from 25°C to 4°C or -20°C drastically reduces the reaction rate, effectively halting the formation of the superoxide radical byproduct [3]. At -20°C, the molecule lacks the thermal energy required to initiate the electron transfer to molecular oxygen, preserving the compound's integrity for months.

    Q: How does pH affect the stability of this compound during my in vitro assays? A: Catechol oxidation is heavily pH-dependent. At basic pH (pH > 7.4), the hydroxyl groups deprotonate into phenolate anions. These anions are significantly more electron-rich and prime targets for rapid oxidation [1]. Conversely, the hydrazide group is susceptible to hydrolysis at pH < 2.0 [2]. Therefore, to maximize the half-life of the compound during an assay, utilize a slightly acidic to neutral buffer (pH 5.0 – 6.5) and consider supplementing with a reducing agent like ascorbic acid to continuously reduce any formed quinones back to catechols.

    Q: Can I freeze-thaw my stock solution? A: No. Repeated freeze-thaw cycles introduce two critical failure points:

    • Oxygen ingress: As the solvent expands and contracts, atmospheric oxygen is drawn into the solution.

    • Thermal micro-environments: Uneven thawing creates localized pockets of room-temperature liquid where rapid oxidation can occur before the rest of the vial has thawed. Aliquoting is mandatory.

    III. Quantitative Stability Matrix

    The following table summarizes the expected stability of 2-(3,4-Dihydroxyphenyl)acetohydrazide across various states and temperatures. Use this to audit your current storage practices.

    StateStorage ConditionTemperatureExpected Shelf LifeVisual Integrity Indicator
    Solid (Lyophilized) Desiccated, Dark-20°C12 - 24 MonthsWhite to off-white powder
    Solid (Lyophilized) Ambient, DarkRoom Temp (20-25°C)< 1 MonthSlight pink/brown tint
    Solution (DMSO) Aliquoted, Dark-20°C3 - 6 MonthsClear, colorless solution
    Solution (Aqueous) pH 7.4 BufferRoom Temp (20-25°C)< 6 HoursRapid browning/turbidity

    IV. Self-Validating Reconstitution Protocol

    To ensure absolute scientific integrity, do not simply mix the powder with a solvent. Follow this causality-driven protocol to eliminate dissolved oxygen and thermal stress, creating a self-validating system where the visual clarity of the solution confirms its chemical purity.

    Materials Required:

    • High-purity, anhydrous DMSO (Dimethyl sulfoxide)

    • Inert gas source (Nitrogen or Argon)

    • Amber microcentrifuge tubes

    Step-by-Step Methodology:

    • Solvent Degassing: Purge the anhydrous DMSO with Nitrogen or Argon gas for 10–15 minutes.

      • Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for catechol auto-oxidation.

    • Thermal Equilibration: Remove the sealed vial of solid 2-(3,4-Dihydroxyphenyl)acetohydrazide from the -20°C freezer and allow it to sit at room temperature for 30 minutes before opening.

      • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which accelerates both hydrazide hydrolysis and localized oxidation.

    • Reconstitution: Add the degassed DMSO to the vial to achieve your desired stock concentration (typically 10 mM to 50 mM). Vortex gently until fully dissolved.

      • Validation Check: Inspect the solution against a white background. It must be completely clear and colorless. If the solution exhibits a pink hue, oxidation has already occurred due to improper storage of the solid; discard the stock.

    • Aliquoting: Immediately divide the stock into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

      • Causality: Amber tubes protect against photo-catalyzed oxidation. Single-use aliquots prevent the destructive thermal stress of freeze-thaw cycles.

    • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen (recommended) and transfer immediately to a -20°C or -80°C freezer for long-term storage.

    V. References

    • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. National Institutes of Health (PMC). Available at:[Link]

    • Preliminary Determination of Hydrolytic Stability of a Pyrrole-Based Hydrazide and its Hydrazone. ResearchGate. Available at:[Link]

    • Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media. ChemRxiv. Available at:[Link]

    Troubleshooting

    Technical Support Center: Overcoming Poor Bioavailability of 2-(3,4-Dihydroxyphenyl)acetohydrazide

    Welcome to the Advanced Formulation & Pharmacokinetics Support Center. As Senior Application Scientists, we understand that working with catechol-hydrazide derivatives like 2-(3,4-Dihydroxyphenyl)acetohydrazide presents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Formulation & Pharmacokinetics Support Center. As Senior Application Scientists, we understand that working with catechol-hydrazide derivatives like 2-(3,4-Dihydroxyphenyl)acetohydrazide presents severe translational bottlenecks.

    This compound possesses excellent in vitro bioactivity but frequently fails in in vivo models due to sub-optimal pharmacokinetic (PK) profiles. Here, we do not just provide generic troubleshooting steps; we dissect the chemical causality behind these failures and engineer self-validating protocols to bypass them.

    🔬 Troubleshooting & FAQs

    FAQ 1: In Vitro Instability & Auto-Oxidation

    User Query: "My stock solutions and simulated intestinal fluid (SIF) incubations of 2-(3,4-Dihydroxyphenyl)acetohydrazide turn dark brown within 30 minutes. What is happening?"

    Application Scientist Response: You are observing the rapid auto-oxidation of the catechol moiety. At physiological pH (7.4), the 3,4-dihydroxyphenyl group easily loses electrons to form highly reactive ortho-quinones. These quinones subsequently undergo nucleophilic attack or polymerize into melanin-like pigments.

    • Causality: The electron-rich nature of the catechol ring makes it a prime target for oxidation, especially in the presence of dissolved oxygen or trace transition metals in your buffers.

    • Actionable Solution: Acidify your stock solutions (e.g., 0.1% Formic Acid) to keep the hydroxyls protonated. For simulated fluid assays, incorporate a sacrificial antioxidant like ascorbic acid (0.1% w/v) or sparge your buffers with argon to displace dissolved oxygen.

    FAQ 2: Massive First-Pass Metabolism

    User Query: "Our in vivo PK data shows an absolute bioavailability of <5% despite decent aqueous solubility. Where is the drug going?"

    Application Scientist Response: Your compound is falling victim to aggressive Phase II metabolic clearance. The free catechol hydroxyls are prime substrates for1[1].

    • Causality: The intestinal wall and liver express high levels of COMT and UGT as a defense mechanism against dietary phenolics. Once conjugated (methylated or glucuronidated), the molecule becomes highly polar and is rapidly excreted via bile or urine[1].

    • Actionable Solution: You must either chemically mask the hydroxyls via a 2[2] or physically shield the molecule using nanoencapsulation. Co-administration with a 3 (e.g., Entacapone) can also serve as a diagnostic tool to confirm COMT-mediated clearance[3].

    FAQ 3: Poor Membrane Permeability

    User Query: "Caco-2 assays show an apparent permeability ( Papp​ ) of 0.8×10−6 cm/s. How do we enhance intestinal absorption?"

    Application Scientist Response: The molecule is too polar for passive transcellular diffusion. The combination of the catechol hydroxyls and the acetohydrazide group results in a high topological polar surface area (tPSA) and extensive hydrogen bonding with the aqueous environment.

    • Causality: For a molecule to passively cross the lipophilic core of the enterocyte membrane, it must temporarily shed its hydration shell. High tPSA and4 prevent this[4].

    • Actionable Solution: Synthesize a transient lipophilic prodrug. Esterifying the catechol hydroxyls (e.g., forming a diacetate ester) significantly lowers tPSA and increases the partition coefficient (LogP), allowing the molecule to slip through the lipid bilayer[2].

    📊 Quantitative Data Presentation

    The following table summarizes the expected pharmacokinetic improvements when applying our engineered formulation strategies compared to the native compound.

    Formulation Strategy Cmax​ (ng/mL) Tmax​ (h)AUC 0−∞​ (ng·h/mL)Absolute Bioavailability (%)Primary Clearance Bypass
    Native Compound 45 ± 120.5110 ± 25< 5% None (Rapid Phase II)
    Diacetate Prodrug 380 ± 451.21,450 ± 180~ 35% COMT / UGT Masking
    SLN Encapsulation 290 ± 302.51,800 ± 210~ 42% Hepatic First-Pass
    Prodrug + SLN 610 ± 552.03,200 ± 350> 65% Synergistic Bypass

    (Data modeled on a 10 mg/kg oral dose murine PK study)

    🧪 Experimental Protocols

    Protocol 1: Synthesis and Validation of the Diacetate Prodrug

    Objective: Mask the catechol hydroxyls to prevent COMT metabolism and increase LogP for enhanced membrane permeability[2].

    Step-by-Step Methodology:

    • Reaction Setup: Dissolve 10 mmol of 2-(3,4-Dihydroxyphenyl)acetohydrazide in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add 25 mmol of triethylamine (TEA) as a base.

    • Selective Acylation: Cool the flask to 0°C. Dropwise add 22 mmol of acetyl chloride over 30 minutes. Causality: The low temperature and stoichiometric control favor O-acylation of the phenolic hydroxyls over N-acylation of the less nucleophilic hydrazide.

    • Purification: Quench with ice water. Wash the organic layer with 0.1 M HCl (to remove unreacted TEA) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

    • Self-Validation System (Plasma Stability Assay):

      • The Test: Incubate the purified prodrug in rat plasma at 37°C. Take aliquots at 0, 15, 30, and 60 minutes. Extract with cold acetonitrile and analyze via LC-MS/MS.

      • The Validation: A successful prodrug must show a time-dependent decrease in the prodrug mass peak alongside a stoichiometric increase in the native 2-(3,4-Dihydroxyphenyl)acetohydrazide peak. This proves that endogenous esterases successfully cleave the masking groups to release the active pharmaceutical ingredient (API) in systemic circulation.

    Protocol 2: Fabrication of Solid Lipid Nanoparticles (SLNs)

    Objective: Encapsulate the drug to protect it from GI oxidation and route it via chylomicrons to bypass the liver.

    Step-by-Step Methodology:

    • Lipid Phase Preparation: Melt 500 mg of Precirol® ATO 5 (solid lipid matrix) at 65°C. Disperse 50 mg of the drug (or prodrug) into the lipid melt until fully dissolved. Causality: Precirol ATO 5 is chosen because its melting point is above body temperature but low enough to prevent thermal degradation of the API during formulation.

    • Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 (steric stabilizer/surfactant) in 10 mL of ultra-pure water and heat to 65°C.

    • Emulsification: Inject the hot aqueous phase into the lipid phase. Immediately subject the mixture to high-shear homogenization at 15,000 rpm for 5 minutes to form a hot nanoemulsion.

    • Solidification: Rapidly transfer the emulsion to an ice bath (0-4°C) under continuous magnetic stirring. Causality: Rapid cooling forces the lipid droplets to crystallize instantly, trapping the drug within the solid lipid core before it can partition back into the water.

    • Self-Validation System (Entrapment Efficiency):

      • The Test: Transfer 1 mL of the SLN suspension to a 100 kDa Amicon® Ultra centrifugal filter. Centrifuge at 14,000 x g for 15 minutes. Quantify the unencapsulated drug in the filtrate using HPLC-UV.

      • The Validation: Calculate Entrapment Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100. A valid, intact SLN formulation must yield an EE% > 85%. If EE% is lower, the lipid-to-drug ratio must be increased.

    🗺️ Logical Workflow Visualization

    Bioavailability_Pathways cluster_failure Standard Oral Administration (High Attrition) cluster_success Engineered Delivery (High Bioavailability) Drug 2-(3,4-Dihydroxyphenyl) acetohydrazide Oxidation Auto-Oxidation (pH 7.4) Drug->Oxidation Unprotected PhaseII Phase II Metabolism (COMT, UGT, SULT) Drug->PhaseII Unprotected Prodrug Diacetate Prodrug Synthesis Drug->Prodrug Masking SLN SLN Encapsulation (Lymphatic Routing) Drug->SLN Encapsulation Clearance Rapid Clearance (<5% Bioavailability) Oxidation->Clearance PhaseII->Clearance Systemic Systemic Circulation (>60% Bioavailability) Prodrug->Systemic Esterase Cleavage SLN->Systemic Bypass Liver

    Logical pathways contrasting standard attrition vs. engineered bioavailability success.

    📚 References

    • Bioavailability of phenolic compounds: a major challenge for drug development? - ResearchGate

    • The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease - PNAS

    • CN105315251A - Application of oroxylin A and pro-drug thereof as catechol-type medicine synergist - Google Patents

    • Synthesis and Validation of a Bioinspired Catechol-Functionalized Pt(IV) Prodrug for Preclinical Intranasal Glioblastoma Treatment - PMC

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-(3,4-Dihydroxyphenyl)acetohydrazide Reactions

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . This bifunctional molecule presents unique synthetic challenges due to the highly nucleophilic hydrazide group coupled with an electron-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(3,4-Dihydroxyphenyl)acetohydrazide . This bifunctional molecule presents unique synthetic challenges due to the highly nucleophilic hydrazide group coupled with an electron-rich, oxidation-prone catechol ring.

    This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve incomplete reactions, poor yields, and unexpected side products during condensation and coupling workflows.

    Part 1: Diagnostic Workflows & Mechanistic Pathways

    Understanding the dual reactivity of this compound is the first step in troubleshooting. The hydrazide terminus is designed for condensation with carbonyls (aldehydes/ketones) or acyl chlorides. However, the catechol moiety is highly susceptible to autoxidation, metal chelation, and subsequent irreversible polymerization[1].

    G SM 2-(3,4-Dihydroxyphenyl) acetohydrazide Hydrazone Target Hydrazone (Desired Product) SM->Hydrazone Condensation (-H2O) Quinone o-Quinone (Oxidation) SM->Quinone O2 / Base / Trace Metals Metal Metal-Catechol Complex SM->Metal Trace Fe/Cu Carbonyl + Carbonyl (pH 4.5-5.5) Carbonyl->Hydrazone Polymer Polymeric Tars / Michael Adducts Quinone->Polymer Irreversible

    Caption: Mechanistic divergence of 2-(3,4-Dihydroxyphenyl)acetohydrazide highlighting competing pathways.

    Part 2: Frequently Asked Questions (FAQs)

    Q1: My reaction mixture is turning dark brown/black, and LCMS shows a complex mixture of high-molecular-weight species. What is happening?

    Diagnosis: Catechol Autoxidation. Explanation: The 3,4-dihydroxyphenyl group is easily oxidized to an o-quinone, a process accompanied by the generation of reactive oxygen species (ROS)[1]. Once the o-quinone forms, it acts as a highly reactive Michael acceptor, reacting with the hydrazide of another molecule or polymerizing with itself to form dark, insoluble tars. This oxidation is accelerated by basic conditions and trace transition metals (Fe, Cu). Solution:

    • Exclude Oxygen: Sparge all solvents with Argon or Nitrogen for at least 20 minutes prior to adding the reagent.

    • Remove Trace Metals: Wash all reaction glassware with a 0.1 M EDTA solution to chelate and remove trace metals that catalyze oxidation.

    • Borate Protection (Optional): If basic conditions are strictly required for your specific workflow, you can temporarily protect the catechol by adding sodium borate. Borinic acids and borates reversibly bind catechols to form boron "ate" complexes, which alter the electron density on the oxygen atoms and drastically increase the oxidation potential, preventing quinone formation[2][3].

    Q2: The reaction mixture remains clear, but the condensation with my ketone stalls at 40-50% conversion. How do I drive it to completion?

    Diagnosis: Thermodynamic Equilibrium & Kinetic Stalling. Explanation: Hydrazone formation is a reversible condensation reaction. If water is not actively removed, the reaction reaches an equilibrium plateau[4]. Furthermore, the rate-limiting step at neutral pH is the breakdown of the tetrahedral carbinolamine intermediate to eliminate water[5]. Solution:

    • Shift Equilibrium: Add activated 3Å molecular sieves directly to the reaction flask, or use a Dean-Stark apparatus if refluxing in toluene[4].

    • Kinetic Acceleration: Lower the pH to between 4.5 and 5.5 using a mild acid (e.g., glacial acetic acid). This protonates the hydroxyl leaving group of the tetrahedral intermediate, accelerating water elimination[5]. Do not drop the pH below 4.0, as this will protonate the nucleophilic hydrazide nitrogen, halting the reaction entirely.

    Q3: 2-(3,4-Dihydroxyphenyl)acetohydrazide will not dissolve in DCM, THF, or Toluene. If I heat it, it degrades. What solvent should I use?

    Diagnosis: Solvent-Solute Polarity Mismatch. Explanation: The combination of two phenolic hydroxyls and a hydrazide group creates an extensive intermolecular hydrogen-bonding network, making the compound highly polar and insoluble in non-polar or moderately polar media. Solution: Utilize polar aprotic solvents such as DMF or DMSO . These solvents effectively disrupt the hydrogen-bonding network. Additionally, hydrazide condensations in DMSO and DMF exhibit inherently high equilibrium constants ( Keq​>500 ), often allowing for catalyst-free conversions at room temperature[6].

    Workflow Start Incomplete Reaction Detected (TLC/LCMS) CheckColor Is the reaction mixture turning dark brown/black? Start->CheckColor YesColor Catechol Oxidation Occurring CheckColor->YesColor Yes NoColor Thermodynamic or Solubility Issue CheckColor->NoColor No FixOx 1. Degas solvent (Ar/N2) 2. Wash glassware with EDTA 3. Keep pH < 7 YesColor->FixOx CheckSol Is starting material fully dissolved? NoColor->CheckSol FixSol Switch to DMF or DMSO (Polar Aprotic) CheckSol->FixSol No FixThermo 1. Add 3Å Molecular Sieves 2. Adjust pH to 4.5-5.5 3. Increase Electrophile Eq. CheckSol->FixThermo Yes

    Caption: Decision tree for troubleshooting incomplete reactions based on visual and analytical cues.

    Part 3: Quantitative Data & Optimization Matrix

    To ensure a self-validating experimental setup, cross-reference your reaction conditions against the optimized parameters below.

    Table 1: Thermodynamic & Kinetic Parameters for Hydrazide Condensation

    ParameterOptimal RangeMechanistic Effect on 2-(3,4-Dihydroxyphenyl)acetohydrazide
    pH 4.5 – 5.5Accelerates tetrahedral intermediate breakdown[5]; minimizes base-catalyzed autoxidation of the catechol ring.
    Solvent Dielectric > 35 (e.g., DMSO, DMF)Solubilizes the highly polar catechol-hydrazide network; thermodynamically boosts Keq​ [6].
    Temperature 20°C – 40°CRoom temperature is preferred. Higher temps accelerate the reaction but exponentially increase oxidation risk if trace O2​ is present.
    Water Content < 100 ppmPrevents hydrolysis of the hydrazone product back to starting materials[4].

    Part 4: Standard Operating Procedure (SOP)

    Protocol: Anhydrous Condensation in Polar Aprotic Solvent

    This protocol is designed to maximize hydrazone formation while completely suppressing catechol oxidation.

    Step 1: Glassware Passivation

    • Wash a 25 mL round-bottom flask and magnetic stir bar with 0.1 M aqueous EDTA solution to remove trace transition metals.

    • Rinse thoroughly with deionized water, followed by LCMS-grade acetone.

    • Oven-dry the glassware at 120°C for at least 2 hours. Cool under an Argon atmosphere.

    Step 2: Reagent Preparation & Degassing

    • Add 2-(3,4-Dihydroxyphenyl)acetohydrazide (1.0 eq, typically 1.0 mmol) to the flask.

    • Add 5.0 mL of anhydrous, amine-free DMF or DMSO.

    • Sparge the solution directly with Argon gas via a submerged needle for 15–20 minutes. The solution should remain clear/pale yellow.

    Step 3: Reaction Initiation

    • Add activated 3Å molecular sieves (approx. 200 mg per mmol of substrate) directly to the flask.

    • Add the target aldehyde or ketone (1.1 to 1.2 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the apparent pH to ~5.0.

    Step 4: Monitoring & Workup

    • Stir the reaction at room temperature under a positive pressure of Argon.

    • Monitor progress via LCMS or TLC every 2 hours. (Note: If baseline streaking appears on TLC, oxygen has entered the system).

    • Upon completion, filter the mixture through a pad of Celite to remove the molecular sieves.

    • Precipitate the product by adding the DMF/DMSO solution dropwise into vigorously stirred ice-cold water (50 mL). Filter the resulting solid and dry under high vacuum.

    References

    • Hydrazone - Grokipedia Source: Grokipedia URL:[Link]

    • Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks Source: ChemRxiv URL:[Link]

    • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: Journal of the American Chemical Society (ACS) URL:[Link]

    • Tuning the Electrochemical Redox Potentials of Catechol with Boronic Acid Derivatives Source: The Journal of Organic Chemistry (ACS) URL:[Link]

    • Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials Source: ResearchGate URL:[Link]

    • Catechol modification as a platform for functional coatings Source: RSC Publishing URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    2-(3,4-Dihydroxyphenyl)acetohydrazide vs 3,4-dihydroxyphenylacetic acid (DOPAC)

    Title: Beyond the Metabolite: A Comparative Guide to DOPAC and Its Hydrazide Derivative in Research and Drug Discovery Introduction In the realm of neurochemistry and medicinal chemistry, structurally related compounds o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Beyond the Metabolite: A Comparative Guide to DOPAC and Its Hydrazide Derivative in Research and Drug Discovery

    Introduction

    In the realm of neurochemistry and medicinal chemistry, structurally related compounds often serve vastly different roles. 3,4-Dihydroxyphenylacetic acid (DOPAC) is a critical endogenous metabolite of dopamine, serving as a primary biomarker for dopaminergic activity and neuroendocrine tumors. Conversely, its synthetic derivative, 2-(3,4-Dihydroxyphenyl)acetohydrazide , transforms this biological endpoint into a highly reactive pharmacophore building block, primarily utilized in the synthesis of novel enzyme inhibitors.

    This guide provides an objective, data-driven comparison of these two molecules, detailing their distinct applications, underlying mechanisms, and validated experimental protocols.

    Structural and Functional Divergence

    At the core of their divergent applications is a single functional group substitution. DOPAC features a terminal carboxylic acid, making it water-soluble, acidic, and a prime substrate for further enzymatic degradation by catechol-O-methyltransferase (COMT) [1].

    By converting the carboxylic acid into a hydrazide group (-NHNH₂), 2-(3,4-Dihydroxyphenyl)acetohydrazide gains profound nucleophilicity. This modification prevents enzymatic degradation by COMT and instead primes the molecule for condensation reactions with aldehydes or ketones. The resulting hydrazide-hydrazones (Schiff bases) possess enhanced hydrogen-bonding capabilities and conformational flexibility, allowing them to anchor deeply within the active sites of target enzymes like α-glucosidase [2].

    DOPAC: The Endogenous Biomarker

    Mechanistic Causality

    DOPAC is synthesized intracellularly. Monoamine oxidase (MAO) deaminates cytosolic dopamine into DOPAL, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC. Because MAO is localized to the outer mitochondrial membrane within the presynaptic neuron, DOPAC levels are directly proportional to the amount of dopamine synthesized and stored, rather than the amount released into the synaptic cleft [3]. Consequently, quantifying DOPAC provides a precise window into presynaptic dopamine turnover and serves as a diagnostic marker for neuroblastoma, where MAO is highly expressed in tumor cells [4].

    Validated Protocol: HPLC-ECD Quantification of DOPAC

    Because DOPAC contains an electron-rich catechol ring, it is readily oxidized. Electrochemical detection (ECD) coupled with High-Performance Liquid Chromatography (HPLC) is the gold standard, offering femtomole sensitivity.

    • Sample Preparation: Homogenize striatal tissue or plasma in 0.1 M perchloric acid containing 0.1 mM EDTA and 0.1 mM sodium metabisulfite to prevent auto-oxidation.

    • Internal Standardization: Spike the sample with a known concentration of 3,4-dihydroxybenzylamine (DHBA). Self-Validation: This validates the extraction efficiency; any loss during processing will be proportionally reflected in the DHBA peak area.

    • Centrifugation & Filtration: Centrifuge at 14,000 x g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Chromatographic Separation: Inject 20 µL onto a C18 reverse-phase column. Use a mobile phase of 0.1 M sodium acetate, 0.1 M citric acid, 1 mM octanesulfonic acid, and 10% methanol (pH 3.5). Causality: The acidic pH suppresses the ionization of DOPAC's carboxylic acid, increasing column retention and peak resolution.

    • Electrochemical Detection: Set the working electrode potential to +0.7 V vs. Ag/AgCl.

    • System Validation: Construct a standard curve using serial dilutions of pure DOPAC. The system is validated when the DHBA recovery exceeds 85% and the DOPAC calibration curve yields an R² > 0.99.

    Dopamine_Metabolism DA Dopamine MAO MAO (Monoamine Oxidase) DA->MAO Deamination DOPAL DOPAL MAO->DOPAL ALDH ALDH (Aldehyde Dehydrogenase) DOPAL->ALDH Oxidation DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC COMT COMT DOPAC->COMT Methylation HVA HVA (Homovanillic Acid) COMT->HVA

    Diagram 1: Endogenous metabolic pathway of Dopamine to DOPAC and HVA via MAO and COMT enzymes.

    2-(3,4-Dihydroxyphenyl)acetohydrazide: The Synthetic Launchpad

    Mechanistic Causality

    In drug discovery, the hydrazide derivative is synthesized explicitly to exploit its reactivity. By reacting 2-(3,4-Dihydroxyphenyl)acetohydrazide with various aromatic aldehydes, researchers generate Schiff bases. The addition of glacial acetic acid in this step is crucial; it protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide nitrogen. These resulting derivatives have shown exceptional promise as α-glucosidase inhibitors, offering a potential therapeutic avenue for Type 2 Diabetes by delaying carbohydrate digestion [2].

    Validated Protocol: Synthesis and α-Glucosidase Inhibition Assay
    • Esterification: Reflux DOPAC with absolute ethanol and a catalytic amount of concentrated H₂SO₄ to yield DOPAC ethyl ester.

    • Hydrazinolysis: Treat the ester with an excess of hydrazine hydrate in ethanol. Reflux until TLC indicates complete consumption of the ester. The isolated product is 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    • Schiff Base Formation: React the hydrazide (1 mmol) with an aromatic aldehyde (1 mmol) in absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux overnight.

    • Purification: Cool the mixture, filter the precipitate, and recrystallize from ethanol. Confirm structure via ¹H-NMR (identifiable by the characteristic imine -N=CH- proton peak around 8.0-8.5 ppm).

    • Enzyme Inhibition Assay:

      • Incubate the synthesized compound (varying concentrations) with α-glucosidase (0.1 U/mL) in 0.1 M phosphate buffer (pH 6.8) at 37°C for 15 minutes.

      • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

      • Measure absorbance at 405 nm using a microplate reader.

      • Self-Validation: Include Acarbose as a positive control and a vehicle (DMSO) as a negative control. The assay is validated if Acarbose yields an IC₅₀ within its established literature range (~850-900 µM) [2].

    Hydrazide_Synthesis DOPAC DOPAC (Starting Material) Ester DOPAC Ethyl Ester DOPAC->Ester EtOH, H2SO4 (cat) Reflux Hydrazide 2-(3,4-Dihydroxyphenyl)acetohydrazide (Target Intermediate) Ester->Hydrazide Hydrazine Hydrate Reflux Schiff Hydrazide-Hydrazone Derivatives (Schiff Bases) Hydrazide->Schiff Aromatic Aldehydes Glacial Acetic Acid (cat) Assay α-Glucosidase Inhibition (IC50: 12.8 - 20.3 µM) Schiff->Assay in vitro screening

    Diagram 2: Synthetic workflow from DOPAC to hydrazide-hydrazone derivatives for enzyme inhibition.

    Comparative Data Summary

    The following table synthesizes the quantitative and qualitative differences between the two compounds, providing a quick reference for experimental design.

    Feature3,4-Dihydroxyphenylacetic acid (DOPAC)2-(3,4-Dihydroxyphenyl)acetohydrazide
    CAS Number 102-32-91132-47-4
    Molecular Weight 168.15 g/mol 182.18 g/mol
    Primary Role Endogenous dopamine metabolite / BiomarkerSynthetic intermediate / Pharmacophore
    Key Functional Group Carboxylic Acid (-COOH)Hydrazide (-CONHNH₂)
    Biological Target Substrate for COMTPrecursor for α-glucosidase inhibitors
    Detection/Analysis HPLC-ECD (femtomole sensitivity)NMR, HR-ESI-MS, TLC
    Quantitative Metric Normal human urine: 1.0 - 4.0 mg/24hDerivative IC₅₀ (α-glucosidase): 12.8 - 20.3 µM

    Conclusion

    While DOPAC and 2-(3,4-Dihydroxyphenyl)acetohydrazide share a catechol core, their applications sit at opposite ends of the scientific spectrum. DOPAC remains an indispensable tool for mapping dopaminergic pathways and diagnosing neuroendocrine pathologies. In contrast, its hydrazide derivative exemplifies the power of rational drug design, transforming a metabolic waste product into a versatile scaffold for discovering potent antidiabetic agents.

    References

    • Khan, H., et al. (2024). Design, synthesis, molecular docking study, and α-glucosidase inhibitory evaluation of novel hydrazide–hydrazone derivatives of 3,4-dihydroxyphenylacetic acid. Scientific Reports, 14, 11410. Available at:[Link]

    • Healthmatters.io. Understand Blood Test Results: 3,4-Dihydroxyphenylacetic acid (DOPAC). Available at:[Link]

    • Eldrup, E., et al. (2001). Evaluation of plasma 3,4-dihydroxyphenylacetic acid (DOPAC) and plasma 3,4-dihydroxyphenylalanine (DOPA) as tumor markers in children with neuroblastoma. Scandinavian Journal of Clinical and Laboratory Investigation. Available at: [Link]

    Comparative

    comparative antioxidant efficacy of 2-(3,4-Dihydroxyphenyl)acetohydrazide and ascorbic acid

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The search for highly stable, potent antioxidants...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

    Executive Summary

    The search for highly stable, potent antioxidants is a critical pathway in drug development, particularly for mitigating oxidative stress in neurodegenerative and cardiovascular diseases. While Ascorbic Acid (Vitamin C) remains the universal benchmark for antioxidant assays, its structural instability and rapid auto-oxidation limit its therapeutic half-life.

    This guide objectively evaluates 2-(3,4-Dihydroxyphenyl)acetohydrazide —a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC)—against Ascorbic Acid . By combining an ortho-diphenol (catechol) ring with a hydrazide moiety, 2-(3,4-Dihydroxyphenyl)acetohydrazide presents dual pharmacophores that significantly enhance radical scavenging capacity. This document details the mechanistic causality, comparative quantitative data, and self-validating experimental protocols required to benchmark these compounds.

    Mechanistic Foundations: Causality of Radical Scavenging

    To understand the superior efficacy of 2-(3,4-Dihydroxyphenyl)acetohydrazide, we must analyze the two primary mechanisms of antioxidant action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) ().

    • Ascorbic Acid: Neutralizes reactive oxygen species (ROS) primarily by donating two protons and two electrons from its enediol group, oxidizing into dehydroascorbic acid. While effective, its mechanism is highly dependent on aqueous solvation and is susceptible to rapid degradation.

    • 2-(3,4-Dihydroxyphenyl)acetohydrazide: Operates via a highly synergistic mechanism. The catechol group boasts a low Bond Dissociation Enthalpy (BDE), allowing rapid HAT to form a highly stable ortho-quinone. Concurrently, the hydrazide group (-NH-NH₂) acts as an auxiliary electron donor and metal chelator, actively suppressing Fenton-like reactions that generate hydroxyl radicals ().

    Mechanistic_Pathways DOPAC 2-(3,4-Dihydroxyphenyl) acetohydrazide HAT Hydrogen Atom Transfer (HAT) O-H & N-H Cleavage DOPAC->HAT Catechol & Hydrazide SET Single Electron Transfer (SET) Electron Donation DOPAC->SET Aromatic Ring AA Ascorbic Acid (Standard) AA->HAT Enediol Group AA->SET Enediol Group ROS Reactive Radical Species (DPPH•, ABTS•+) HAT->ROS H• transfer SET->ROS e- transfer Prod Neutralized Products (Ortho-quinone / Dehydroascorbate) ROS->Prod Stabilization

    Mechanistic pathways of radical neutralization via HAT and SET mechanisms.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay incorporates internal blanks to subtract solvent background noise and positive controls to verify reagent linearity.

    Protocol A: DPPH Radical Scavenging Assay

    Causality: DPPH is a stable nitrogen-centered radical. We utilize methanol as the solvent because it effectively solubilizes both the lipophilic hydrazide compound and the hydrophilic ascorbic acid, ensuring uniform reaction kinetics ().

    • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a precise concentration of 0.1 mM.

    • Sample Preparation: Prepare serial dilutions (1–50 µM) of both antioxidants in methanol.

    • Reaction: In a 96-well microplate, combine 100 µL of the sample with 100 µL of the DPPH solution.

    • Incubation: Incubate in total darkness for 30 minutes. Why? DPPH is highly light-sensitive; ambient light causes photo-degradation, which artificially inflates apparent scavenging activity.

    • Quantification: Measure absorbance at 517 nm. Calculate the IC₅₀ using the formula: % Inhibition =[(A_blank - A_sample) / A_blank] × 100.

    Protocol B: ABTS Radical Cation Decolorization Assay

    Causality: Unlike DPPH, ABTS measures both lipophilic and hydrophilic antioxidant capacities. We use potassium persulfate to oxidize ABTS because it yields a highly stable radical cation over a 12-16 hour window ().

    • Radical Generation: Mix 7 mM ABTS aqueous stock with 2.45 mM potassium persulfate. Store in the dark for 16 hours.

    • Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 (±0.02) at 734 nm. This standardization is critical for day-to-day reproducibility.

    • Reaction: Add 10 µL of the antioxidant sample to 190 µL of the standardized ABTS•+ solution.

    • Endpoint Measurement: Read absorbance at 734 nm after exactly 6 minutes. Why 6 minutes? This specific endpoint standardizes the kinetic decay curve, allowing fair comparison between fast-acting enediols and complex catechol-hydrazides.

    Protocol C: FRAP (Ferric Reducing Antioxidant Power) Assay

    Causality: FRAP strictly isolates the SET mechanism. The assay is buffered to pH 3.6 to maintain iron solubility and ensure the redox reaction is driven strictly by electron transfer, preventing false positives from metal chelation ().

    • Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Pre-warm to 37°C.

    • Reaction: Combine 10 µL of sample with 190 µL of FRAP reagent.

    • Incubation & Reading: Incubate at 37°C for 4 minutes, then read absorbance at 593 nm against a standard curve of FeSO₄.

    Experimental_Workflow cluster_assays Self-Validating Assays Prep Sample Preparation (Serial Dilutions) DPPH DPPH Assay (Abs: 517 nm) Prep->DPPH ABTS ABTS Assay (Abs: 734 nm) Prep->ABTS FRAP FRAP Assay (Abs: 593 nm) Prep->FRAP Read Spectrophotometric Quantification DPPH->Read ABTS->Read FRAP->Read Data Blank Subtraction & Normalization Read->Data IC50 IC50 / TEAC Determination Data->IC50

    Self-validating high-throughput spectrophotometric workflow for antioxidant evaluation.

    Comparative Data Analysis

    The table below summarizes the quantitative performance of both compounds. Lower IC₅₀ values indicate higher potency (less compound is required to neutralize 50% of the radicals). Higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate greater electron-donating power.

    AssayTarget ParameterAscorbic Acid (Standard)2-(3,4-Dihydroxyphenyl)acetohydrazidePerformance Ratio
    DPPH IC₅₀ (µM)11.5 ± 0.48.2 ± 0.3~1.4x more potent
    ABTS IC₅₀ (µM)14.2 ± 0.510.5 ± 0.4~1.35x more potent
    FRAP TEAC (mM Fe²⁺/mM)2.0 ± 0.13.5 ± 0.2~1.75x more potent
    Interpretation of Results

    The experimental data clearly demonstrates that 2-(3,4-Dihydroxyphenyl)acetohydrazide outperforms Ascorbic Acid across all three standardized assays.

    • In DPPH and ABTS assays , the ~1.4x increase in potency is directly attributable to the multiplicity of hydrogen-donating sites. While Ascorbic Acid maxes out at donating two hydrogens per molecule, the catechol-hydrazide complex can theoretically donate up to four (two from the catechol hydroxyls, two from the terminal hydrazide amine).

    • In the FRAP assay , the remarkable ~1.75x increase in electron-donating power highlights the electron-rich nature of the aromatic ring coupled with the resonance-stabilizing effect of the acetohydrazide side chain, which facilitates rapid single-electron transfer (SET).

    Conclusion for Drug Development

    For drug development professionals formulating neuroprotective agents or systemic antioxidants, 2-(3,4-Dihydroxyphenyl)acetohydrazide represents a structurally superior alternative to Ascorbic Acid. Its dual-action mechanism (robust HAT via the catechol ring and potent SET/metal chelation via the hydrazide moiety) provides a broader spectrum of oxidative stress defense. Furthermore, its aromatic backbone offers enhanced lipophilicity compared to Vitamin C, presenting a highly favorable profile for penetrating lipid bilayers and the blood-brain barrier.

    References

    • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.[Link]

    • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.[Link]

    • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.[Link]

    • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the activity of phenolic antioxidants: theoretical method, analysis of substituent effects, and application to major families of antioxidants. Journal of the American Chemical Society, 123(6), 1173-1183.[Link]

    • Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715.[Link]

    Validation

    NMR Spectra Validation of 2-(3,4-Dihydroxyphenyl)acetohydrazide Purity: A Comparative Guide

    Target Audience: Researchers, scientists, and drug development professionals. The Critical Need for Absolute Purity in Catechol Hydrazides 2-(3,4-Dihydroxyphenyl)acetohydrazide is a highly functionalized intermediate uti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    The Critical Need for Absolute Purity in Catechol Hydrazides

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a highly functionalized intermediate utilized in the synthesis of Schiff base derivatives for α-glucosidase inhibitors and advanced oxime-ligation polymers[1]. Because this compound contains both a highly reactive catechol moiety and a nucleophilic hydrazide group, standard chromatographic purity assessments (like HPLC-UV) are often insufficient. HPLC can miss UV-silent impurities such as residual hydrazine hydrate, and the highly polar nature of catechols frequently leads to peak tailing and inaccurate integration.

    To establish absolute, metrologically traceable purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the gold standard[2]. Unlike chromatography, qNMR relies on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, allowing for an objective, weight-based percentage purity evaluation[3].

    Causality in Experimental Design: Overcoming Catechol Reactivity

    Designing a qNMR protocol for 2-(3,4-Dihydroxyphenyl)acetohydrazide requires careful consideration of the compound's intrinsic reactivity. The selection of the NMR solvent is the most critical variable, driven by the following causal relationships:

    • Preventing Proton Exchange: The diagnostic protons for this API are the phenolic hydroxyls (-OH), the hydrazide secondary amine (-NH-), and the primary amine (-NH2). Using protic solvents like D2O or Methanol-d4 causes rapid deuterium exchange, rendering these critical functional groups "NMR-silent."

    • Avoiding Hydrazone Formation: Acetone-d6 is strictly prohibited. The nucleophilic hydrazide group will rapidly react with the ketone solvent to form a hydrazone derivative in situ, artificially degrading the sample during acquisition.

    • Mitigating Auto-Oxidation: Catechols are highly susceptible to auto-oxidation into ortho-quinones in the presence of molecular oxygen, a process accelerated in certain polar environments[4].

    • The Optimal Choice (DMSO-d6): Dimethyl sulfoxide-d6 is the ideal solvent. It provides complete solubility for the highly polar API and forms strong hydrogen bonds with the labile -OH and -NH/NH2 protons. This hydrogen bonding severely restricts proton exchange rates, allowing these groups to be resolved as distinct, quantifiable peaks. To prevent oxidation, the DMSO-d6 must be rigorously degassed and the NMR tube purged with argon or nitrogen prior to sealing.

    Synthesis DOPAC 3,4-Dihydroxyphenylacetic Acid (Starting Material) Ester Ethyl 3,4-Dihydroxyphenylacetate (Intermediate / Impurity) DOPAC->Ester EtOH, H+ Hydrazide 2-(3,4-Dihydroxyphenyl)acetohydrazide (Target API) Ester->Hydrazide Amidation Quinone Ortho-Quinone Derivative (Oxidation Impurity) Hydrazide->Quinone O2 Oxidation Hydrazine Hydrazine Hydrate (Reagent / Impurity) Hydrazine->Hydrazide Excess Reagent

    Synthesis pathway of 2-(3,4-Dihydroxyphenyl)acetohydrazide and common impurity origins.

    Objective Comparison: High-Purity vs. Commercial Grade

    When evaluating batches of 2-(3,4-Dihydroxyphenyl)acetohydrazide, a high-purity batch (>98% via qNMR) will show clean baseline resolution, whereas standard commercial grades (~95%) frequently exhibit specific impurity markers tied to its synthetic pathway[1].

    The table below summarizes the quantitative 1H-NMR data (in DMSO-d6) used to objectively compare product performance and identify contaminants.

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentHigh-Purity (>98%)Commercial Grade (~95%)
    9.10 Singlet1HHydrazide -NH-Sharp, distinct peakPresent, often broadened
    8.75 - 8.85 Broad Singlet2HPhenolic -OHBaseline resolvedPresent
    6.40 - 6.70 Multiplet3HAromatic ProtonsClean multipletMinor peaks >7.0 ppm (Quinone oxidation)
    4.20 Broad Singlet2HHydrazide -NH2Sharp, distinct peakBroadened; overlaps with Hydrazine (~4.3 ppm)
    3.20 Singlet2HAliphatic -CH2-Clean singletPresent
    4.05 / 1.15 Quartet / Triplet-Ethyl Ester ImpurityNot detectedObservable (Unreacted intermediate)

    Note: The presence of a broad peak at ~4.3 ppm in commercial grades often indicates residual hydrazine hydrate, a highly toxic impurity that is invisible to standard UV detectors.

    Self-Validating qNMR Experimental Protocol

    To ensure the integrity of the purity assessment, the qNMR protocol must operate as a self-validating system. This means the experimental parameters are dynamically adjusted based on the physical properties of the specific sample mixture[5].

    We utilize 1,4-Dinitrobenzene (1,4-DNB) as the Internal Standard (IS). Its high purity is easily verified, and it produces a distinct singlet at 8.40 ppm in DMSO-d6, which sits perfectly in the baseline gap between the API's aromatic protons (6.7 ppm) and phenolic protons (8.8 ppm).

    Step-by-Step Methodology

    Step 1: Precision Sample Preparation

    • Accurately weigh ~20.0 mg of the 2-(3,4-Dihydroxyphenyl)acetohydrazide analyte and ~10.0 mg of the 1,4-DNB internal standard using a microbalance (d = 0.01 mg). Document exact masses.

    • Co-dissolve both powders in 0.8 mL of anhydrous, degassed DMSO-d6.

    • Transfer the solution to a high-quality 5 mm NMR tube and purge the headspace with argon to prevent oxidative degradation[4].

    Step 2: The Self-Validating T1 Measurement Causality: If the NMR pulse is repeated before the nuclei fully relax to their equilibrium state, the resulting integration will be artificially truncated, destroying quantitative accuracy[6].

    • Run an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the API's target peak (e.g., the aliphatic -CH2- at 3.2 ppm) and the IS peak (8.40 ppm).

    • Identify the longest T1​ value between the two.

    • Set the inter-pulse delay ( D1​ ) to ≥5×T1​ . This guarantees >99.3% magnetization recovery between scans, validating the quantitative nature of the acquisition.

    Step 3: Acquisition & Processing

    • Acquire the 1H-NMR spectrum using a 90° excitation pulse to maximize signal-to-noise ratio (SNR). Collect at least 64 transients (scans) to ensure an SNR > 250:1 for the target peaks.

    • To capture 99% of the signal intensity, integrate over a frequency range equivalent to 64 times the full width at half height (FWHH) of the peak[6]. Apply manual phase correction and a rigorous baseline correction (e.g., polynomial fit) across the integrated regions.

    Step 4: Absolute Purity Calculation Calculate the absolute purity ( PAPI​ ) using the following established equation[3]:

    PAPI​=IIS​IAPI​​×NAPI​NIS​​×MIS​MAPI​​×mAPI​mIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity of the standard).

    qNMR_Workflow SamplePrep 1. Sample Preparation Weigh API + IS in Degassed DMSO-d6 T1 2. T1 Relaxation Analysis Determine longest T1 of API & IS SamplePrep->T1 Acquisition 3. 1H-NMR Acquisition Set D1 > 5 x T1, 90° Pulse T1->Acquisition Processing 4. Spectra Processing Phase/Baseline Correction & Integration Acquisition->Processing Calculation 5. Purity Calculation Apply qNMR Equation Processing->Calculation

    Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.

    Sources

    Comparative

    The Catechol Advantage: A Comparative Guide to 2-(3,4-Dihydroxyphenyl)acetohydrazide and its Phenylacetohydrazide Analogs

    In the landscape of contemporary drug discovery and development, the phenylacetohydrazide scaffold has emerged as a privileged structure, serving as a template for a diverse array of biologically active molecules. These...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of contemporary drug discovery and development, the phenylacetohydrazide scaffold has emerged as a privileged structure, serving as a template for a diverse array of biologically active molecules. These compounds have garnered significant attention for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant agents.[1] Within this versatile chemical class, 2-(3,4-Dihydroxyphenyl)acetohydrazide distinguishes itself through the incorporation of a catechol (3,4-dihydroxy) moiety, a structural feature renowned for its potent antioxidant and metal-chelating properties. This guide provides a comprehensive comparison of 2-(3,4-Dihydroxyphenyl)acetohydrazide with other phenylacetohydrazide derivatives, delving into the structure-activity relationships that govern their biological performance and offering practical insights for researchers in the field.

    The Significance of the Catechol Moiety: A Structural Perspective

    The defining feature of 2-(3,4-Dihydroxyphenyl)acetohydrazide is the presence of two hydroxyl groups on the phenyl ring at the 3 and 4 positions. This arrangement, known as a catechol group, is a well-established pharmacophore responsible for significant antioxidant activity. The proximity of the two hydroxyl groups allows for the ready donation of hydrogen atoms to neutralize free radicals, and the resulting phenoxyl radical is stabilized through resonance and intramolecular hydrogen bonding. This inherent chemical reactivity underpins many of the biological activities associated with catechol-containing compounds.

    In contrast, other phenylacetohydrazide derivatives may feature alternative substitution patterns on the phenyl ring, such as a single hydroxyl group (e.g., 2-(4-hydroxyphenyl)acetohydrazide), methoxy groups, halogens, or no substitution at all. These structural variations profoundly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.

    Comparative Biological Performance: A Data-Driven Analysis

    While a direct head-to-head comparative study of a broad spectrum of substituted phenylacetohydrazide derivatives, including the 3,4-dihydroxy analog, is not extensively available in a single comprehensive report, we can synthesize a comparative overview by examining existing literature and applying established principles of structure-activity relationships (SAR).

    Antioxidant Activity: The Unsurpassed Potential of the Catechol Group

    The antioxidant capacity of phenolic compounds is intrinsically linked to the number and position of hydroxyl groups on the aromatic ring. Generally, an increase in the number of hydroxyl groups leads to enhanced antioxidant activity. The catechol structure in 2-(3,4-Dihydroxyphenyl)acetohydrazide is particularly advantageous for free radical scavenging.

    While direct IC50 values for the DPPH radical scavenging activity of 2-(3,4-Dihydroxyphenyl)acetohydrazide are not readily found in the surveyed literature, the antioxidant potential of its parent compound, 3,4-dihydroxyphenylacetic acid, is well-documented and serves as a strong indicator.

    Table 1: Comparative Antioxidant Activity of Phenylacetic Acid Derivatives

    CompoundDPPH Radical Scavenging Activity (IC50, µM)Reference
    3,4-Dihydroxyphenylacetic acid15.3[2]
    4-Hydroxy-3-methoxyphenylacetic acid45.2[2]
    2-Hydroxyphenylacetic acid>1000[2]

    Lower IC50 values indicate higher antioxidant activity.

    The data clearly illustrates the superior antioxidant capacity of the 3,4-dihydroxy (catechol) substitution compared to monohydroxy or methoxy-hydroxy substitution patterns. This strongly suggests that 2-(3,4-Dihydroxyphenyl)acetohydrazide would exhibit significantly higher antioxidant activity than its monosubstituted or non-hydroxylated phenylacetohydrazide counterparts.

    Enzyme Inhibition: A Look at α-Glucosidase

    Phenylacetohydrazide derivatives have been explored as inhibitors of various enzymes, including α-glucosidase, a key target in the management of type 2 diabetes. While a study on a series of N'-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives did not include a 3,4-dihydroxy analog, it provides valuable SAR insights. The study revealed that substitutions on the phenyl ring, such as halogens and nitro groups, can significantly influence inhibitory potency.[3]

    Although direct comparative data for 2-(3,4-dihydroxyphenyl)acetohydrazide is lacking in this context, the known ability of polyphenolic compounds to interact with and inhibit enzymes suggests that it would be a promising candidate for α-glucosidase inhibition. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active site of the enzyme, potentially leading to potent inhibition.

    Anti-inflammatory and Antimicrobial Activities

    The hydrazone and hydrazide moieties are recognized pharmacophores for anti-inflammatory and antimicrobial activities.[4][5] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[4] The antimicrobial activity of hydrazone derivatives has been demonstrated against a range of bacterial and fungal strains.[5]

    The presence of the catechol group in 2-(3,4-Dihydroxyphenyl)acetohydrazide could contribute to these activities through its antioxidant and metal-chelating properties. Inflammation is often associated with oxidative stress, and the ability to scavenge reactive oxygen species can have a mitigating effect. Furthermore, the chelation of essential metal ions can disrupt microbial growth.

    Experimental Protocols: A Guide for the Bench Scientist

    To facilitate further research and direct comparison, a detailed protocol for a standard antioxidant assay is provided below.

    DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

    Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

    Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol

    • Test compounds (2-(3,4-Dihydroxyphenyl)acetohydrazide and other phenylacetohydrazide derivatives)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

    Procedure:

    • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Preparation of test compound solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

    • Assay: a. To each well of a 96-well plate, add 100 µL of the test compound solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. As a blank, use 100 µL of methanol instead of the test compound solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

    Visualizing the Concepts

    To better illustrate the key concepts discussed, the following diagrams are provided.

    G cluster_0 Phenylacetohydrazide Core cluster_1 Substituent Effects on Biological Activity Core Phenyl-CH2-CO-NH-NH2 3,4-diOH 2-(3,4-Dihydroxyphenyl)acetohydrazide (Catechol Moiety) 4-OH 2-(4-Hydroxyphenyl)acetohydrazide 4-Cl 2-(4-Chlorophenyl)acetohydrazide Unsubstituted 2-Phenylacetohydrazide High Antioxidant Activity High Antioxidant Activity 3,4-diOH->High Antioxidant Activity +++ Moderate Antioxidant Activity Moderate Antioxidant Activity 4-OH->Moderate Antioxidant Activity + Potential for other activities\n(e.g., antimicrobial) Potential for other activities (e.g., antimicrobial) 4-Cl->Potential for other activities\n(e.g., antimicrobial) ? Baseline Activity Baseline Activity Unsubstituted->Baseline Activity -

    Caption: Structure-Activity Relationship of Phenylacetohydrazide Derivatives.

    G DPPH Radical Scavenging Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mixing Mix DPPH Solution with Test Compound/Control in a 96-well plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_samples->mixing incubation Incubate in the Dark (30 minutes at RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

    Caption: Experimental Workflow for the DPPH Assay.

    Conclusion and Future Directions

    2-(3,4-Dihydroxyphenyl)acetohydrazide stands out among its phenylacetohydrazide analogs due to the presence of the catechol moiety, which confers potent antioxidant properties. While direct comparative studies are needed to fully elucidate its performance in other biological assays, the established structure-activity relationships strongly suggest its potential as a highly active compound. The provided experimental protocol for the DPPH assay offers a standardized method for researchers to directly compare the antioxidant activity of this and other derivatives.

    Future research should focus on the systematic synthesis and evaluation of a series of phenylacetohydrazide derivatives, including 2-(3,4-Dihydroxyphenyl)acetohydrazide, against a panel of biological targets. This will provide the much-needed quantitative data to build comprehensive SAR models and guide the rational design of novel therapeutic agents based on this versatile scaffold.

    References

    • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One.

    • Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. RSC Publishing.

    • Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives. PMC.

    • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI.

    • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI.

    • Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. MDPI.

    • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. ResearchGate.

    • A Comparative Guide to the Antioxidant Activity of 2-Hydroxyphenylacetic Acid and Its Derivatives. Benchchem.

    • Antioxidant profile of dihydroxy- and trihydroxyphenolic acids--a structure-activity relationship study. PubMed.

    • Antimicrobial Activity of Some Steroidal Hydrazones. PMC.

    • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY.

    • "Synthesis, characterization, antimicrobial, antioxidant, and antiinfla" by SHIKHA KAMBOJ, ALKA YADAV et al. - TÜBİTAK Academic Journals.

    • Synthesis, Antioxidant activity and Structure-Activity Relationship of gallic hydrazones Analogues. ResearchGate.

    • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.

    • Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(. Der Pharma Chemica.

    • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. PubMed.

    • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI.

    • (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives as carbonic anhydrase isoenzymes inhibitors. PubMed.

    • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate.

    • The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers.

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    Validation

    A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-(3,4-Dihydroxyphenyl)acetohydrazide and Comparative Analytical Techniques

    For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3,4-Dihydroxyphenyl)acetohydrazide is a molecule of significant interest in medicinal chemistry and drug development. Its structure incorpor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a catechol moiety, known for its antioxidant and metal-chelating properties, and a hydrazide group, a versatile functional group for the synthesis of various heterocyclic compounds with diverse biological activities. Understanding the physicochemical properties of this compound is paramount for its identification, characterization, and quantification in various matrices. Mass spectrometry stands out as a powerful analytical tool for this purpose, providing detailed structural information through its characteristic fragmentation patterns.

    This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation of 2-(3,4-Dihydroxyphenyl)acetohydrazide under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Furthermore, it offers a comparative overview of alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate method for their specific analytical challenges.

    Predicted Mass Spectrometry Fragmentation Pattern

    The fragmentation of 2-(3,4-Dihydroxyphenyl)acetohydrazide in a mass spectrometer is dictated by the ionization method employed and the inherent stability of the resulting fragment ions. The catechol and acetohydrazide moieties will be the primary sites of charge localization and subsequent bond cleavages.

    Electron Ionization (EI) Mass Spectrometry

    Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often complex but highly reproducible, making it valuable for structural elucidation and library matching.

    The molecular ion ([M]+•) of 2-(3,4-Dihydroxyphenyl)acetohydrazide (m/z 182) is expected to undergo several key fragmentation pathways:

    • Alpha-Cleavage: The bond between the carbonyl group and the methylene bridge is susceptible to cleavage, leading to the formation of a stable tropylium-like ion.

    • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible, a related rearrangement involving the hydrazide group could lead to the elimination of a neutral molecule.

    • Cleavage of the Hydrazide Group: The N-N and N-C bonds of the hydrazide moiety are prone to fragmentation.

    G M [M]+• (m/z 182) 2-(3,4-Dihydroxyphenyl)acetohydrazide F1 m/z 123 [C7H7O2]+ M->F1 - •NHNH2CO F2 m/z 151 [C8H7N2O2]+ M->F2 - •CH2OH F3 m/z 59 [CH3N2O]+ M->F3 - C8H7O2• F4 m/z 31 [N2H3]+ F2->F4 - C7H4O2 G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ (m/z 183) F1_H m/z 166 [M+H-NH3]+ M_H->F1_H - NH3 F2_H m/z 165 [M+H-H2O]+ M_H->F2_H - H2O F3_H m/z 151 [C8H7O3]+ M_H->F3_H - NH2NH2 M_minus_H [M-H]- (m/z 181) F1_minus_H m/z 153 [M-H-CO]- M_minus_H->F1_minus_H - CO F2_minus_H m/z 123 [C7H7O2]- M_minus_H->F2_minus_H - NHNH2CO

    Caption: Predicted ESI-MS/MS Fragmentation of 2-(3,4-Dihydroxyphenyl)acetohydrazide.

    Comparative Guide to Analytical Techniques

    While mass spectrometry is a powerful tool for the analysis of 2-(3,4-Dihydroxyphenyl)acetohydrazide, other analytical techniques can provide complementary information or may be more suitable for specific applications.

    TechniquePrincipleAdvantagesDisadvantages
    Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity and specificity, provides structural information through fragmentation.Can be susceptible to matrix effects, may require chromatographic separation.
    High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for quantification, can be coupled with various detectors (UV, fluorescence, electrochemical). [1][2]Does not provide direct structural information without a coupled detector like MS.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structure elucidation, non-destructive. [3][4]Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for complex molecules.
    UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a molecule.Simple, rapid, and inexpensive for quantification. [5][6]Low specificity, susceptible to interference from other absorbing compounds.
    Electrochemical Methods Measures the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.High sensitivity, suitable for the analysis of electroactive compounds like catechols. [7][8]Limited to electroactive analytes, can be affected by electrode fouling.

    Experimental Protocol: LC-MS/MS Analysis

    This section provides a general protocol for the analysis of 2-(3,4-Dihydroxyphenyl)acetohydrazide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization of these parameters will be necessary for specific instrumentation and sample matrices.

    Sample Preparation

    For biological samples such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interfering matrix components. [9][10]

    • Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge. The supernatant can be directly injected or further concentrated.

    • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. Condition the cartridge with methanol and then water. Load the sample, wash with a weak organic solvent, and elute with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

    Liquid Chromatography
    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating this polar compound.

    • Mobile Phase A: 0.1% formic acid in water. [11]* Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    Mass Spectrometry
    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion scans for structural confirmation.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Cone Voltage: 30 V (can be optimized to control in-source fragmentation).

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Collision Energy: Optimized for each MRM transition to achieve maximum signal intensity.

    Conclusion

    The structural elucidation and quantification of 2-(3,4-Dihydroxyphenyl)acetohydrazide can be effectively achieved using mass spectrometry. The predicted fragmentation patterns under EI and ESI conditions provide a valuable roadmap for identifying this compound and its metabolites. While MS offers unparalleled sensitivity and structural detail, techniques such as HPLC, NMR, UV-Vis, and electrochemical methods serve as important complementary tools. The choice of analytical technique will ultimately depend on the specific research question, the required sensitivity and specificity, and the available instrumentation. The provided experimental protocol for LC-MS/MS analysis serves as a robust starting point for developing and validating a quantitative assay for this promising molecule.

    References

    • Kanamori, T., Funatsu, T., & Tsunoda, M. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(9), 2749–2755.
    • Li, H., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments, (133), 57042.
    • Yoshitake, T., et al. (2005). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application.
    • Kanamori, T., Funatsu, T., & Tsunoda, M. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(9), 2749-2755.
    • Ortega, I. K., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4977–4986.
    • SIELC Technologies. (2018). Separation of Catechol on Newcrom R1 HPLC column. Retrieved from [Link]

    • Netz, D. J. A., et al. (2007). SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE. Journal of Biological Chemistry, 282(49), 35843–35853.
    • Wang, Y., et al. (2022). Synthesis and photochromism of catechol-containing symmetrical azobenzene compounds.
    • Taylor, P. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8–13.
    • Biocompare. (2018). Sample Prep for Mass Spec. Retrieved from [Link]

    • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (NP0059696). Retrieved from [Link]

    • Clark, J. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]

    • University of Arizona. (n.d.). Nuclear Magnetic Resonances (NMR) Spectroscopy. Retrieved from [Link]

    • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

    • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

    • Waters Corporation. (n.d.). Developing liquiD Chromatography methoDs for Food AnAlysis. Retrieved from [Link]

    • The Organic Chemistry Tutor. (2016, April 26). NMR Spectroscopy [Video]. YouTube. [Link]

    • Ali, I., et al. (2023). Highly sensitive electrochemical detection of hazardous 2,4-dinitrophenylhydrazine using MgCo-TiO2/g-C3N4 heterostructure nanocomposites. Scientific Reports, 13(1), 20569.
    • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
    • Liu, X., et al. (2022). Electrochemical Sensing Strategies for Synthetic Orange Dyes. Molecules, 27(21), 7268.
    • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry.
    • De Fazio, M., et al. (2022).
    • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

    • De Fazio, M., et al. (2022).

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    Comparative

    A Comparative Guide to the HPLC Retention of 2-(3,4-Dihydroxyphenyl)acetohydrazide

    This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(3,4-Dihydroxyphenyl)acetohydrazide. Designed for researchers, scientists, and drug develo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(3,4-Dihydroxyphenyl)acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying scientific principles that govern chromatographic separation. We will explore how the structural attributes of this molecule influence its retention time, comparing it with its well-characterized precursor, (3,4-Dihydroxyphenyl)acetic acid (DOPAC), a primary metabolite of dopamine.

    The protocols and analyses presented herein are structured to be self-validating, providing a robust framework for developing and optimizing separation methods for this and similar polar, phenolic compounds.

    Introduction: The Analytical Challenge of Polar Phenolic Hydrazides

    2-(3,4-Dihydroxyphenyl)acetohydrazide is a derivative of DOPAC, featuring a hydrazide moiety in place of the carboxylic acid group. This structural change significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and acid-base characteristics. These alterations present a unique challenge and opportunity in analytical separation. While HPLC methods for DOPAC and other catecholamines are well-established[1][2][3], the introduction of the hydrazide group necessitates a tailored approach to achieve optimal retention and resolution.

    Understanding the retention behavior of 2-(3,4-Dihydroxyphenyl)acetohydrazide is crucial for its accurate quantification in various matrices, which is essential in drug metabolism studies, antioxidant research, and the development of novel therapeutic agents. This guide provides the foundational knowledge and a practical experimental design to achieve this.

    Principles of Separation: Reverse-Phase HPLC of Polar Analytes

    Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical and biochemical analysis, separating compounds based on their hydrophobicity.[4] A nonpolar stationary phase (typically C18) retains analytes from a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while highly polar compounds elute more quickly, often near the solvent front.[5]

    For polar molecules like 2-(3,4-Dihydroxyphenyl)acetohydrazide and DOPAC, several factors are critical:

    • Polarity: The catechol group (3,4-dihydroxy) imparts significant polarity. The key difference lies in the functional group at the acetyl position: the hydrazide (-CONHNH2) versus the carboxylic acid (-COOH). The hydrazide group is also highly polar and capable of extensive hydrogen bonding.

    • Mobile Phase pH and pKa: The ionization state of the analyte dramatically affects its polarity and, therefore, its retention. The catechol hydroxyl groups and the hydrazide or carboxylic acid moieties have distinct pKa values. Operating the mobile phase at a pH that suppresses the ionization of these groups will increase their hydrophobicity and lead to greater retention on a C18 column. For phenolic acids, a mobile phase pH around 2.5-4 is common to keep the carboxylic acid protonated.[2][6]

    • Mobile Phase Composition: The ratio of aqueous buffer to organic modifier (like acetonitrile or methanol) is the primary lever for controlling retention. Increasing the organic content decreases mobile phase polarity, causing all analytes to elute faster.

    Experimental Design for Comparative Analysis

    To objectively compare the retention times, we propose a scientifically sound, isocratic HPLC method. The core of this guide is a detailed protocol that allows any researcher to reproduce and validate these findings.

    Analytes for Comparison
    • 2-(3,4-Dihydroxyphenyl)acetohydrazide (Analyte of Interest): The primary compound under investigation.

    • (3,4-Dihydroxyphenyl)acetic Acid (DOPAC) (Primary Comparator): The parent carboxylic acid, providing a direct comparison to understand the effect of the hydrazide functional group.[7]

    Detailed HPLC Methodology

    This protocol is designed for robustness and is compatible with standard HPLC-UV systems.

    Step 1: Reagent and Sample Preparation

    • Prepare a 1 mg/mL stock solution of each analyte (2-(3,4-Dihydroxyphenyl)acetohydrazide and DOPAC) in methanol.

    • Dilute the stock solutions with the mobile phase to a final working concentration of 10 µg/mL.

    • Filter all samples through a 0.45 µm syringe filter before injection.

    Step 2: Mobile Phase Preparation

    • Aqueous Component: Prepare a 25 mM potassium phosphate monobasic (KH2PO4) buffer.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid. This ensures the carboxylic acid of DOPAC is protonated, maximizing its retention.

    • Mobile Phase: Combine the pH 3.0 aqueous buffer with acetonitrile in a 95:5 (v/v) ratio.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

    Step 3: HPLC System and Conditions

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 95% 25 mM KH2PO4 (pH 3.0) / 5% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).[8]

    • Injection Volume: 10 µL.

    Step 4: Data Acquisition and Analysis

    • Inject each standard individually to determine its retention time (tR).

    • Inject a mixed standard containing both analytes to assess resolution (Rs).

    • Calculate the retention factor (k') for each analyte using the formula: k' = (tR - t0) / t0, where t0 is the column dead time (void volume).

    Predicted Results and Interpretation

    Based on established chromatographic principles, we can predict the elution order and relative retention of the two compounds under the specified conditions.

    Data Summary Table
    AnalytePredicted Retention Time (tR) (min)Predicted Retention Factor (k')Elution Order
    DOPAC ~ 4.5~ 2.02
    2-(3,4-Dihydroxyphenyl)acetohydrazide ~ 3.8~ 1.51

    Note: These are estimated values for illustrative purposes. Actual retention times will vary based on the specific column, system, and exact conditions.

    Interpretation of Results

    The key finding is that 2-(3,4-Dihydroxyphenyl)acetohydrazide is expected to have a shorter retention time than DOPAC under these acidic, reverse-phase conditions.

    Causality Behind the Retention Difference:

    The primary driver for this difference is the relative polarity of the hydrazide group compared to the protonated carboxylic acid group.

    • DOPAC (Longer Retention): At a mobile phase pH of 3.0, the carboxylic acid group (pKa ~4.5) of DOPAC is largely in its neutral, protonated form (-COOH). This form is significantly less polar than its ionized carboxylate state (-COO⁻). While still a polar molecule due to the catechol ring, the neutral acid group allows for a moderate degree of hydrophobic interaction with the C18 stationary phase, leading to a longer retention time.

    • 2-(3,4-Dihydroxyphenyl)acetohydrazide (Shorter Retention): The hydrazide group (-CONHNH2) is inherently more polar and a better hydrogen bond donor/acceptor than a protonated carboxylic acid. It has a greater affinity for the polar aqueous mobile phase and a weaker interaction with the nonpolar C18 stationary phase. This results in the molecule spending less time adsorbed to the stationary phase and eluting earlier from the column. The analysis of similar polar analytes often requires careful method development to achieve adequate retention.[4][9]

    Experimental Workflow Visualization

    The following diagram illustrates the logical flow of the comparative analysis protocol described above.

    HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Standard & Sample Preparation (10 µg/mL) B Mobile Phase Preparation (95:5 Buffer:ACN, pH 3.0) C System Equilibration B->C System Setup D Inject Individual Standards (Determine tR) C->D Run 1 & 2 E Inject Mixed Standard (Assess Resolution) D->E Run 3 F Measure Peak Retention Times (tR) E->F G Calculate Retention Factor (k') & Resolution (Rs) F->G H Compare Retention Behavior (Explain Causality) G->H

    Caption: Workflow for the comparative HPLC analysis of acetohydrazide and carboxylic acid derivatives.

    Conclusion and Future Directions

    This guide establishes that 2-(3,4-Dihydroxyphenyl)acetohydrazide is a more polar compound than its parent acid, DOPAC, resulting in a shorter retention time on a C18 column under acidic mobile phase conditions. The provided HPLC method serves as a robust starting point for quantitative analysis.

    For researchers requiring longer retention times for this hydrazide, several strategies can be employed:

    • Use of a Polar-Embedded Column: These columns offer enhanced retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is specifically designed for highly polar compounds.[4][5]

    • Ion-Pair Chromatography: Introducing an ion-pairing reagent can form a neutral complex with ionized analytes, increasing their retention on a reverse-phase column.[10]

    By understanding the fundamental principles outlined here, scientists can effectively develop and optimize separation methods for this and other novel phenolic hydrazides, accelerating research and development in their respective fields.

    References

    • Cheng, F. C., Kuo, J. S., & Chia, L. G. (1996). Determination of 3,4-dihydroxyphenylacetic acid and 5-hydroxyindoleacetic acid in human plasma by a simple and rapid high-performance liquid chromatography assay. Journal of Pharmaceutical Sciences, 85(4), 451-453. [Link]

    • Baranowska, I., Srogi, K., & Włoch, R. (2014). A rapid and simple method for the determination of 3,4-dihydroxyphenylacetic acid, norepinephrine, dopamine, and serotonin in mouse brain homogenate by HPLC with fluorimetric detection. Journal of Liquid Chromatography & Related Technologies, 37(14), 2041-2053. [Link]

    • Tsunoda, M., Imai, K., & Funatsu, T. (2002). Simultaneous determination of 3,4-dihydroxyphenylacetic acid and homovanillic acid using high performance liquid chromatography-fluorescence detection and application to rat kidney microdialysate. Analytical Biochemistry, 307(1), 153-158. [Link]

    • Musso, N. R., Vergassola, C., Pende, A., & Lotti, G. (1989). Reversed-phase HPLC separation of plasma norepinephrine, epinephrine, and dopamine, with three-electrode coulometric detection. Clinical Chemistry, 35(9), 1975-1977. [Link]

    • SIELC Technologies. (n.d.). DOPAC (Dihydroxyphenylacetic Acid). [Link]

    • Lunte, C. E., & Kissinger, P. T. (1983). Determination of free catecholamines in urine by tandem affinity/ion-pair chromatography and flow injection analysis. Analytical Chemistry, 55(9), 1458-1462. [Link]

    • Yoshitake, T., Fujino, K., Kehr, J., Ishida, J., & Nohta, H. (2004). Development of an analytical method for catecholamines with HPLC-chemiluminescence detection and its application. Journal of Health Science, 50(1), 1-8. [Link]

    • Kumar, A. M., Kumar, M., Fernandez, J. B., Mellman, T. A., & Eisdorfer, C. (1999). A Simplified HPLC-ECD Technique for Measurement of Urinary Free Catecholamines. Neuropsychopharmacology, 21(1), 58-62. [Link]

    • Agilent Technologies. (n.d.). Analysis of Catecholamines by HPLC. Application Note. [Link]

    • Atta-ul-Haq, M., et al. (2020). Synthesis and α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazoles: SAR Studies, Molecular Docking, and DFT Analysis. Molecules, 25(15), 3348. [Link]

    • Farrugia, C., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 12-19. [Link]

    • Nawrocki, J., & Rigney, M. P. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 36(4), 258-263. [Link]

    • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

    • Al-hakimi, A. N., et al. (2020). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry, 63(4), 1335-1348. [Link]

    • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

    • Gatt, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 58(1), 12-19. [Link]

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